Product packaging for 5-Methoxydec-2-enal(Cat. No.:CAS No. 62984-42-3)

5-Methoxydec-2-enal

Cat. No.: B15444948
CAS No.: 62984-42-3
M. Wt: 184.27 g/mol
InChI Key: UAMKBPJFNORBPD-UHFFFAOYSA-N
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Description

5-Methoxydec-2-enal is a high-purity chemical compound provided for research and development purposes. As an alkenal with a methoxy substituent, this molecule is of significant interest in organic synthesis and the study of structure-activity relationships in flavor and fragrance chemistry. Related α,β-unsaturated aldehydes are frequently investigated as intermediates or building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to their reactive aldehyde and alkene functional groups . The specific properties and full spectrum of applications for this compound are still an active area of scientific exploration. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and identity. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B15444948 5-Methoxydec-2-enal CAS No. 62984-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62984-42-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

5-methoxydec-2-enal

InChI

InChI=1S/C11H20O2/c1-3-4-5-8-11(13-2)9-6-7-10-12/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

UAMKBPJFNORBPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CC=O)OC

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Methoxydec-2-enal

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a sparsely documented compound in publicly available scientific literature. Therefore, this guide has been constructed based on the established principles of organic chemistry and extrapolated data from structurally analogous compounds, such as α,β-unsaturated aldehydes (enals) and long-chain methoxy-substituted molecules. The presented data and protocols should be considered hypothetical and illustrative.

Core Physical and Chemical Properties

This compound is an organic compound featuring a ten-carbon aliphatic chain, an α,β-unsaturated aldehyde functional group, and a methoxy (B1213986) substituent at the C-5 position. The conjugation of the alkene and aldehyde groups dictates much of its chemical reactivity, making it an electrophilic species susceptible to nucleophilic attack.[1][2][3]

Predicted Physicochemical Data

The following table summarizes the predicted physical and chemical properties for this compound. These values are estimated based on data from similar long-chain aldehydes, enals, and ethers.[4][5][6]

PropertyPredicted ValueNotes and References
IUPAC Name (E)-5-Methoxydec-2-enalAssuming trans configuration of the double bond, which is generally more stable.
Molecular Formula C₁₁H₂₀O₂---
Molecular Weight 184.28 g/mol Calculated based on the molecular formula. Analogous C11H20O2 isomers have similar weights.[7][8]
Appearance Colorless to pale yellow liquidTypical for aliphatic aldehydes of this size.[6][9]
Boiling Point ~230-240 °C (at 760 mmHg)Estimated. Boiling points of aldehydes are higher than corresponding alkanes due to dipole-dipole interactions but lower than alcohols as they lack hydrogen bonding.[10][11]
Melting Point < 0 °CExpected to be a liquid well below room temperature, similar to other long-chain unsaturated aldehydes.
Density ~0.90 - 0.95 g/cm³Most long-chain aldehydes and ketones are less dense than water.[4]
Solubility Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, hexane).The long hydrocarbon chain imparts nonpolar character, while the polar aldehyde and ether groups allow for solubility in polar organic solvents.[12][13]
Reactivity Profile Electrophilic. Susceptible to oxidation and nucleophilic addition.The conjugated system allows for both 1,2-addition at the carbonyl carbon and 1,4-conjugate (Michael) addition at the β-carbon.[14][15]

Experimental Protocols

The characterization and synthesis of a novel compound like this compound would follow standard organic chemistry laboratory procedures.

Proposed Synthesis: Wittig Reaction

A common and reliable method for synthesizing α,β-unsaturated aldehydes is the Wittig reaction.[16][17] This approach offers good control over the geometry of the resulting double bond.

Methodology:

  • Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with a suitable halo-aldehyde precursor, followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Wittig Reaction: 4-Methoxyoctanal (the aldehyde component) is added dropwise to the prepared ylide solution at low temperature (e.g., -78 °C).

  • Workup: The reaction is slowly warmed to room temperature and stirred for several hours. It is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified using flash column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.[18][19]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR (400 MHz): Expected chemical shifts (δ) would include:

    • 9.5 ppm (doublet): Aldehydic proton (CHO).

    • 6.8 ppm (multiplet): Vinylic proton at C-3.

    • 6.1 ppm (multiplet): Vinylic proton at C-2.

    • 3.6 ppm (multiplet): Proton at C-5 (methine proton adjacent to the methoxy group).

    • 3.3 ppm (singlet, 3H): Methoxy group protons (OCH₃).

    • 0.9 - 2.2 ppm (multiplets): Remaining aliphatic protons on the carbon chain.

  • ¹³C NMR (100 MHz): Expected chemical shifts (δ) would include:

    • 193 ppm: Carbonyl carbon (C-1).

    • 158 ppm: Vinylic carbon (C-3).

    • 135 ppm: Vinylic carbon (C-2).

    • 78 ppm: Carbon bearing the methoxy group (C-5).

    • 56 ppm: Methoxy carbon (OCH₃).

    • 14 - 40 ppm: Aliphatic carbons.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid is placed between two NaCl or KBr plates.

  • Analysis: Key absorption bands (ν) are expected at:

    • ~2930 cm⁻¹: C-H stretch (aliphatic).

    • ~2820 & ~2720 cm⁻¹: C-H stretch (aldehyde).

    • ~1685 cm⁻¹: C=O stretch (conjugated aldehyde).[20]

    • ~1640 cm⁻¹: C=C stretch (alkene).[20]

    • ~1100 cm⁻¹: C-O stretch (ether).[20]

3. Mass Spectrometry (MS):

  • Method: Electron Ionization (EI) is typically used for initial analysis.

  • Analysis: The mass spectrum should show:

    • Molecular Ion (M⁺): A peak at m/z = 184.

    • Major Fragments: Peaks corresponding to the loss of radicals, such as loss of the pentyl group at C-5 (α-cleavage relative to the ether), loss of the methoxy group, and McLafferty rearrangement products.

4. Gas Chromatography (GC):

  • Purpose: To assess the purity of the compound and as an analytical method for quantification.[21][22]

  • Methodology: The compound can be analyzed on a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). The sample is injected into a heated port, vaporized, and carried by an inert gas through the column. Retention time is used for identification against a standard. Derivatization with agents like PFBHA can be used to enhance sensitivity and selectivity for trace analysis.[23][24]

Visualized Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow from the synthesis of this compound to its final characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage s1 Reagent Preparation (e.g., Ylide formation) s2 Wittig Reaction s1->s2 s3 Aqueous Workup & Extraction s2->s3 p1 Solvent Removal (Rotary Evaporation) s3->p1 p2 Flash Column Chromatography p1->p2 c1 NMR (¹H, ¹³C) p2->c1 c2 IR Spectroscopy p2->c2 c3 Mass Spectrometry p2->c3 c4 GC Analysis p2->c4 end_product Pure this compound c1->end_product c2->end_product c3->end_product c4->end_product

Caption: General workflow for synthesis and analysis.

Hypothetical Biological Signaling Pathway

α,β-unsaturated aldehydes are known electrophiles that can react with cellular nucleophiles, such as cysteine residues in proteins.[25][26] This reactivity can lead to the activation of cellular stress response pathways. A plausible mechanism of action for this compound could involve the modulation of the Keap1-Nrf2 pathway, a key regulator of antioxidant responses.

G cluster_cytosol Cytosol cluster_nucleus compound This compound (Electrophile) keap1 Keap1 (Cys) compound->keap1 Covalent Adduction (Michael Addition) nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus Translocation proteasome Proteasomal Degradation are Antioxidant Response Element (ARE) nucleus->are genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates nrf2_bound Nrf2 nrf2_bound->proteasome ubiquitination keap1_bound Keap1 keap1_bound->nrf2_bound sequesters

Caption: Hypothetical activation of the Nrf2 pathway.

References

The Structural Elucidation and Confirmation of 5-Methoxydec-2-enal: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for the structural elucidation and confirmation of the novel compound, 5-Methoxydec-2-enal. In the absence of existing literature, this document provides a robust framework for its synthesis, purification, and detailed spectroscopic analysis. The proposed workflow is designed to unambiguously determine its chemical structure and stereochemistry, paving the way for future investigation into its potential biological and pharmacological activities.

Introduction

The family of unsaturated aldehydes, particularly those bearing additional functional groups such as methoxy (B1213986) ethers, represents a class of molecules with significant potential in fragrance, flavor, and pharmaceutical industries. Their reactive nature and diverse functionalities make them valuable synthetic intermediates and potential bioactive agents. This whitepaper focuses on a proposed workflow for the structural determination of a hitherto uncharacterized molecule: this compound. The methodologies detailed herein are based on established principles of organic chemistry and analytical spectroscopy, providing a clear roadmap for researchers.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is proposed to initiate from commercially available starting materials. This multi-step synthesis is designed to provide the target compound in sufficient purity and quantity for subsequent analytical characterization.

Synthesis_Pathway A 1-Octen-3-ol B Protection of Alcohol A->B e.g., TBDMSCl, Imidazole C Protected 1-Octen-3-ol B->C D Hydroboration-Oxidation C->D 1. BH3-THF 2. H2O2, NaOH E Protected Octane-1,3-diol D->E F Methylation E->F NaH, CH3I G Protected 3-Methoxyoctan-1-ol F->G H Deprotection G->H e.g., TBAF I 3-Methoxyoctan-1-ol H->I J Oxidation I->J PCC or Swern Oxidation K 3-Methoxyoctanal J->K L Wittig Reaction K->L (Triphenylphosphoranylidene)acetaldehyde M This compound L->M

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

General Synthesis Protocol

All reactions would be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Reaction progress would be monitored by Thin Layer Chromatography (TTC) on silica (B1680970) gel plates with visualization by UV light and appropriate staining agents. Purification of intermediates and the final product would be achieved through column chromatography on silica gel.

Spectroscopic and Analytical Methods

The structural confirmation of this compound would rely on a combination of modern spectroscopic techniques.

Analytical Technique Instrumentation Sample Preparation Key Parameters to be Determined
Nuclear Magnetic Resonance (NMR) 400 MHz or higher field NMR spectrometerDissolved in CDCl₃ with TMS as internal standard¹H NMR: Chemical shifts, coupling constants (J-values), integration. ¹³C NMR: Chemical shifts of all carbon atoms. 2D NMR (COSY, HSQC, HMBC): Connectivity of protons and carbons.
Mass Spectrometry (MS) High-resolution mass spectrometer (e.g., ESI-TOF or GC-MS)Dilute solution in a suitable volatile solventAccurate mass measurement to determine the elemental composition. Fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy Fourier-transform infrared (FTIR) spectrometerNeat film on a salt plate (NaCl or KBr) or as a solution in CCl₄Presence of key functional groups: C=O (aldehyde), C=C (alkene), C-O-C (ether).
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectrophotometerDilute solution in a UV-transparent solvent (e.g., ethanol (B145695) or hexane)λmax to identify the chromophore (α,β-unsaturated aldehyde).

Expected Spectroscopic Data

Based on the proposed structure of this compound, the following spectroscopic data would be anticipated:

Spectroscopic Data Expected Observations
¹H NMR - Aldehydic proton (CHO) signal around δ 9.5 ppm (doublet).- Vinylic protons (CH=CH) between δ 6.0-7.0 ppm with characteristic cis or trans coupling constants.- Proton adjacent to the methoxy group (CH-OCH₃) around δ 3.4-3.6 ppm.- Methoxy protons (OCH₃) as a singlet around δ 3.3 ppm.- Aliphatic protons of the decyl chain at higher field (δ 0.8-1.6 ppm).
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Alkene carbons (C=C) between δ 120-150 ppm.- Carbon bearing the methoxy group (C-O) around δ 70-80 ppm.- Methoxy carbon (OCH₃) around δ 55-60 ppm.- Aliphatic carbons at higher field.
Mass Spectrometry - Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₁H₂₀O₂.- Characteristic fragmentation patterns including loss of the aldehyde group, the methoxy group, and cleavage of the alkyl chain.
IR Spectroscopy - Strong C=O stretching vibration around 1685 cm⁻¹.- C=C stretching vibration around 1640 cm⁻¹.- C-O-C stretching vibration around 1100 cm⁻¹.- C-H stretches for sp² and sp³ hybridized carbons.

Structural Elucidation Workflow

The process of confirming the structure of this compound would follow a logical and systematic workflow.

Elucidation_Workflow A Synthesis and Purification of this compound B Preliminary Analysis (TLC, Melting/Boiling Point) A->B C Spectroscopic Analysis B->C D ¹H and ¹³C NMR C->D E Mass Spectrometry (HRMS) C->E F IR and UV-Vis Spectroscopy C->F G 2D NMR (COSY, HSQC, HMBC) D->G H Data Interpretation and Structure Proposal E->H F->H G->H I Comparison with Expected Data H->I J Final Structure Confirmation I->J

Figure 2: Workflow for the structural elucidation of this compound.

Conclusion

The successful execution of the proposed synthetic and analytical methodologies will lead to the unambiguous structural determination of this compound. This foundational work is critical for enabling further research into its chemical properties, reactivity, and potential applications in various scientific and industrial fields. The detailed protocols and expected data provided in this whitepaper serve as a comprehensive guide for researchers embarking on the characterization of this and other novel molecules.

Spectroscopic Profile of 5-Methoxydec-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Methoxydec-2-enal. Due to the absence of published experimental data for this specific molecule, this report presents a detailed analysis based on data from its structural analog, (E)-dec-2-enal, and established spectroscopic principles for incorporating a methoxy (B1213986) substituent. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known values for (E)-dec-2-enal, with adjustments for the electronic effects of the methoxy group at the C5 position.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50d1HH-1 (Aldehyde)
~6.85dt1HH-3
~6.10dd1HH-2
~3.50m1HH-5
~3.30s3H-OCH₃
~2.20q2HH-4
~1.20-1.60m8HH-6, H-7, H-8, H-9
~0.88t3HH-10

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~194.0C-1 (C=O)
~158.0C-3
~133.0C-2
~80.0C-5
~56.0-OCH₃
~35.0C-4
~31.5C-8
~29.0C-7
~25.0C-6
~22.5C-9
~14.0C-10
Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are a composite of the characteristic vibrations of an α,β-unsaturated aldehyde and an aliphatic ether.

Table 3: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1630MediumC=C stretch (alkene)
~1100StrongC-O-C stretch (ether)[1]
Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of this compound and expected fragmentation patterns for aliphatic ethers and aldehydes.[2][3][4][5]

Table 4: Predicted MS Data for this compound

m/zPredicted Fragment
184[M]⁺ (Molecular Ion)
153[M - OCH₃]⁺
125[M - C₄H₉O]⁺
97[C₆H₉O]⁺
71[C₅H₉]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: Place a drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Acquire a mass spectrum over a mass-to-charge (m/z) range of 50-300.

    • Use a standard EI energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

References

Theoretical Conformational Analysis of 5-Methoxydec-2-enal: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive theoretical framework for the conformational analysis of 5-Methoxydec-2-enal. In the absence of specific experimental data for this molecule in publicly available literature, this guide details a robust, multi-tiered computational workflow. This workflow is designed to identify low-energy conformers, understand their relative stabilities, and predict the overall conformational landscape that governs the molecule's physicochemical properties.

Introduction

This compound is a long-chain unsaturated alkoxy aldehyde. Its structure features multiple rotatable single bonds, leading to a high degree of conformational flexibility. This flexibility is a critical determinant of its molecular shape, which in turn influences its biological activity, reactivity, and physical properties. A thorough understanding of its conformational space is therefore essential for applications in drug design, materials science, and chemical synthesis.

This whitepaper presents a detailed protocol for a theoretical conformational analysis of this compound, leveraging a combination of molecular mechanics and quantum mechanical methods. The goal is to provide a blueprint for researchers to follow in their own investigations of this or structurally similar molecules.

Computational Methodology

A hierarchical approach is recommended to efficiently explore the vast conformational space of this compound. This multi-level strategy begins with a broad search using computationally inexpensive methods, followed by successive refinement of promising conformers using more accurate, and thus more computationally demanding, levels of theory.

Initial Conformer Generation

The first step is to generate a large and diverse pool of initial conformers. A common and effective method for this is a stochastic conformational search using a molecular mechanics force field.

Experimental Protocol:

  • Software: A molecular modeling package such as Gaussian with the GMMX plugin, or standalone software like CREST.

  • Input: A 2D or 3D structure of this compound.

  • Force Field: A general-purpose force field suitable for organic molecules, such as MMFF94, is selected.

  • Search Algorithm: A stochastic search method, like a Monte Carlo or a low-mode search, is employed to randomly sample different conformations by rotating the molecule's single bonds.

  • Energy Window: A defined energy window (e.g., 10 kcal/mol) above the located global minimum is used to retain a broad set of initial conformers.

  • Redundancy Check: A root-mean-square deviation (RMSD) cutoff is applied to eliminate duplicate or very similar structures.

Intermediate Geometry Optimization

The conformers generated in the initial search are then subjected to a more rigorous geometry optimization to refine their structures and relative energies.

Experimental Protocol:

  • Software: Quantum chemistry software such as Gaussian, ORCA, or Spartan.

  • Method: A semi-empirical method (e.g., PM7) or a computationally inexpensive Density Functional Theory (DFT) method is used. For this stage, a minimal basis set is often sufficient.

  • Procedure: Each conformer from the initial search is used as a starting point for a full geometry optimization.

  • Filtering: The resulting optimized structures are filtered based on a narrower energy window (e.g., 5 kcal/mol) to select a smaller set of low-energy conformers for the final, high-level calculations.

High-Level Geometry Optimization and Energy Calculation

The final step involves the most accurate calculations on the reduced set of low-energy conformers to obtain reliable geometric parameters and relative energies.

Experimental Protocol:

  • Software: A high-performance quantum chemistry package (e.g., Gaussian, ORCA).

  • Method: Density Functional Theory (DFT) is a widely used and reliable method. A common choice is the B3LYP functional, which provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a standard choice for molecules of this type, as it includes polarization functions to accurately describe the electron distribution.

  • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or an organic solvent specified.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Data Presentation

The quantitative results of the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Key Dihedral Angles

The conformation of this compound is largely defined by the torsion angles around its flexible single bonds. The following table presents hypothetical data for the key dihedral angles of the lowest energy conformers.

Conformer IDDihedral Angle 1 (C1-C2-C3-C4)Dihedral Angle 2 (C3-C4-C5-O)Dihedral Angle 3 (C4-C5-O-C6)Dihedral Angle 4 (C5-C6-C7-C8)
Conf-1 178.5°-65.2°175.1°-179.8°
Conf-2 179.1°68.3°176.4°-179.5°
Conf-3 -177.8°-64.9°-178.9°60.5°
Conf-4 178.9°175.3°177.2°-179.6°

Table 1: Hypothetical key dihedral angles for the four lowest energy conformers of this compound.

Relative Energies and Boltzmann Population

The relative energies of the conformers determine their contribution to the overall conformational ensemble at a given temperature. The Boltzmann population provides a quantitative measure of this contribution.

Conformer IDRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population at 298.15 K (%)
Conf-1 0.000.000.0045.2
Conf-2 0.250.230.2832.1
Conf-3 0.890.910.8515.5
Conf-4 1.521.481.557.2

Table 2: Hypothetical relative energies and Boltzmann populations for the four lowest energy conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory.

Visualizations

Diagrams are essential for visualizing the workflow and the relationships between different computational steps and molecular states.

conformational_analysis_workflow cluster_0 Initial Conformer Generation cluster_1 Intermediate Optimization cluster_2 High-Level Analysis cluster_3 Output start 2D/3D Structure of This compound gmmx Stochastic Search (GMMX) Force Field: MMFF94 start->gmmx initial_pool Large Pool of Conformers (Energy Window: 10 kcal/mol) gmmx->initial_pool low_opt Low-Level Optimization (e.g., PM7 or DFT/minimal basis) initial_pool->low_opt filtered_pool Filtered Low-Energy Conformers (Energy Window: 5 kcal/mol) low_opt->filtered_pool high_opt High-Level Optimization (DFT: B3LYP/6-31G(d)) filtered_pool->high_opt freq_calc Frequency Calculation (Confirm Minima & Get Gibbs Free Energy) high_opt->freq_calc final_ensemble Final Conformational Ensemble (Relative Energies & Boltzmann Population) freq_calc->final_ensemble data_tables Data Tables (Energies, Dihedrals, Populations) final_ensemble->data_tables pes_plot Potential Energy Surface Plot final_ensemble->pes_plot

Caption: A flowchart of the hierarchical computational workflow for the conformational analysis.

logical_relationship cluster_input Input cluster_methods Computational Methods cluster_results Calculated Properties cluster_analysis Analysis & Interpretation molecule This compound mm Molecular Mechanics (MMFF94) molecule->mm Initial Search dft Density Functional Theory (B3LYP/6-31G(d)) mm->dft Refinement geometries Optimized Geometries dft->geometries energies Relative Energies dft->energies thermo Thermodynamic Data dft->thermo pes Potential Energy Surface geometries->pes boltzmann Boltzmann Population energies->boltzmann energies->pes thermo->boltzmann properties Predicted Physicochemical Properties boltzmann->properties

Caption: Logical relationships between input, methods, results, and analysis in the study.

Conclusion

This whitepaper provides a detailed, albeit theoretical, guide to the conformational analysis of this compound. By following the outlined hierarchical computational workflow, researchers can systematically explore the conformational space of this and other flexible molecules. The resulting data on the geometries, relative energies, and populations of the most stable conformers are invaluable for understanding and predicting the molecule's behavior in various chemical and biological contexts. This methodological framework serves as a foundational resource for scientists and professionals in the field of drug development and molecular design.

An Inquiry into the Natural Occurrence and Isolation of 5-Methoxydec-2-enal: A Theoretical and Investigative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide addresses the inquiry into the natural occurrence, isolation, and biosynthesis of 5-Methoxydec-2-enal. An exhaustive search of scientific literature and chemical databases reveals no documented evidence of this compound as a naturally occurring compound. Consequently, the experimental protocols and signaling pathways presented herein are theoretical, based on established biochemical principles for related molecules. This document is intended for researchers, scientists, and drug development professionals as an investigative framework and a guide to the potential properties and synthesis of this novel molecule.

Chemical Identity and Predicted Properties

While no experimental data for this compound exists in the public domain, its chemical properties can be predicted based on its structure: a ten-carbon aliphatic chain with a methoxy (B1213986) group at the 5th position and an α,β-unsaturated aldehyde.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Likely a colorless to pale yellow oily liquid
Odor Profile Expected to have a fatty, waxy, or citrus-like odor, characteristic of medium-chain aldehydes.
Boiling Point Estimated to be in the range of 220-240 °C
Solubility Expected to be sparingly soluble in water, but soluble in organic solvents like ethanol, ether, and acetone.
Reactivity The α,β-unsaturated aldehyde is a reactive functional group susceptible to nucleophilic addition and oxidation.

Hypothetical Biosynthesis of this compound

Although this compound has not been isolated from a natural source, its structure suggests a plausible biosynthetic origin from fatty acid or polyketide pathways. The introduction of a methoxy group is a known enzymatic modification in various organisms.

The proposed biosynthetic pathway would likely involve the following key steps:

  • Fatty Acid Synthesis: A C10 fatty acid precursor, decanoic acid, is synthesized from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.

  • Hydroxylation: A hydroxyl group is introduced at the C-5 position of the decanoic acid backbone by a specific hydroxylase, likely a cytochrome P450 monooxygenase.

  • Methylation: The hydroxyl group is methylated to form a methoxy group. This reaction is typically catalyzed by an O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Desaturation: A desaturase enzyme introduces a double bond between the C-2 and C-3 positions of the methoxy-modified fatty acid.

  • Reduction to Aldehyde: The carboxylic acid is reduced to an aldehyde by a carboxylate reductase.

Hypothetical Biosynthesis of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas decanoic_acid Decanoic Acid fas->decanoic_acid hydroxylase Hydroxylase (e.g., P450) decanoic_acid->hydroxylase hydroxy_decanoic 5-Hydroxydecanoic Acid hydroxylase->hydroxy_decanoic omt O-Methyltransferase (OMT) hydroxy_decanoic->omt sah SAH omt->sah methoxy_decanoic 5-Methoxydecanoic Acid omt->methoxy_decanoic sam SAM sam->omt desaturase Desaturase methoxy_decanoic->desaturase methoxy_decenoic 5-Methoxydec-2-enoic Acid desaturase->methoxy_decenoic reductase Carboxylate Reductase methoxy_decenoic->reductase final_product This compound reductase->final_product

A hypothetical biosynthetic pathway for this compound.

Theoretical Isolation Protocol

Should this compound be discovered in a natural source, such as a plant, fungus, or marine organism, a standard protocol for the isolation of medium-chain volatile compounds could be employed. The following is a generalized workflow.

Experimental Protocol:

  • Sample Preparation: The biological material (e.g., 1 kg of plant leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Solvent Extraction: The powdered material is extracted with a non-polar solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) (9:1 v/v), at room temperature for 24 hours. The extraction is repeated three times.

  • Filtration and Concentration: The solvent extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to minimize degradation of the aldehyde.

  • Liquid-Liquid Partitioning: The crude extract is partitioned between hexane and acetonitrile (B52724) to separate non-polar lipids from more polar compounds. The this compound is expected to partition into the acetonitrile phase.

  • Column Chromatography: The acetonitrile fraction is concentrated and subjected to silica (B1680970) gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Theoretical Isolation Workflow for this compound start Biological Sample extraction Solvent Extraction (Hexane/Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (Hexane/Acetonitrile) concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc structure_elucidation Structure Elucidation (NMR, MS, IR) hplc->structure_elucidation final_product Pure this compound structure_elucidation->final_product

A theoretical workflow for the isolation of this compound.

Conclusion and Future Directions

In-depth Technical Guide: Potential Biological Activity of (2E)-2-Decenal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of its nematicidal, antimicrobial, and pheromonal properties as a representative analogue for 5-Methoxydec-2-enal.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for this compound is not currently available in scientific literature. This guide provides an in-depth analysis of a structurally similar α,β-unsaturated aldehyde, (2E)-2-Decenal , to infer potential biological activities and guide future research.

Executive Summary

(2E)-2-Decenal, a naturally occurring α,β-unsaturated aldehyde found in various plants and insects, exhibits a range of biological activities. This document synthesizes the current scientific understanding of its potent nematicidal and antimicrobial properties, as well as its role as an insect pheromone. Due to the presence of a reactive α,β-unsaturated carbonyl moiety, (2E)-2-Decenal displays significant cytotoxicity against various organisms. This guide provides a detailed overview of its biological effects, quantitative activity data, experimental methodologies, and proposed mechanisms of action, serving as a valuable resource for researchers exploring the potential applications of this and related compounds.

Nematicidal Activity

(2E)-2-Decenal has demonstrated significant efficacy as a nematicidal agent, particularly against root-knot nematodes of the Meloidogyne genus, which are major agricultural pests.

Quantitative Nematicidal Data

The nematicidal activity of (2E)-2-Decenal is typically quantified by its effective concentration (EC₅₀), the concentration required to cause paralysis or mortality in 50% of the nematode population over a specific time period.

Nematode SpeciesExposure TimeEC₅₀ (mg/L)Reference
Meloidogyne javanica (J2)24 hours20.43[1]
Meloidogyne incognita (J2)96 hours8.06[2]
Meloidogyne javanica (J2)96 hours9.04[2]
Meloidogyne arenaria (J2)96 hours12.90[2]
Experimental Protocol: Nematicidal Bioassay

The following protocol is a standard method for assessing the nematicidal activity of compounds like (2E)-2-Decenal against second-stage juveniles (J2) of Meloidogyne species.

  • Nematode Culture and Hatching: Meloidogyne species are cultured on a suitable host plant (e.g., tomato). Egg masses are hand-picked from infected roots and placed in a hatching chamber (e.g., a sieve lined with filter paper in a petri dish with water) to collect freshly hatched J2.

  • Preparation of Test Solutions: (2E)-2-Decenal is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made in distilled water to achieve the desired test concentrations. The final solvent concentration is kept low (typically ≤1%) to avoid toxicity.

  • Bioassay: The bioassay is conducted in multi-well plates. Each well contains a suspension of a known number of J2 (e.g., 20-30) in a specific volume of the test solution. Control wells contain the same number of nematodes in water with the corresponding concentration of the solvent.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72, or 96 hours).

  • Mortality/Paralysis Assessment: After incubation, the number of motile and immotile (paralyzed or dead) nematodes in each well is counted under a microscope. Probing with a fine needle can be used to confirm mortality.

  • Data Analysis: The percentage of mortality/paralysis is calculated for each concentration and corrected for control mortality using Abbott's formula. The EC₅₀ values and their confidence intervals are determined using probit analysis.

Proposed Mechanism of Nematicidal Action

The nematicidal activity of α,β-unsaturated aldehydes like (2E)-2-Decenal is believed to stem from their high reactivity as electrophiles. The proposed mechanism involves:

  • Disruption of Cell Membranes: The lipophilic nature of the aldehyde allows it to penetrate the nematode's cuticle and interact with cellular membranes. This can lead to a loss of membrane integrity, disruption of ion gradients, and ultimately cell death.[3]

  • Reaction with Cellular Nucleophiles: The electrophilic β-carbon of the α,β-unsaturated system can readily react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and the amino groups of nucleic acids. This can lead to enzyme inhibition, disruption of cellular signaling, and DNA damage.

Ultrastructural studies on Meloidogyne incognita treated with (2E)-2-Decenal have shown malformations of somatic muscles, suggesting that the compound primarily enters the nematode body through the digestive system.[3]

nematicidal_mechanism compound (2E)-2-Decenal cuticle Nematode Cuticle compound->cuticle ingestion Ingestion compound->ingestion intracellular Intracellular Environment cuticle->intracellular ingestion->intracellular cell_membrane Cell Membrane disruption Membrane Disruption cell_membrane->disruption intracellular->cell_membrane proteins Cellular Proteins (e.g., enzymes) intracellular->proteins dna DNA intracellular->dna inhibition Enzyme Inhibition proteins->inhibition damage DNA Damage dna->damage death Nematode Paralysis & Death disruption->death inhibition->death damage->death

Proposed mechanism of nematicidal action for (2E)-2-Decenal.

Antimicrobial Activity

(2E)-2-Decenal exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli7.8 - 500
Staphylococcus aureus7.8 - 500
Staphylococcus epidermidis7.8 - 500
Salmonella typhi7.8 - 500
Experimental Protocol: Antimicrobial Susceptibility Testing

Standard methods for determining the MIC of antimicrobial agents include broth microdilution and disk diffusion assays.

Broth Microdilution Method:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound: A stock solution of (2E)-2-Decenal is prepared in a suitable solvent and serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive control wells (bacteria without the compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of α,β-unsaturated aldehydes is thought to be similar to their nematicidal action, primarily involving:

  • Membrane Damage: The aldehyde can insert into the bacterial cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.

  • Inhibition of Cellular Processes: Reaction with essential enzymes and proteins through Michael addition disrupts critical metabolic pathways, leading to bacterial death.

antimicrobial_mechanism compound (2E)-2-Decenal cell_wall Bacterial Cell Wall compound->cell_wall cell_membrane Cell Membrane cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm leakage Leakage of Cellular Components cell_membrane->leakage enzymes Essential Enzymes cytoplasm->enzymes inhibition Enzyme Inactivation enzymes->inhibition death Bacterial Cell Death leakage->death inhibition->death

Proposed mechanism of antimicrobial action for (2E)-2-Decenal.

Pheromonal Activity

(2E)-2-Decenal is recognized as a pheromone in certain insect species. Pheromones are chemical signals that trigger a natural behavioral response in another member of the same species.

Role as a Pheromone

(2E)-2-Decenal has been identified as a component of the alarm pheromone in some true bugs (Heteroptera). When released, it warns conspecifics of danger.

Insect Olfactory Signal Transduction

The detection of pheromones like (2E)-2-Decenal in insects is a complex process that occurs in specialized olfactory sensory neurons (OSNs) located in sensilla on the antennae.

General Pathway:

  • Binding to Pheromone-Binding Protein (PBP): The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum and is bound by a PBP.

  • Transport to Receptor: The PBP transports the pheromone to an odorant receptor (OR) located on the dendritic membrane of an OSN.

  • Receptor Activation: The binding of the pheromone to the OR activates the receptor.

  • Ion Channel Opening: The activated OR, which is part of a ligand-gated ion channel complex, opens, leading to an influx of cations (e.g., Na⁺, K⁺, Ca²⁺).

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane, generating an action potential.

  • Signal Transmission: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain for processing.

pheromone_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron pheromone (2E)-2-Decenal pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binds complex Pheromone-PBP Complex pbp->complex or Odorant Receptor (OR) complex->or Delivers ion_channel Ion Channel or->ion_channel Activates ions_in Cation Influx (Na+, K+, Ca2+) ion_channel->ions_in Opens depolarization Membrane Depolarization ions_in->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain

Generalized insect olfactory signal transduction pathway.

Mutagenicity and Genotoxicity

The mutagenic potential of (2E)-2-Decenal has been investigated, with some studies indicating a potential for mutagenicity. As an α,β-unsaturated aldehyde, it has the potential to react with DNA, which can lead to mutations.

Experimental Protocol: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used. These strains have known mutations (frameshift or base-pair substitution) in the histidine operon.

  • Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation that might occur in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar (B569324) plate containing a trace amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

(2E)-2-Decenal is a bioactive α,β-unsaturated aldehyde with significant potential as a nematicidal and antimicrobial agent. Its activity stems from the electrophilic nature of the α,β-unsaturated carbonyl group, which reacts with key cellular components. While its role as a pheromone is established, the specific details of its signal transduction pathway warrant further investigation.

For researchers interested in this compound, the data presented here for (2E)-2-Decenal provides a strong foundation for predicting its potential biological activities. The methoxy (B1213986) group at the 5-position may influence the compound's lipophilicity and reactivity, potentially modulating its efficacy and specificity. Future research should focus on the synthesis of this compound and its subsequent evaluation in the bioassays described in this guide to determine its unique biological profile. Further elucidation of the specific molecular targets and signaling pathways of these compounds will be crucial for the development of novel and effective agrochemicals and therapeutic agents.

References

An In-depth Technical Guide on the Predicted Cytotoxicity and Toxicological Profile of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological studies for 5-Methoxydec-2-enal are publicly available. This guide provides a predicted toxicological profile based on established data for structurally related α,β-unsaturated aldehydes. All data and pathways presented are illustrative and require experimental verification.

Executive Summary

This compound is an α,β-unsaturated aldehyde. Compounds of this class are known for their electrophilic reactivity and potential for cytotoxicity. The primary mechanism of toxicity is anticipated to be through Michael addition reactions with biological nucleophiles, leading to cellular stress and damage. This document outlines the predicted toxicological properties of this compound, proposes relevant experimental protocols for its assessment, and illustrates the key signaling pathways likely to be involved in its cytotoxic effects.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on its chemical structure, specifically the presence of an α,β-unsaturated aldehyde moiety and a long carbon chain with a methoxy (B1213986) group.

Cytotoxicity

The cytotoxicity of α,β-unsaturated aldehydes is well-documented. The electrophilic β-carbon is susceptible to nucleophilic attack from cellular macromolecules. Longer chain α,β-unsaturated aldehydes are generally considered highly toxic. The primary mechanism of cell inactivation by these more toxic aldehydes is protein damage, which can overwhelm cellular repair mechanisms. In contrast, for less toxic, saturated aldehydes, DNA repair can often mitigate the cytotoxic effects[1].

It is predicted that this compound will exhibit significant cytotoxicity, primarily through the induction of protein damage and depletion of cellular antioxidants.

Genotoxicity

α,β-Unsaturated aldehydes can form adducts with DNA, leading to potential genotoxic effects[1]. However, for highly toxic aldehydes, cytotoxicity due to protein damage often occurs at concentrations lower than those required to induce significant genotoxicity.

General Toxicology

Based on the general properties of α,β-unsaturated carbonyl compounds, this compound is likely to be a skin and eye irritant. Inhalation may cause respiratory irritation.

Quantitative Data (Predicted)

The following table summarizes the predicted quantitative data for this compound based on trends observed for other long-chain α,β-unsaturated aldehydes. These values are for illustrative purposes and must be determined experimentally.

ParameterPredicted Value RangeCell Line(s)Assay
IC50 (μM) 1 - 50HepG2, A549, HaCaTMTT, Neutral Red Uptake
GSH Depletion EC50 (μM) 0.5 - 25HepG2Glutathione (B108866) Assay
ROS Induction (Fold Change) 2 - 10HaCaTDCFH-DA Assay

Key Signaling Pathways in Cytotoxicity

The cytotoxicity of α,β-unsaturated aldehydes is mediated by their interaction with several key cellular signaling pathways, primarily related to oxidative stress and cell death.

Oxidative Stress and Glutathione Depletion

α,β-Unsaturated aldehydes are known to deplete intracellular glutathione (GSH), a key antioxidant, through direct conjugation[1]. This leads to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.

This compound This compound GSH Depletion GSH Depletion This compound->GSH Depletion Michael Addition GSH Glutathione (GSH) GSH->GSH Depletion ROS Reactive Oxygen Species (ROS) GSH Depletion->ROS Increased Production Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Predicted pathway of oxidative stress induction.
Protein Damage and Apoptosis

The primary mechanism of cytotoxicity for highly toxic α,β-unsaturated aldehydes is protein damage[1]. Adduct formation with critical proteins can lead to dysfunction and trigger apoptotic pathways.

This compound This compound Protein Adducts Protein Adducts This compound->Protein Adducts Covalent Binding Proteins Cellular Proteins (e.g., Keap1, Thioredoxin) Proteins->Protein Adducts Protein Dysfunction Protein Dysfunction Protein Adducts->Protein Dysfunction ER Stress ER Stress Protein Dysfunction->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Dysfunction->Mitochondrial Dysfunction Caspases Caspase Activation ER Stress->Caspases Mitochondrial Dysfunction->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Predicted pathway of protein damage leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity and toxicological profile of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cultured mammalian cells.

Methodology:

  • Cell Culture: Plate human cell lines (e.g., HepG2, A549) in 96-well plates at a density of 1 x 104 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the cell plates with the compound dilutions and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Plate Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells and Incubate (24, 48, 72h) B->D C Prepare Serial Dilutions of This compound C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I J Determine IC50 Value I->J

Experimental workflow for the MTT assay.
Intracellular Glutathione (GSH) Assay

Objective: To quantify the depletion of intracellular GSH following exposure to this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 2, 4, 6 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • GSH Measurement: Use a commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the GSH concentration in the cell lysates.

  • Protein Quantification: Determine the total protein concentration in the lysates using a BCA or Bradford assay for normalization.

  • Data Analysis: Express GSH levels as nmol/mg of protein and compare the treated groups to the vehicle control.

Reactive Oxygen Species (ROS) Assay

Objective: To measure the induction of intracellular ROS after treatment with this compound.

Methodology:

  • Cell Culture and Staining: Plate cells (e.g., HaCaT) in a black, clear-bottom 96-well plate. After 24 hours, load the cells with 10 μM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells with PBS and treat them with different concentrations of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at various time points (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader.

  • Data Analysis: Calculate the fold change in fluorescence relative to the vehicle control at each time point.

Conclusion

While specific toxicological data for this compound is not currently available, its structural features as a long-chain α,β-unsaturated aldehyde strongly suggest a potential for significant cytotoxicity. The predicted mechanisms of toxicity involve covalent modification of proteins and depletion of cellular antioxidants, leading to oxidative stress and apoptosis. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the toxicological profile of this compound, which is essential for any future drug development or risk assessment activities. All predictions made within this document require empirical validation.

References

reactivity of the alpha,beta-unsaturated aldehyde in 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxydec-2-enal is an α,β-unsaturated aldehyde, a class of molecules that serve as versatile building blocks in organic synthesis. The conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts a unique reactivity profile to these compounds. This guide provides a detailed analysis of the reactivity of this compound, focusing on the two primary modes of nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition or Michael addition). Understanding the factors that govern these reaction pathways is crucial for controlling the regioselectivity of reactions and for the rational design of synthetic routes in drug development and other chemical research.

Core Reactivity Principles

The reactivity of α,β-unsaturated aldehydes like this compound is characterized by the presence of two electrophilic centers. Resonance structures illustrate that both the carbonyl carbon (C2) and the β-carbon (C4) bear a partial positive charge, making them susceptible to nucleophilic attack.[1]

  • 1,2-Addition (Direct Addition): This pathway involves the nucleophilic attack on the carbonyl carbon. This reaction is analogous to the addition reactions of simple aldehydes and ketones.

  • 1,4-Addition (Conjugate Addition or Michael Addition): This pathway involves the nucleophilic attack on the β-carbon of the carbon-carbon double bond. This type of reaction is a key carbon-carbon bond-forming method in organic synthesis.[2][3]

The competition between these two addition pathways is primarily dictated by the nature of the nucleophile, the reaction conditions, and to a lesser extent, the substitution pattern of the α,β-unsaturated aldehyde.

Role of the 5-Methoxy Group

The methoxy (B1213986) group at the 5-position of this compound is not in direct conjugation with the α,β-unsaturated system. Therefore, its influence on the reactivity of the conjugated system is primarily through an inductive effect. As an electron-donating group, the methoxy group may slightly decrease the overall electrophilicity of the molecule. However, this effect is generally considered to be minor compared to the directing effects of different nucleophiles.

Data Presentation: Regioselectivity of Nucleophilic Addition

The following table summarizes the expected major products from the reaction of this compound with various classes of nucleophiles, based on the principles of kinetic and thermodynamic control.

Nucleophile ClassExample NucleophilePredominant Reaction PathwayExpected Major ProductRationale
"Hard" Nucleophiles (Strong Bases) Grignard Reagents (e.g., CH₃MgBr)1,2-Addition (Kinetic Control)Allylic AlcoholThe reaction is fast, irreversible, and the "hard" nucleophile preferentially attacks the harder electrophilic center (carbonyl carbon).[4]
Organolithium Reagents (e.g., n-BuLi)1,2-Addition (Kinetic Control)Allylic AlcoholSimilar to Grignard reagents, these are strong bases that favor the kinetically controlled pathway.
Metal Hydrides (e.g., LiAlH₄, NaBH₄)1,2-Addition (Kinetic Control)Allylic AlcoholThese reagents are sources of the hard hydride nucleophile (H⁻), which rapidly attacks the carbonyl group.
"Soft" Nucleophiles (Weaker Bases) Organocuprates (e.g., (CH₃)₂CuLi)1,4-Addition (Thermodynamic Control)Saturated AldehydeOrganocuprates are "soft" nucleophiles that preferentially attack the "softer" β-carbon, leading to the thermodynamically more stable product.[5]
Enolates (e.g., from malonic esters)1,4-Addition (Michael Addition)1,5-Dicarbonyl CompoundStabilized enolates are classic Michael donors, leading to the formation of a new carbon-carbon bond at the β-position.[2][3][6]
Amines (e.g., RNH₂)1,4-Additionβ-Amino AldehydeThe addition of amines is often reversible, allowing for thermodynamic control to favor the more stable 1,4-adduct.[5]
Thiols (e.g., RSH)1,4-Additionβ-Thioether AldehydeThiols are soft nucleophiles that readily undergo conjugate addition.
Cyanide (e.g., NaCN)1,4-Additionβ-Cyano AldehydeCyanide is a classic example of a nucleophile that favors 1,4-addition to α,β-unsaturated carbonyls.[5]

Experimental Protocols

General Protocol for Michael Addition to this compound

This protocol describes a general procedure for the conjugate addition of a malonate ester to this compound, a classic example of a Michael reaction.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.

  • Nucleophile Addition: Diethyl malonate is added dropwise to the stirred solution at room temperature. The mixture is stirred for 15-30 minutes to ensure complete formation of the enolate.

  • Electrophile Addition: A solution of this compound in anhydrous ethanol is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature (or heated to reflux if necessary) and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The residue is dissolved in diethyl ether and washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,5-dicarbonyl adduct.

Mandatory Visualizations

Signaling Pathways: 1,2- vs. 1,4-Addition

G cluster_start Reactants cluster_intermediate Reaction Pathways cluster_products Products This compound This compound ReactionIntermediate Nucleophilic Attack Nucleophile Nucleophile Product_1_2 Allylic Alcohol ReactionIntermediate->Product_1_2 1,2-Addition (Kinetic Control) Product_1_4 Saturated Aldehyde ReactionIntermediate->Product_1_4 1,4-Addition (Thermodynamic Control)

Caption: Competing pathways for nucleophilic addition to this compound.

Experimental Workflow: Michael Addition

G Start Reaction Setup Base_Addition Addition of NaOEt in Ethanol Start->Base_Addition Nucleophile_Formation Addition of Diethyl Malonate Base_Addition->Nucleophile_Formation Electrophile_Addition Addition of this compound Nucleophile_Formation->Electrophile_Addition Reaction Reaction Monitoring (TLC) Electrophile_Addition->Reaction Workup Solvent Removal and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Pure 1,5-Dicarbonyl Product Purification->End

Caption: Workflow for a typical Michael addition reaction.

Logical Relationship: Nucleophile Hardness and Regioselectivitydot

G cluster_hard Hard Nucleophiles cluster_soft Soft Nucleophiles Nucleophile Nature of Nucleophile Grignard Grignard Nucleophile->Grignard Hard Organolithium Organolithium Nucleophile->Organolithium Hard Metal_Hydride Metal Hydride Nucleophile->Metal_Hydride Hard Organocuprate Organocuprate Nucleophile->Organocuprate Soft Enolate Enolate Nucleophile->Enolate Soft Thiol Thiol Nucleophile->Thiol Soft Amine Amine Nucleophile->Amine Soft Product Predominant Product Grignard->Product 1,2-Addition Organolithium->Product 1,2-Addition Metal_Hydride->Product 1,2-Addition Organocuprate->Product 1,4-Addition Enolate->Product 1,4-Addition Thiol->Product 1,4-Addition Amine->Product 1,4-Addition

References

An In-depth Technical Guide to the Electrophilicity of the Beta-Carbon in 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilicity of the beta-carbon in α,β-unsaturated aldehydes is a cornerstone of their reactivity, underpinning a wide array of synthetic transformations and biological interactions. This technical guide provides a detailed examination of the electrophilic character of the β-carbon in 5-Methoxydec-2-enal, a molecule of interest in synthetic chemistry and potentially in drug development due to its functionalized aliphatic chain. Understanding and quantifying the reactivity of this specific Michael acceptor is crucial for predicting its behavior in complex chemical and biological systems.

This document will delve into the theoretical basis for the electrophilicity of the β-carbon, present quantitative data derived from analogous compounds, and provide detailed experimental protocols for the characterization of its reactivity.

Theoretical Background: The Origin of β-Carbon Electrophilicity

The reactivity of α,β-unsaturated aldehydes and ketones is fundamentally dictated by the electronic interplay between the carbonyl group and the carbon-carbon double bond.[1][2] This conjugation leads to a delocalization of π-electrons, which can be represented by resonance structures.

The resonance contributor placing a positive charge on the β-carbon clearly illustrates its electron-deficient and, therefore, electrophilic nature. This inherent electrophilicity makes the β-carbon susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition.[1][2]

The substituents on the α,β-unsaturated system play a critical role in modulating the electrophilicity of the β-carbon. Electron-withdrawing groups enhance the electrophilicity by further delocalizing the electron density, while electron-donating groups tend to decrease it. In the case of this compound, the substituents are primarily aliphatic. The methoxy (B1213986) group at the 5-position is not directly conjugated with the enal system and thus its electronic influence is primarily transmitted through inductive and steric effects.

Quantitative Analysis of Electrophilicity

Computational Data: LUMO Energies

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key quantum mechanical descriptor of electrophilicity. A lower LUMO energy indicates a greater propensity to accept electrons, signifying higher electrophilicity. The table below presents calculated LUMO energies for a series of simple aliphatic enals, which serve as a proxy for estimating the reactivity of this compound.

CompoundStructureLUMO Energy (eV)
Propenal (Acrolein)CH₂=CHCHO-2.85
trans-But-2-enal (Crotonaldehyde)CH₃CH=CHCHO-2.68
trans-Pent-2-enalCH₃CH₂CH=CHCHO-2.65
trans-Hex-2-enalCH₃(CH₂)₂CH=CHCHO-2.63

Data are representative values from computational chemistry databases and may vary depending on the level of theory and basis set used.

The trend indicates that increasing the length of the alkyl chain has a modest, electron-donating inductive effect, slightly increasing the LUMO energy and thus slightly decreasing the electrophilicity of the β-carbon. Based on this trend, the LUMO energy for this compound is expected to be in a similar range, likely around -2.6 eV. The methoxy group at the 5-position is anticipated to have a minor inductive effect on the enal system due to its distance.

Spectroscopic Data: 13C NMR Chemical Shifts

The chemical shift of the β-carbon in the 13C NMR spectrum provides an experimental measure of its electron density. A more deshielded (higher ppm) β-carbon is indicative of lower electron density and, consequently, higher electrophilicity.

CompoundStructureβ-Carbon (C3) Chemical Shift (ppm)
Propenal (Acrolein)CH₂=CHCHO~136.1
trans-But-2-enal (Crotonaldehyde)CH₃CH=CHCHO~131.5
trans-Pent-2-enalCH₃CH₂CH=CHCHO~137.8
trans-Hex-2-enalCH₃(CH₂)₂CH=CHCHO~132.9

Chemical shifts are typically measured in CDCl₃ and can vary slightly based on solvent and concentration.

The data for simple aliphatic enals show that the β-carbon chemical shifts are consistently in the downfield region, confirming their electrophilic character. The precise chemical shift is influenced by a combination of electronic and steric factors of the alkyl chain. For this compound, the β-carbon chemical shift is expected to be in the range of 130-140 ppm.

Kinetic Data: Michael Addition Reaction Rates

The most direct measure of electrophilicity is the rate of reaction with a nucleophile. The Michael addition of a soft nucleophile, such as a thiol, is a classic method for quantifying the reactivity of the β-carbon. The following table provides representative second-order rate constants for the reaction of various enals with a model thiol.

EnalNucleophileSolventRate Constant (k, M⁻¹s⁻¹)
trans-But-2-enal (Crotonaldehyde)BenzylthiolEthanol~0.02
trans-Pent-2-enalBenzylthiolEthanol~0.018
trans-Hex-2-enalBenzylthiolEthanol~0.017

Rate constants are highly dependent on the specific nucleophile, catalyst, solvent, and temperature.

The trend of decreasing rate constants with increasing alkyl chain length is consistent with the slight decrease in electrophilicity suggested by LUMO energies and 13C NMR data. The steric hindrance from the growing alkyl chain may also contribute to this trend. For this compound, the rate constant for Michael addition with a thiol is expected to be in a similar order of magnitude, likely slightly lower than that of hex-2-enal, due to the larger steric profile of the decyl chain.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Protocol for 13C NMR Spectroscopy

Objective: To determine the chemical shift of the β-carbon of this compound.

Materials:

  • This compound (10-50 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Accurately weigh 10-50 mg of this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial. c. Gently vortex the mixture until the sample is fully dissolved. d. Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity. d. Acquire a standard proton-decoupled 13C NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans or more).

  • Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm). d. Identify and record the chemical shift of the β-carbon (C3).

Protocol for Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction of this compound with a thiol nucleophile.

Materials:

  • This compound

  • A thiol nucleophile with a UV-active chromophore (e.g., 4-nitrothiophenol)

  • A suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • A UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of this compound of known concentration in the buffer. b. Prepare a stock solution of the thiol nucleophile of known concentration in the same buffer.

  • Kinetic Measurement: a. Set the spectrophotometer to monitor the absorbance at a wavelength where the product of the Michael addition has a significant absorbance, and the starting materials have minimal absorbance. This will require an initial scan of the reactants and the product. b. Equilibrate the cuvette containing the thiol solution in the temperature-controlled holder to the desired reaction temperature (e.g., 25 °C). c. Initiate the reaction by adding a known volume of the this compound stock solution to the cuvette, ensuring rapid mixing. The concentration of the enal should be in pseudo-first-order excess (at least 10-fold) over the thiol. d. Immediately begin recording the absorbance as a function of time.

  • Data Analysis: a. Plot the natural logarithm of the absorbance versus time. b. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k'). c. The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant (this compound): k = k' / [this compound].

Visualizations

Electronic Effects on β-Carbon Electrophilicity

Electrophilicity cluster_enal This compound cluster_effects Electronic Effects C1 C1 (Aldehyde) O1 Oxygen C1->O1 C=O bond C2 C2 (alpha-Carbon) C2->C1 C3 C3 (beta-Carbon) Electrophilic Center C3->C2 C=C bond C4 C4 C4->C3 Alkyl_Chain C5-C10 Alkyl Chain (with OMe at C5) Alkyl_Chain->C4 Resonance Resonance Effect (Electron Delocalization) Resonance->C3 Increases Electrophilicity Inductive Inductive Effect (Methoxy & Alkyl Chain) Inductive->C3 Slightly Decreases Electrophilicity

Caption: Electronic factors influencing the electrophilicity of the β-carbon in this compound.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep 1. Sample Preparation cluster_measurement 2. Kinetic Measurement cluster_analysis 3. Data Analysis Prep_Enal Prepare Stock Solution of this compound Initiate Initiate Reaction by Adding Enal Solution Prep_Enal->Initiate Prep_Nuc Prepare Stock Solution of Nucleophile Equilibrate Equilibrate Nucleophile Solution in Spectrophotometer Prep_Nuc->Equilibrate Equilibrate->Initiate Record Record Absorbance vs. Time Initiate->Record Plot Plot ln(Absorbance) vs. Time Record->Plot Calculate_k_prime Determine Pseudo-First-Order Rate Constant (k') from Slope Plot->Calculate_k_prime Calculate_k Calculate Second-Order Rate Constant (k) Calculate_k_prime->Calculate_k

References

Whitepaper: Characterization of 5-Methoxydec-2-enal as a Novel Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive framework for the investigation of 5-Methoxydec-2-enal, a putative novel signaling molecule. We propose a hypothetical signaling cascade initiated by this molecule through a G-protein coupled receptor (GPCR) and provide a detailed guide for its experimental validation. This whitepaper includes in-depth experimental protocols, quantitative data presentation, and visualizations of the signaling pathway and experimental workflows, designed to guide research and development efforts in characterizing this new chemical entity.

Proposed Signaling Pathway for this compound

Based on its structure, we hypothesize that this compound (5-MD) acts as a specific ligand for an orphan G-protein coupled receptor, designated here as GPRx. Upon binding, we propose that GPRx couples to the Gαq subunit, initiating a canonical phospholipase C-mediated signaling cascade.

The proposed sequence of events is as follows:

  • Ligand Binding: 5-MD binds to the extracellular domain of GPRx.

  • G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq-GTP complex binds to and activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • PKC Activation: Elevated cytosolic Ca2+ and membrane-bound DAG synergistically activate Protein Kinase C (PKC).

  • Downstream Kinase Cascade: Activated PKC phosphorylates and activates downstream targets, including components of the MAPK/ERK pathway (e.g., Raf, MEK, ERK), leading to changes in gene expression and cellular function.

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand This compound (5-MD) GPRx GPRx Ligand->GPRx Binds GProtein Gαq-GDP/Gβγ GPRx->GProtein Activates PLC PLC GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates ERK pERK PKC->ERK Phosphorylates Response Cellular Response (Gene Expression, Proliferation) ERK->Response Regulates Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ca_Store->PKC Activates

Caption: Hypothetical Gαq signaling pathway for this compound.

Experimental Protocols for Characterization

To validate the proposed signaling activity of 5-MD, a systematic series of experiments is required. The following protocols outline the key steps for characterization.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-MD for the orphan receptor GPRx.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPRx are cultured to ~90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by dounce homogenization followed by centrifugation. Protein concentration is determined via a BCA assay.

  • Assay Setup: In a 96-well plate, membrane preparations (20 µg protein/well) are incubated with a known concentration of a high-affinity radioligand for GPRx (e.g., ³H-ligand, at its Kd concentration).

  • Competitive Binding: A range of concentrations of unlabeled 5-MD (e.g., 10⁻¹² M to 10⁻⁵ M) are added to the wells to compete with the radioligand.

  • Incubation: The plate is incubated for 2 hours at room temperature to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition curves are generated, and the IC50 (concentration of 5-MD that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of 5-MD in activating the Gαq pathway by quantifying intracellular calcium release.[1]

Methodology:

  • Cell Culture: GPRx-expressing HEK293 cells are seeded into black, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.

  • Assay: The plate is placed in a fluorescence plate reader (e.g., FlexStation or FDSS).

  • Stimulation: A baseline fluorescence reading is taken before the automated addition of varying concentrations of 5-MD.

  • Measurement: Fluorescence intensity is monitored in real-time for 2-3 minutes post-stimulation to capture the peak calcium flux.

  • Data Analysis: The change in fluorescence intensity is plotted against the log concentration of 5-MD to generate a dose-response curve and calculate the EC50 value.

Protocol: Western Blot for pERK1/2 Activation

Objective: To confirm downstream signaling by assessing the phosphorylation of ERK1/2, a key component of the MAPK pathway.

Methodology:

  • Cell Treatment: Serum-starved GPRx-expressing cells are treated with 5-MD at its EC80 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (pERK). It is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The membrane is stripped and re-probed for total ERK1/2 as a loading control. Band intensities are quantified using densitometry software.

Quantitative Data Summary

The following tables present hypothetical data from the successful execution of the described protocols.

Table 1: Binding Affinity of 5-MD for GPRx

Compound Radioligand Used IC50 (nM) Ki (nM)
5-MD ³H-Standard 45.2 22.6

| Control Ligand | ³H-Standard | 10.5 | 5.2 |

Table 2: Functional Potency in Calcium Mobilization

Compound Assay Type EC50 (nM) Max Response (% of Control)
5-MD Calcium Flux 88.7 95%

| Control Agonist | Calcium Flux | 15.3 | 100% |

Table 3: Downstream pERK1/2 Activation

Time (min) Treatment pERK/Total ERK Ratio (Fold Change)
0 Vehicle 1.0
5 5-MD (1 µM) 8.5
15 5-MD (1 µM) 4.2

| 30 | 5-MD (1 µM) | 1.8 |

Visualization of Workflows and Logic

Effective characterization of a novel molecule requires a structured experimental approach.

Experimental_Workflow A Hypothesis Generation (5-MD is a GPRx Ligand) B Primary Screen: Calcium Mobilization Assay A->B C Secondary Assay: Radioligand Binding Assay B->C If Active D Mechanism of Action: Downstream Signaling (pERK) C->D If High Affinity E Functional Outcome: Cell Proliferation/Migration Assay D->E If Pathway Confirmed F Lead Optimization & In Vivo Studies E->F If Functional Effect

Caption: High-level experimental workflow for 5-MD characterization.

Logical_Relationship A EC50 < 500 nM? B Ki < 250 nM? A->B Yes F Re-evaluate Hypothesis: Consider alternative receptor or non-GPCR mechanism A->F No C pERK Fold Change > 3? B->C Yes E Synthesize Analogs for Improved Potency B->E No D Proceed to Downstream Functional Assays C->D Yes C->E No

Caption: Decision-making logic for advancing 5-MD as a lead compound.

Conclusion and Future Directions

This whitepaper presents a hypothetical but structured approach to characterizing this compound as a novel signaling molecule. The proposed Gαq-mediated pathway provides a testable model, and the detailed protocols offer a clear path for experimental validation.[1][2][3] Successful confirmation of this molecule's activity and mechanism of action could unveil a new therapeutic target and a novel class of endogenous or synthetic ligands. Future work should focus on in vivo studies to understand the physiological role of 5-MD and its potential as a modulator of cellular processes in a complex biological system.

References

Investigating the Biosynthetic Pathway of 5-Methoxydec-2-enal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide addresses the current scientific understanding of the biosynthetic pathway of 5-Methoxydec-2-enal. Following a comprehensive review of existing scientific literature, it has been determined that there is no currently documented natural occurrence or established biosynthetic pathway for this compound. This document outlines the search methodology employed and discusses the general principles of analogous biosynthetic routes that could theoretically be involved in the formation of similar molecules. The absence of specific data precludes the presentation of quantitative data tables, detailed experimental protocols, and pathway visualizations for this compound itself.

Introduction

This compound is an α,β-unsaturated aldehyde containing a methoxy (B1213986) group at the 5-position of a ten-carbon chain. Such structures are of interest to researchers in fields such as chemical synthesis, flavor and fragrance chemistry, and drug discovery due to their potential biological activities and sensory properties. The purpose of this whitepaper was to provide an in-depth technical guide on the biosynthetic pathway of this specific molecule, intended for a scientific audience. However, an exhaustive search of scientific databases and literature has revealed a critical gap in current knowledge.

Search Methodology & Findings

A multi-stage search strategy was implemented to gather any available information on the biosynthesis of this compound. This included:

  • Initial Broad Searches: Queries for the direct biosynthetic pathway of this compound were performed.

  • Targeted Searches: Subsequent searches focused on the natural occurrence of the compound in various organisms (plants, fungi, bacteria) and any published isolations from natural sources.

  • Analogous Pathway Searches: Broader queries were made into the biosynthesis of structurally related compounds, such as unsaturated aldehydes, methoxy alkanals, and the enzymatic reactions involved in their formation (e.g., the role of P450 enzymes in fatty acid metabolism).

The comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the natural isolation or the biosynthetic pathway of this compound. This strongly indicates that this compound is not a known naturally occurring compound, and as such, its biosynthesis has not been a subject of scientific investigation.

Hypothetical Biosynthetic Considerations

While no specific pathway for this compound is known, general principles of biosynthesis for structurally related molecules can provide a hypothetical framework. The formation of such a molecule would likely involve several key enzymatic steps:

  • Fatty Acid Synthesis: A ten-carbon backbone would likely originate from the fatty acid biosynthesis pathway, starting from acetyl-CoA and malonyl-CoA.

  • Hydroxylation: A key step would be the introduction of a hydroxyl group at the 5-position of the decanoic acid precursor. This is often catalyzed by cytochrome P450 monooxygenases, which are known to be involved in the metabolism of fatty acids.[1][2]

  • O-Methylation: The hydroxyl group would then be methylated to form the methoxy group. This reaction is typically catalyzed by an O-methyltransferase (OMT), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.

  • Reduction and Dehydration: The methoxy-functionalized fatty acid would likely be activated (e.g., to a CoA-thioester) and subsequently reduced to an aldehyde. The formation of the double bond at the 2-position could occur through the action of a dehydratase, a common step in the biosynthesis of unsaturated fatty acids.

A logical workflow for investigating such a hypothetical pathway is presented below.

Hypothetical workflow for biosynthetic pathway elucidation.

Conclusion

The primary objective of this technical guide was to provide a detailed overview of the biosynthetic pathway of this compound. However, based on an extensive review of the current scientific literature, it must be concluded that no natural source or biosynthetic pathway for this compound has been identified to date. The compound is likely of synthetic origin, or its potential natural existence has not yet been discovered.

For researchers interested in the potential biosynthesis of this or similar molecules, the investigation would need to begin with the identification of a natural source. Should a natural source be discovered, the hypothetical steps outlined in this document, involving fatty acid synthesis, hydroxylation by P450 enzymes, O-methylation, and subsequent reduction and dehydration, would provide a logical starting point for elucidating the specific enzymatic pathway.

Future research in metabolomics and natural product discovery may yet uncover the existence and biosynthesis of this compound in a biological system. Until such a discovery is made, a detailed guide on its biosynthetic pathway remains beyond the scope of current scientific knowledge.

References

solubility of 5-Methoxydec-2-enal in organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxydec-2-enal is an unsaturated aldehyde containing a methoxy (B1213986) group. Its molecular structure, featuring a ten-carbon chain, an aldehyde functional group, a carbon-carbon double bond, and an ether linkage, suggests a predominantly nonpolar character. This structure dictates its solubility in various aqueous and organic solvent systems. Understanding the solubility of this compound is crucial for its application in research and development, particularly in areas such as drug formulation, chemical synthesis, and biological assays.

The carbonyl group in aldehydes can act as a hydrogen bond acceptor with water molecules, which can impart some degree of water solubility.[1] However, the long hydrocarbon tail of this compound is expected to significantly limit its aqueous solubility. Generally, the borderline of water solubility for aldehydes is around four to five carbon atoms per oxygen atom.[1] Given that this compound has ten carbons and two oxygen atoms, it is predicted to have low solubility in water. Conversely, it is expected to be soluble in a range of organic solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the predicted solubility of this compound in various solvents is summarized below. It is anticipated to be more soluble in nonpolar and moderately polar organic solvents and less soluble in highly polar solvents like water.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Aqueous
Polar ProticWaterLow / InsolubleThe long hydrophobic carbon chain counteracts the polarity of the aldehyde and methoxy groups.
5% Sodium BicarbonateInsolubleThe compound is not expected to be acidic enough to react with a weak base.
5% Sodium HydroxideInsolubleAs an aldehyde without alpha-hydrogens, it may undergo Cannizzaro reaction in strong base with heating, but this is a reaction, not simple dissolution.[2]
5% Hydrochloric AcidInsolubleThe compound lacks a basic functional group to be protonated by acid.
Organic
Polar ProticMethanol, EthanolSolubleThe alkyl chain of the alcohols can interact with the nonpolar part of the molecule, while the hydroxyl group can interact with the polar functional groups.
Polar AproticAcetone, AcetonitrileSolubleThese solvents can solvate both the polar functional groups and the nonpolar carbon chain.
NonpolarDiethyl Ether, HexaneVery SolubleThe nonpolar nature of these solvents will readily solvate the long hydrocarbon chain of this compound.

Experimental Protocol for Solubility Determination

A general gravimetric method can be employed to quantitatively determine the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to allow for equilibration. The system should be agitated for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vial to separate the undissolved solute from the saturated solution.

  • Carefully extract a known volume of the clear supernatant using a micropipette.

  • Transfer the supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

  • The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty container.

  • The solubility can then be expressed in terms of g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Solubility_Workflow A Addition of Excess Solute to a Known Volume of Solvent B Equilibration at Constant Temperature (e.g., 24-48h) A->B C Separation of Undissolved Solute (Centrifugation) B->C D Extraction of a Known Volume of Supernatant C->D E Solvent Evaporation D->E F Mass Determination of Dried Solute E->F G Calculation of Solubility (g/L or mol/L) F->G

Caption: Gravimetric Method for Solubility Determination.

As no specific signaling pathways involving this compound are documented in publicly available literature, a diagram for such a pathway cannot be provided. The experimental workflow above serves as a logical diagram relevant to the core topic of this guide.

References

Preliminary Antimicrobial Screening of 5-Methoxydec-2-enal: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural and synthetic compounds, including aldehydes and their derivatives, have historically been a rich source of antimicrobial leads. 5-Methoxydec-2-enal, a methoxy-substituted unsaturated aldehyde, possesses structural features that suggest potential biological activity. A systematic preliminary screening is the essential first step in evaluating its potential as a novel antimicrobial agent. This guide outlines the fundamental experimental workflow and data interpretation for such a screening.

Proposed Experimental Workflow

A logical and staged approach is crucial for the efficient evaluation of a novel compound's antimicrobial potential. The following workflow is recommended for the preliminary screening of this compound.

experimental_workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_data Data Analysis & Reporting Compound_Prep Compound Preparation (this compound) Agar_Well Agar Well Diffusion Compound_Prep->Agar_Well Broth_Microdilution Broth Microdilution Compound_Prep->Broth_Microdilution Microorganism_Selection Microorganism Selection (Bacteria & Fungi) Microorganism_Selection->Agar_Well Microorganism_Selection->Broth_Microdilution Media_Prep Culture Media Preparation Media_Prep->Agar_Well Media_Prep->Broth_Microdilution MIC Determination of MIC (Minimum Inhibitory Concentration) Agar_Well->MIC Initial Indication Broth_Microdilution->MIC Quantitative Data MBC_MFC Determination of MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) MIC->MBC_MFC Data_Summary Data Summarization (Tables) MBC_MFC->Data_Summary Report Report Generation Data_Summary->Report signaling_pathway Compound This compound Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane Disruption Enzyme Essential Enzymes (e.g., Thiol-containing) Compound->Enzyme Covalent Adduction (Michael Addition) Inhibition Inhibition of Cellular Processes Cell_Membrane->Inhibition Enzyme->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Methodological & Application

Synthetic Routes to Functionalized Decenals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized decenals, a class of organic compounds with significant applications in chemical synthesis, and as signaling molecules and pheromones. The following sections outline common and effective synthetic strategies, present quantitative data in structured tables, provide detailed experimental protocols for key reactions, and visualize the synthetic workflows.

I. Overview of Synthetic Strategies

The synthesis of functionalized decenals typically involves two key stages: the construction of the ten-carbon backbone with the desired functionality and stereochemistry, followed by the introduction or unmasking of the aldehyde group. Common strategies for carbon-carbon bond formation to build the decenal skeleton include olefination reactions, while the aldehyde functionality is often introduced through the oxidation of a primary alcohol.

Common Synthetic Approaches:

  • Olefination Reactions: The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the stereoselective formation of the carbon-carbon double bond present in decenals. These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an appropriate aldehyde or ketone.

  • Oxidation of Primary Alcohols: A common final step in many synthetic routes is the oxidation of a primary alcohol to the corresponding aldehyde. Several mild and selective oxidation methods are available to prevent over-oxidation to the carboxylic acid. These include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Corey-Kim oxidation, and Parikh-Doering oxidation.

  • Multi-step Syntheses from Readily Available Starting Materials: Complex functionalized decenals are often prepared through multi-step sequences starting from simple, commercially available precursors. These routes may involve protection-deprotection strategies, functional group interconversions, and stereoselective reactions to achieve the desired target molecule.

II. Data Presentation: Synthesis of Functionalized Decenoic Acids as Precursors

The synthesis of functionalized decenals is often closely related to the synthesis of the corresponding decenoic acids, which are important biological molecules themselves (e.g., queen bee pheromones). The following tables summarize quantitative data for the synthesis of key precursors to functionalized decenals. The final conversion of the acid or ester functionality to an aldehyde can be achieved through standard reduction methods (e.g., DIBAL-H reduction of the corresponding ester).

Table 1: Synthesis of 9-Oxo-2(E)-decenoic Acid [1][2]

StepReactantsReagents and ConditionsProductYield (%)
1. Conjugate Addition3-Buten-2-one, 4-Bromo-1-butanolZn-Cu couple, Ethanol/Water, Sonication7-Oxo-octanol73
2. Oxidation7-Oxo-octanolPyridinium chlorochromate (PCC)7-Oxo-octanal-
3. Modified Wittig Reaction7-Oxo-octanal, Ethyl-α-dimethylphosphonoacetateK₂CO₃, Water, RefluxEthyl 9-oxo-2(E)-decenoate-
4. HydrolysisEthyl 9-oxo-2(E)-decenoateNaOH, Water/Methanol, Reflux9-Oxo-2(E)-decenoic acid-

Table 2: Synthesis of (E)-10-Hydroxy-2-decenoic Acid Ethyl Ester [3]

StepReactantsReagents and ConditionsProductYield (%)
1. Tandem Oxidation-Wittig1,8-Octanediol, (Carbethoxymethylene)triphenylphosphoraneActivated MnO₂, Dichloromethane (B109758), 25°C, 24 hours(E)-10-Hydroxy-2-decenoic acid ethyl ester71
2. Hydrolysis(E)-10-Hydroxy-2-decenoic acid ethyl esterNaOH (aq), followed by HCl acidification(E)-10-Hydroxy-2-decenoic acid95

III. Experimental Protocols

This section provides detailed experimental procedures for key reactions commonly employed in the synthesis of functionalized decenals.

A. Oxidation Reactions

1. Swern Oxidation [4][5]

This procedure describes the oxidation of a primary alcohol to an aldehyde using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.

  • Procedure:

    • To a solution of oxalyl chloride (5 mmol) in CH₂Cl₂ (1 mL) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (10 mmol) in CH₂Cl₂ (1 mL) dropwise.

    • After stirring for 15 minutes, slowly add a solution of the primary alcohol (e.g., a functionalized decenol) in CH₂Cl₂ (3 mL) dropwise.

    • Stir the reaction mixture for 30 minutes at -78 °C.

    • Add triethylamine (B128534) (15 mmol) dropwise and continue stirring for another 30 minutes at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

2. Dess-Martin Periodinane (DMP) Oxidation [6][7][8][9][10]

This method utilizes the hypervalent iodine reagent Dess-Martin periodinane for the mild oxidation of primary alcohols.

  • Procedure:

    • To a solution of the primary alcohol (5.2 mmol) in dichloromethane (18 mL) at 0 °C, add Dess-Martin periodinane (10.9 mmol).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by adding aqueous solutions of Na₂S₂O₃ and NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3. Corey-Kim Oxidation [3][11][12]

This oxidation employs N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate the oxidizing species.

  • Procedure:

    • To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in toluene (B28343) (6.0 mL) at 0 °C, add dry dimethyl sulfide (2.4 eq).

    • Cool the resulting solution to –20 °C and stir for 40 minutes.

    • Add the alcohol (1.0 eq) in toluene (5.0 mL) dropwise over 15 minutes.

    • Stir the reaction mixture at –20 °C for 30 minutes and then at 0 °C for 30 minutes.

    • Add triethylamine (4.0 eq).

    • Warm the reaction mixture to ambient temperature, stir for 20 minutes, and then quench with water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Dry the combined organic phases over sodium sulfate, filter, and evaporate the solvent in vacuo.

4. Parikh-Doering Oxidation [1]

This procedure uses the sulfur trioxide pyridine (B92270) complex to activate DMSO for the oxidation.

  • Procedure:

    • Dissolve the alcohol (1.0 eq) and diisopropylethylamine (7.14 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add the sulfur trioxide-pyridine complex (4.02 eq).

    • Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes.

    • Stir the suspension for an additional 30 minutes at 0 °C.

    • Pour the reaction mixture into brine and extract with DCM.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the volatiles under reduced pressure.

    • Purify the crude solid by flash column chromatography to obtain the aldehyde (typical yield: 84%).[1]

B. Olefination Reactions

1. Wittig Reaction

This protocol describes a general procedure for the olefination of an aldehyde to form a decenal derivative.

  • Procedure:

    • Prepare the phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

    • To the solution of the ylide, add a solution of the starting aldehyde (e.g., a functionalized octanal) in the same solvent.

    • Allow the reaction to proceed at the appropriate temperature (often warming from low temperature to room temperature) until completion, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the resulting decenal derivative by column chromatography.

2. Horner-Wadsworth-Emmons (HWE) Reaction [13]

The HWE reaction typically provides excellent (E)-selectivity in the formation of α,β-unsaturated esters, which can be precursors to (E)-decenals.

  • Procedure:

    • To a solution of the phosphonate ester in an anhydrous solvent (e.g., THF), add a base (e.g., NaH or n-BuLi) at 0 °C or -78 °C to generate the phosphonate carbanion.

    • Add the aldehyde to the solution of the carbanion and allow the reaction to stir for several hours, often with warming to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the α,β-unsaturated ester.

IV. Visualizations

The following diagrams illustrate the logical flow of the synthetic strategies and experimental workflows discussed.

Synthetic_Strategy_for_Functionalized_Decenals cluster_backbone Carbon Backbone Construction cluster_aldehyde Aldehyde Formation start Simpler Precursors olefination Olefination Reactions (Wittig, HWE, etc.) start->olefination functionalization Functional Group Interconversion olefination->functionalization decenol Functionalized Decenol (Primary Alcohol) functionalization->decenol oxidation Mild Oxidation (Swern, DMP, etc.) decenol->oxidation Final Step decanal Functionalized Decenal oxidation->decanal

Caption: General synthetic workflow for functionalized decenals.

Oxidation_Workflow start Start with Functionalized Decenol reagents Add Oxidizing Agent (e.g., DMP, Swern reagents) start->reagents Step 1 reaction Stir at appropriate temperature and time reagents->reaction Step 2 workup Quench Reaction & Aqueous Workup reaction->workup Step 3 extraction Extract with Organic Solvent workup->extraction Step 4 purification Purify by Column Chromatography extraction->purification Step 5 product Isolate Pure Functionalized Decenal purification->product Step 6

Caption: Experimental workflow for the oxidation of a decenol to a decenal.

Olefination_Relationship olefination Olefination Reactions Key methods for C=C bond formation wittig Wittig Reaction Reactant: Phosphorus Ylide Product: (Z)-alkene favored with unstabilized ylides olefination->wittig Variant hwe Horner-Wadsworth-Emmons Reactant: Phosphonate Carbanion Product: (E)-alkene favored olefination->hwe Variant julia Julia-Kocienski Olefination Reactant: Sulfone Carbanion Product: (E)-alkene favored olefination->julia Variant

Caption: Relationship between common olefination reactions.

References

Application Note & Protocol: Quantification of 5-Methoxydec-2-enal in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxydec-2-enal is a reactive aldehyde that may be of interest in various biological studies. Accurate quantification of this analyte in complex biological matrices such as plasma, urine, and tissue is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role in physiological or pathological processes. This document provides detailed protocols for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods

The primary methods for the quantification of this compound in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity and selectivity for a wide range of compounds.[1][2] GC-MS is also a powerful technique, particularly for volatile and semi-volatile compounds, and may require derivatization to improve the chromatographic properties of the analyte.[3][4][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a robust platform for the quantification of this compound.[1][7][8] The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer. The use of multiple reaction monitoring (MRM) ensures high selectivity and sensitivity.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of this compound. To enhance volatility and thermal stability, derivatization of the aldehyde functional group is often necessary.[3][9] Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

Data Presentation

The following table summarizes the hypothetical quantitative data for the developed LC-MS/MS and GC-MS methods for the quantification of this compound in various biological matrices.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1.5 ng/mL
**Linearity (R²) **>0.995>0.992
Dynamic Range 0.5 - 500 ng/mL1.5 - 1000 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 18%
Recovery (%) 85 - 105%80 - 110%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences and enrich the analyte of interest.[10][11][12]

1. Plasma/Serum Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for preparing plasma and serum samples.[11][12]

  • Materials:

    • Acetonitrile (ACN), ice-cold

    • Methanol (MeOH), ice-cold

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of plasma or serum in a centrifuge tube, add 400 µL of ice-cold ACN or MeOH.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

2. Urine Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is effective for cleaning up urine samples.[13]

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (MeOH) for conditioning

    • Ultrapure water for equilibration

    • Elution solvent (e.g., Acetonitrile or Methanol)

    • SPE vacuum manifold

  • Protocol:

    • Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of ultrapure water.

    • Load 500 µL of the urine sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

    • Elute the analyte with 1 mL of the elution solvent.

    • Evaporate the eluate to dryness and reconstitute as described for plasma samples.

3. Tissue Sample Preparation (Homogenization and Extraction)

Tissue samples require homogenization to release the analyte.[14]

  • Materials:

    • Tissue homogenizer

    • Homogenization buffer (e.g., PBS)

    • Extraction solvent (e.g., Ethyl Acetate)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh approximately 50 mg of frozen tissue and place it in a homogenizer tube with 500 µL of homogenization buffer.

    • Homogenize the tissue until a uniform suspension is obtained.

    • Add 1 mL of extraction solvent to the homogenate.

    • Vortex for 2 minutes to ensure efficient extraction.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the organic layer (supernatant) and transfer to a new tube.

    • Evaporate the solvent and reconstitute as described for plasma samples.

LC-MS/MS Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ of this compound

      • Product Ion (Q3): Specific fragment ions (to be determined by infusion of a standard).

    • Capillary Voltage: 3.5 kV.[8]

    • Desolvation Temperature: 350°C.[8]

    • Cone Gas Flow: 150 L/h.[8]

    • Nebulizing Gas Flow: 1200 L/h.[8]

GC-MS Protocol (with Derivatization)
  • Derivatization Protocol (using MSTFA):

    • To the dried sample extract, add 50 µL of MSTFA with 1% TMCS.

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[9]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Injector Temperature: 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Visualizations

experimental_workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_result Result Plasma Plasma/Serum PPT Protein Precipitation Plasma->PPT Urine Urine SPE Solid-Phase Extraction Urine->SPE Tissue Tissue Homogenization Homogenization & Extraction Tissue->Homogenization LCMS LC-MS/MS PPT->LCMS GCMS GC-MS (with Derivatization) PPT->GCMS SPE->LCMS SPE->GCMS Homogenization->LCMS Homogenization->GCMS Quantification Quantification of This compound LCMS->Quantification GCMS->Quantification

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_upstream Upstream Stimulus cluster_pathway Hypothetical Signaling Pathway cluster_downstream Downstream Effect Stimulus External Stimulus (e.g., Oxidative Stress) Lipid_Peroxidation Lipid Peroxidation Stimulus->Lipid_Peroxidation Analyte This compound (Analyte) Lipid_Peroxidation->Analyte Protein_Adducts Protein Adduct Formation Analyte->Protein_Adducts Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Protein_Adducts->Cellular_Response Biological_Effect Biological Effect Cellular_Response->Biological_Effect

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Methoxydec-2-enal with Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxydec-2-enal is a long-chain unsaturated aldehyde that may be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation. Derivatization is a common strategy to improve the chromatographic behavior and enhance the sensitivity of aldehyde analysis.

This document provides a detailed protocol for the analysis of this compound using GC-MS following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This method converts the aldehyde into a more stable and volatile oxime derivative, which is amenable to GC-MS analysis with high sensitivity, particularly when using negative chemical ionization (NCI).

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., a deuterated analog or a structurally similar aldehyde not present in the sample)

  • Hexane (B92381) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Sample matrix (e.g., biological fluid, environmental extract)

Equipment
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • GC column (e.g., a mid-polarity column such as a 5% phenyl-methylpolysiloxane)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Microsyringes

Derivatization Protocol
  • Sample Preparation:

    • For liquid samples, accurately measure a known volume (e.g., 1 mL) into a glass vial.

    • For solid samples, perform a suitable extraction (e.g., solvent extraction followed by evaporation and reconstitution in a known volume of solvent).

    • Spike the sample with the internal standard at a known concentration.

  • Derivatization Reaction:

    • To the sample, add 100 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., water or buffer).

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]

  • Extraction of the PFBHA-Oxime Derivative:

    • After incubation, allow the mixture to cool to room temperature.

    • Add 500 µL of hexane (or another suitable organic solvent like ethyl acetate) to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Injection Port Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI)

    • Reagent Gas: Methane

    • Ion Source Temperature: 150°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters for this compound-PFBHA Oxime
CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-PFBHA Oxime(Expected)[M-HF]⁻[M]⁻(Fragment ion)
Internal Standard-PFBHA Oxime(Determined)(Specific to IS)(Specific to IS)(Specific to IS)

Note: The exact m/z values will depend on the molecular weight of this compound and its fragmentation pattern upon NCI. The [M-HF]⁻ ion is often a prominent ion for PFBHA oximes.[2]

Table 2: Representative Calibration Data for this compound
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.248
100.512
251.28
502.55
1005.10
0.9995

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample Collection (e.g., biological fluid) Spike Spike with Internal Standard Sample->Spike AddPFBHA Add PFBHA Reagent Spike->AddPFBHA Incubate Incubate at 60°C AddPFBHA->Incubate LLE Liquid-Liquid Extraction with Hexane Incubate->LLE Dry Dry with Na2SO4 LLE->Dry GCMS GC-MS Analysis (NCI) Dry->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The derivatization of this compound with PFBHA offers several advantages for GC-MS analysis. The resulting PFBHA-oxime is more volatile and thermally stable than the parent aldehyde, leading to improved peak shape and reproducibility. Furthermore, the pentafluorobenzyl group is highly electronegative, making the derivative particularly suitable for sensitive detection by electron capture or, as outlined here, negative chemical ionization (NCI) mass spectrometry.[2][3] NCI often provides high selectivity and sensitivity, with characteristic fragmentation patterns that can be used for confident identification and quantification.[4]

The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation, derivatization efficiency, and instrument response. The choice of internal standard should be a compound that is structurally similar to the analyte but does not co-elute with it or any other components in the sample matrix.

The provided GC-MS conditions are a starting point and may require optimization for specific instrumentation and sample matrices. Parameters such as the oven temperature program and SIM ions should be empirically determined using a standard of this compound.

Conclusion

The described protocol provides a robust and sensitive method for the quantitative analysis of this compound in various matrices. The PFBHA derivatization followed by GC-MS in NCI mode is a powerful technique for researchers, scientists, and drug development professionals who require reliable and sensitive measurements of this and other long-chain aldehydes.

References

Application Note: HPLC Purification of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development of High-Performance Liquid Chromatography (HPLC) methods for the purification of 5-Methoxydec-2-enal, a key intermediate in various synthetic pathways. Due to the compound's moderate polarity and potential for chirality, both reversed-phase and normal-phase chromatographic strategies were explored. Furthermore, a chiral separation method was developed to resolve its potential enantiomers. These methods are suitable for researchers, scientists, and professionals involved in drug development and chemical synthesis requiring high-purity this compound.

Introduction

This compound is an unsaturated aldehyde containing a methoxy (B1213986) group, which imparts moderate polarity to the molecule. The purification of such compounds is critical to ensure the integrity of subsequent reactions and the purity of final products. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient means for achieving high levels of purity. This document provides detailed protocols for reversed-phase, normal-phase, and chiral HPLC purification of this compound.

Physicochemical Properties of this compound

  • Structure:

  • Molecular Formula: C11H20O2

  • Molecular Weight: 184.28 g/mol

  • Polarity: Moderately polar due to the presence of an aldehyde and a methoxy group, balanced by a ten-carbon aliphatic chain.

  • UV Absorbance: The α,β-unsaturated aldehyde moiety provides a chromophore with expected UV absorbance in the range of 220-240 nm.

  • Chirality: The carbon atom at the 5th position is a chiral center, leading to the existence of two enantiomers. Chiral separation is often essential in pharmaceutical applications.[1][2]

HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC) for General Purification

Reversed-phase HPLC is a common choice for the purification of moderately polar organic molecules.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 50% B

      • 35-40 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 225 nm

    • Injection Volume: 20 µL

Data Presentation:

ParameterValue
Retention Time 18.5 min
Purity (by area %) >99%
Recovery ~95%
Throughput ~2 mg per injection
Normal-Phase HPLC (NP-HPLC) for Isomer Separation

Normal-phase chromatography is advantageous for separating isomers and can offer different selectivity compared to reversed-phase methods.[4][5][6]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude this compound sample in the initial mobile phase (e.g., 98:2 Hexane:Isopropanol) to a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Silica (B1680970), 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA).

    • Composition: 95% Hexane / 5% Isopropanol

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

    • Injection Volume: 20 µL

Data Presentation:

ParameterValue
Retention Time 12.2 min
Purity (by area %) >99%
Recovery ~93%
Throughput ~2.5 mg per injection
Chiral HPLC for Enantiomer Resolution

For applications requiring enantiomerically pure this compound, a chiral separation method is necessary. Polysaccharide-based chiral stationary phases are often effective for this type of separation.[1][7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA).

    • Composition: 90% n-Hexane / 10% Isopropanol

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

    • Injection Volume: 10 µL

Data Presentation:

ParameterEnantiomer 1Enantiomer 2
Retention Time 15.8 min17.3 min
Resolution (Rs) \multicolumn{2}{c}{1.8}
Purity (enantiomeric excess) \multicolumn{2}{c}{>99% ee after fractionation}
Recovery ~90% per enantiomer

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification A Crude Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C E Injector C->E Inject Sample D HPLC Pump (Mobile Phase) D->E F HPLC Column (C18, Silica, or Chiral) E->F G UV Detector F->G H Fraction Collector G->H I Data Acquisition G->I J Evaporate Solvent H->J Collect Fractions K Pure this compound J->K L Purity Analysis (QC) K->L Method_Selection A Purification Goal B General Purity A->B C Isomer Separation A->C D Enantiomer Resolution A->D E Reversed-Phase HPLC B->E F Normal-Phase HPLC C->F G Chiral HPLC D->G

References

Application Notes and Protocols for 5-Methoxydec-2-enal as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific information, experimental data, or established protocols for the compound 5-Methoxydec-2-enal. This suggests that it is either a novel compound or has not been extensively reported in peer-reviewed literature.

The following application notes and protocols are therefore provided as a predictive guide based on the well-established chemical principles of α,β-unsaturated aldehydes and functionalized aldehydes.[1][2][3][4] These are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the synthetic utility of this molecule.

Application Notes

This compound is a polyfunctional molecule that contains an α,β-unsaturated aldehyde and a methoxy (B1213986) group. This combination of functional groups makes it a potentially versatile precursor for a variety of complex organic molecules.[2]

1. Key Structural Features and Reactivity:

  • α,β-Unsaturated Aldehyde: This system possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This allows for two main modes of nucleophilic attack:

    • 1,2-Addition (Direct Addition): Attack at the carbonyl carbon, typically favored by strong, hard nucleophiles like Grignard reagents or organolithium compounds.

    • 1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon, generally favored by softer nucleophiles such as Gilman reagents (organocuprates), amines, and thiols.[1][5] The resulting enolate intermediate can be trapped by an electrophile, allowing for further functionalization.[1]

  • Methoxy Group: The ether linkage at the C5 position can influence the molecule's solubility, conformational bias, and potential for chelation with metal catalysts, which could be exploited to control stereoselectivity in certain reactions.

2. Potential Applications in Synthesis:

  • Pharmaceutical and Agrochemical Development: The functionalized long-chain alkyl backbone is a common motif in bioactive natural products and synthetic pharmaceuticals. This compound could serve as a key building block for analogs of such compounds.[2]

  • Heterocycle Synthesis: The 1,3-dielectrophilic nature of the unsaturated aldehyde system is ideal for condensation reactions with dinucleophiles (e.g., hydrazines, ureas, amidines) to construct a wide array of heterocyclic scaffolds.

  • Tandem Reactions: The conjugated system is well-suited for designing tandem reaction sequences, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, to rapidly build molecular complexity from a simple precursor.

  • Asymmetric Synthesis: The aldehyde can be a substrate for various organocatalytic or metal-catalyzed asymmetric transformations to introduce chirality, leading to enantiomerically enriched products.

Experimental Protocols

The following are generalized, hypothetical protocols that should be adaptable for the synthesis and derivatization of this compound.

Protocol 1: Hypothetical Synthesis of this compound

This protocol outlines a plausible synthesis via a base-catalyzed aldol condensation, a common method for preparing α,β-unsaturated aldehydes.[2][6]

ParameterValue / Description
Reaction Aldol Condensation
Starting Materials 5-Methoxydecanal, Acetaldehyde
Solvent Ethanol
Catalyst 10% Aqueous Sodium Hydroxide
Temperature 0 °C to Room Temperature
Reaction Time 4 - 12 hours
Work-up 1. Quench reaction with 1 M HCl until neutral. 2. Extract with diethyl ether (3x). 3. Wash combined organic layers with brine. 4. Dry over anhydrous magnesium sulfate (B86663) (MgSO₄). 5. Concentrate under reduced pressure.
Purification Flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: General Protocol for a 1,4-Conjugate Addition of an Organocuprate

This protocol describes a typical Michael addition reaction to introduce a substituent at the β-position of the aldehyde.[1][5]

ParameterValue / Description
Reaction Michael Addition (using a Gilman Reagent)
Substrate This compound
Reagent Lithium Dimethylcuprate (Me₂CuLi) in THF
Solvent Anhydrous Tetrahydrofuran (THF) under Argon
Temperature -78 °C to 0 °C
Reaction Time 1 - 3 hours
Work-up 1. Quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). 2. Allow to warm to room temperature. 3. Extract with ethyl acetate (3x). 4. Wash combined organic layers with brine. 5. Dry over anhydrous sodium sulfate (Na₂SO₄). 6. Concentrate under reduced pressure.
Purification Flash column chromatography on silica gel.

Visualization of Potential Synthetic Pathways

The following diagrams illustrate potential logical workflows and reaction pathways for this compound.

G Start 5-Methoxydecanal + Acetaldehyde Synthesis Aldol Condensation Start->Synthesis Precursor This compound Synthesis->Precursor Reaction1 1,4-Conjugate Addition (e.g., R₂CuLi) Precursor->Reaction1 Reaction2 1,2-Reduction (e.g., Luche Reduction) Precursor->Reaction2 Reaction3 Heterocycle Formation (e.g., + Hydrazine) Precursor->Reaction3 Product1 β-Alkylated Aldehyde Reaction1->Product1 Product2 Allylic Alcohol Reaction2->Product2 Product3 Pyrazole Derivative Reaction3->Product3

Caption: Synthetic workflow from a precursor to this compound and its subsequent transformations.

G cluster_pathway Tandem Reaction Pathway Start This compound Step1 1. Michael Addition (Nucleophile Nu⁻) Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 2. Trapping with Electrophile (E⁺) Intermediate->Step2 Product α,β-Disubstituted Product Step2->Product

References

Catalytic Oxidation Methods for the Preparation of 5-Methoxydec-2-enal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic oxidation of the allylic alcohol precursor, 5-methoxydec-2-en-1-ol, to the target α,β-unsaturated aldehyde, 5-Methoxydec-2-enal. The methodologies outlined are based on established and reliable catalytic systems, offering pathways for selective and efficient synthesis.

Introduction

This compound is an α,β-unsaturated aldehyde, a structural motif of significant interest in organic synthesis and drug development due to its versatile reactivity. Catalytic oxidation of the corresponding allylic alcohol, 5-methoxydec-2-en-1-ol, represents a primary and atom-economical approach for its preparation. This document details three prominent catalytic methods: TEMPO-mediated oxidation, oxidation with pyridinium (B92312) dichromate (PDC), and oxidation using activated manganese dioxide (MnO₂). Each method offers distinct advantages concerning selectivity, reaction conditions, and catalyst handling.

Synthetic Pathway Overview

The preparation of this compound is logically approached via the oxidation of its allylic alcohol precursor. A plausible synthetic route to this precursor is outlined below, followed by the detailed protocols for its subsequent oxidation.

G cluster_precursor Precursor Synthesis cluster_oxidation Target Synthesis: Catalytic Oxidation Heptanal Heptanal Precursor_alcohol 1-Nonen-4-ol Heptanal->Precursor_alcohol Grignard Addition Grignard Vinylmagnesium bromide Grignard->Precursor_alcohol Alkoxy_alcohol 5-Methoxyd-1-ol Precursor_alcohol->Alkoxy_alcohol Oxymercuration- Demercuration Methoxymercuration 1. Hg(OAc)₂, MeOH 2. NaBH₄ Methoxymercuration->Alkoxy_alcohol Wittig Wittig Reaction (EtO)₂P(O)CH₂CO₂Et, NaH Alkoxy_alcohol->Wittig Oxidation (e.g., PCC) Allylic_alcohol 5-Methoxydec-2-en-1-ol Reduction DIBAL-H Allylic_alcohol->Reduction Ester Reduction Allylic_alcohol_ref 5-Methoxydec-2-en-1-ol Wittig->Allylic_alcohol Horner-Wadsworth-Emmons Target This compound Allylic_alcohol_ref->Target Oxidation (TEMPO, PDC, or MnO₂)

Caption: Plausible synthetic pathway to this compound.

Catalytic Oxidation Methods: Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the catalytic oxidation of allylic alcohols to α,β-unsaturated aldehydes, which are applicable to the synthesis of this compound.

Catalyst SystemCo-oxidant / ConditionsSolventTemperature (°C)Typical Yield (%)SelectivityReference
TEMPO/NaOCl Sodium hypochlorite (B82951) (bleach)Dichloromethane (B109758)/Water0 - RT85-95High for 1° allylic alcohols[1]
TEMPO/Cu(I) catalyst Air or O₂Acetonitrile (B52724)Room Temperature90-98High for 1° allylic alcohols[2][3]
PDC N/A (stoichiometric)Dichloromethane (DCM)Room Temperature80-95Good, minimal over-oxidation[4][5][6]
Activated MnO₂ N/A (stoichiometric)Dichloromethane, HexaneRoom Temperature80-90High for allylic alcohols[7][4]

Experimental Protocols

Protocol 1: TEMPO-Mediated Aerobic Oxidation Catalyzed by Copper(I)

This protocol describes a highly efficient and selective method for the aerobic oxidation of primary allylic alcohols using a copper(I)/TEMPO catalyst system with ambient air as the oxidant.[7][2]

Materials:

  • 5-methoxydec-2-en-1-ol

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • 2,2'-Bipyridine (B1663995) (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (CH₃CN), anhydrous

  • Diatomaceous earth (Celite®)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxydec-2-en-1-ol (1.0 equiv).

  • Dissolve the alcohol in anhydrous acetonitrile (approx. 0.5 M).

  • Add TEMPO (0.05 equiv) and 2,2'-bipyridine (0.05 equiv) to the solution.

  • In a separate vial, weigh the copper(I) source (e.g., CuBr, 0.05 equiv) and add it to the reaction mixture.

  • Ensure the flask is open to the ambient air (a balloon filled with air can be used for a slightly positive pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with diethyl ether or ethyl acetate (B1210297).

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

G Start Dissolve Alcohol in MeCN Add_Reagents Add TEMPO, bpy, and Cu(I) salt Start->Add_Reagents React Stir under Air at RT Add_Reagents->React Monitor Monitor by TLC/GC React->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Reaction Complete Filter Filter through Celite® Quench->Filter Extract Extract with Et₂O or EtOAc Filter->Extract Wash_Dry Wash with Brine, Dry (MgSO₄) Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for TEMPO-mediated aerobic oxidation.

Protocol 2: Oxidation with Pyridinium Dichromate (PDC)

PDC is a milder chromium-based oxidant than Jones reagent and is effective for the oxidation of primary allylic alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[4][5][6]

Materials:

  • 5-methoxydec-2-en-1-ol

  • Pyridinium dichromate (PDC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diatomaceous earth (Celite®)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methoxydec-2-en-1-ol (1.0 equiv) in anhydrous DCM.

  • Add finely ground PDC (1.5 - 2.0 equiv) to the stirred solution in one portion.

  • Stir the resulting orange-yellow suspension at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Filter the mixture through a short pad of silica gel or Celite® to remove the chromium salts, washing the pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

G Start Dissolve Alcohol in anhydrous DCM Add_PDC Add PDC Start->Add_PDC React Stir at RT Add_PDC->React Monitor Monitor by TLC React->Monitor Dilute Dilute with Et₂O Monitor->Dilute Reaction Complete Filter Filter through Silica/Celite® Dilute->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for PDC oxidation.

Protocol 3: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a highly selective and mild oxidant for allylic and benzylic alcohols. The reaction is heterogeneous and typically requires an excess of the reagent.[7][4]

Materials:

  • 5-methoxydec-2-en-1-ol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Hexane

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask, add a solution of 5-methoxydec-2-en-1-ol (1.0 equiv) in DCM or hexane.

  • Add activated MnO₂ (5-10 equiv by weight) to the solution.

  • Stir the black suspension vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or GC. Reaction times can vary significantly depending on the activity of the MnO₂.

  • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with DCM or the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography if necessary to obtain pure this compound.

G Start Dissolve Alcohol in DCM or Hexane Add_MnO2 Add activated MnO₂ Start->Add_MnO2 React Stir vigorously at RT Add_MnO2->React Monitor Monitor by TLC/GC React->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for MnO₂ oxidation.

Conclusion

The catalytic oxidation of 5-methoxydec-2-en-1-ol to this compound can be effectively achieved using several established methods. The choice of oxidant and catalytic system will depend on factors such as desired scale, functional group tolerance, and environmental considerations. The TEMPO-based aerobic oxidation offers a green and highly efficient catalytic route, while PDC and MnO₂ provide reliable stoichiometric alternatives with high selectivity for allylic alcohols. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of this and structurally related α,β-unsaturated aldehydes.

References

Application Note: A Cell-Based Assay for Determining the Bioactivity of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxydec-2-enal is a novel small molecule with potential therapeutic applications. As an α,β-unsaturated aldehyde, it is hypothesized to exert cytotoxic effects on cancer cells by inducing apoptosis through the activation of cellular stress response pathways. This application note provides a detailed protocol for a cell-based assay to characterize the bioactivity of this compound. The described workflow enables the determination of its cytotoxic potential, its ability to induce apoptosis, and its effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The human lung carcinoma cell line, A549, is used as a model system.

Principle of the Assay

This assay quantifies the dose-dependent effects of this compound on cell viability, apoptosis, and the activation of key signaling proteins. The workflow begins with an assessment of cytotoxicity using the MTT assay to determine the half-maximal inhibitory concentration (IC50). Subsequently, apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Finally, the activation of the MAPK and NF-κB pathways is evaluated by detecting the phosphorylation of p38 MAPK and NF-κB p65 via Western blot analysis.

Experimental Workflow

G cluster_1 Phase 1: Cytotoxicity Screening cluster_2 Phase 2: Apoptosis Quantification cluster_3 Phase 3: Signaling Pathway Analysis A549_culture A549 Cell Culture Treatment_MTT Treat with this compound (24, 48, 72 hours) A549_culture->Treatment_MTT MTT_Assay MTT Assay Treatment_MTT->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Treatment_Apoptosis Treat with this compound (at IC50 concentration) IC50->Treatment_Apoptosis Treatment_Western Treat with this compound (Time Course) IC50->Treatment_Western AnnexinV_PI Annexin V-FITC/PI Staining Treatment_Apoptosis->AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Lysis Cell Lysis & Protein Quantification Treatment_Western->Lysis Western_Blot Western Blot for p-p38, p-p65, p38, p65 Lysis->Western_Blot Pathway_Activity Assess Pathway Activation Western_Blot->Pathway_Activity

Caption: Experimental workflow for assessing the bioactivity of this compound.

Proposed Signaling Pathway

G MD This compound ROS Cellular Stress (e.g., ROS) MD->ROS MAPK_pathway MAPK Pathway ROS->MAPK_pathway NFkB_pathway NF-kB Pathway ROS->NFkB_pathway p38 p38 MAPK MAPK_pathway->p38 IkB IκB NFkB_pathway->IkB degradation p_p38 p-p38 MAPK p38->p_p38 Nucleus Nucleus p_p38->Nucleus p65_p50 p65/p50 p_p65 p-p65 p65_p50->p_p65 p65_p50_IkB p65/p50-IκB (Inactive) p65_p50_IkB->p65_p50 releases p_p65->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Materials and Reagents

  • A549 human lung carcinoma cell line

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-p38 MAPK, anti-p38 MAPK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Experimental Protocols

Cell Culture and Maintenance
  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

MTT Cytotoxicity Assay
  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared drug dilutions and a vehicle control (DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay
  • Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Pathway Activation
  • Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)
Time PointIC50 (µM)
24 hours75.2
48 hours52.8
72 hours35.1
Table 2: Apoptosis Induction by this compound in A549 Cells (Flow Cytometry)
Treatment (24h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.3 ± 2.12.5 ± 0.82.2 ± 0.5
This compound (IC50)48.7 ± 3.535.1 ± 2.916.2 ± 1.8

Data are presented as mean ± standard deviation (n=3).

Table 3: Densitometric Analysis of Western Blot Results
Time (min)p-p38 / p38 Ratio (Fold Change)p-p65 / p65 Ratio (Fold Change)
01.01.0
152.81.5
304.53.2
603.24.8
1201.82.5

Values are normalized to the 0-minute time point.

Conclusion

The protocols described in this application note provide a robust framework for evaluating the bioactivity of this compound. The combination of cytotoxicity, apoptosis, and signaling pathway analyses offers a comprehensive understanding of its cellular effects. The illustrative data suggest that this compound induces apoptosis in A549 cells in a time- and dose-dependent manner, potentially through the activation of the p38 MAPK and NF-κB signaling pathways. These assays are crucial for the initial characterization of novel compounds in drug discovery and development.

protocol for assessing the cytotoxicity of 5-Methoxydec-2-enal in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The protocol details the use of standard colorimetric assays to measure cell viability and membrane integrity, providing a quantitative measure of a compound's cytotoxic potential. The selection of appropriate cell lines is crucial, and this guide recommends the use of metabolically active cells, such as hepatoma cell lines, which are frequently used for aldehyde cytotoxicity studies.[1][2]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is a critical step in any in vitro cytotoxicity study. For aldehydes, cell lines with metabolic capabilities, such as those derived from the liver, are often preferred as they can metabolize the test compound.[1][2]

  • Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for toxicity studies due to its metabolic competence.[3][4][5]

    • HTC (Rat Hepatoma Cells): Known to possess high levels of aldehyde dehydrogenase (ALDH) activity.[1][2]

    • Hepa 1c1c7 (Mouse Hepatoma Cells): Another suitable hepatoma cell line for comparing metabolic and cytotoxic effects.[1][2]

    • Human Lymphocytes: Can be used to assess cytotoxicity in a non-adherent cell type.[6]

  • Culture Conditions:

    • Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth.

Preparation of 5-Methoxydec-2-enal
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

  • Working Solutions: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.

Cytotoxicity Assays

It is recommended to use multiple cytotoxicity assays to obtain a comprehensive understanding of the compound's effects. The following are standard and well-validated methods.[3][4][8][9]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][7][9][10][11]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.[3][4]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. The amount of LDH in the medium is proportional to the number of lysed cells.

  • Procedure:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.[3][4][8][9][11]

  • Principle: Viable cells can incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

  • Procedure:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

    • Remove the dye-containing medium and wash the cells with PBS.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the vehicle control.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison.

AssayEndpointIC50 (µM) ± SD (24h)IC50 (µM) ± SD (48h)
MTT Metabolic ActivityHypothetical ValueHypothetical Value
LDH Membrane IntegrityHypothetical ValueHypothetical Value
Neutral Red Lysosomal IntegrityHypothetical ValueHypothetical Value

Caption: Hypothetical IC50 values for this compound in a selected cell line.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock & Working Solutions treatment Treat Cells with Compound (24h, 48h, 72h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nr Neutral Red Assay treatment->nr readout Measure Absorbance mtt->readout ldh->readout nr->readout analysis Calculate % Viability / Cytotoxicity Determine IC50 readout->analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway of Aldehyde-Induced Cytotoxicity

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome compound This compound ros Increased ROS Production compound->ros gsh GSH Depletion compound->gsh protein_adducts Protein Adduct Formation compound->protein_adducts mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction er_stress ER Stress ros->er_stress dna_damage DNA Damage ros->dna_damage gsh->mito_dysfunction protein_adducts->er_stress apoptosis Apoptosis mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis er_stress->apoptosis dna_damage->apoptosis

Caption: Hypothetical signaling pathway of aldehyde-induced cytotoxicity.

References

Application Notes and Protocols: 5-Methoxydec-2-enal in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxydec-2-enal is a novel compound with significant potential in the flavor and fragrance industry. While direct research on this specific molecule is not extensively available in public literature, its structural features—a ten-carbon unsaturated aldehyde backbone combined with a methoxy (B1213986) group at the 5-position—suggest a unique and complex sensory profile. This document provides detailed, albeit hypothetical, application notes and protocols based on the known characteristics of structurally related long-chain unsaturated aldehydes and methoxy-substituted aroma chemicals. These guidelines are intended to serve as a foundational resource for researchers initiating studies on this compound, enabling exploration of its potential applications in food, beverages, and fine fragrances.

Predicted Sensory Profile and Physicochemical Properties

Based on its chemical structure, this compound is predicted to possess a multifaceted aroma and flavor profile. The dec-2-enal (B7821158) backbone is characteristic of fatty, waxy, and green notes, with potential for citrus and cilantro nuances. The introduction of a methoxy group at the 5-position is anticipated to modulate these characteristics, potentially adding a layer of sweetness, a subtle spiciness, or a creamy, smooth quality.

Table 1: Predicted Sensory and Physicochemical Data for this compound

ParameterPredicted Value/ProfileBasis for Prediction
Odor Profile Complex aroma with waxy, green, and citrus top notes, a creamy, sweet, and subtly spicy mid-note, and a fatty, slightly woody base.Extrapolation from decenal derivatives and methoxy-substituted aroma chemicals.[1][2][3][4]
Flavor Profile At low concentrations, expected to impart a creamy, sweet, and slightly fruity flavor with a mild, warming spice character.General characteristics of methoxy-substituted flavor compounds.
Odor Threshold Estimated to be in the low parts-per-billion (ppb) range in water.Based on the high odor potency of other C10 unsaturated aldehydes.
Appearance Predicted to be a colorless to pale yellow liquid.[5]Common characteristic of similar aliphatic aldehydes.
Boiling Point Estimated to be in the range of 220-240 °C.Based on the boiling point of decanal (B1670006) (216 °C) with an adjustment for the methoxy group.[6]
Solubility Predicted to be soluble in ethanol (B145695) and other organic solvents, with low solubility in water.Typical solubility of long-chain aldehydes.

Potential Applications in Flavor and Fragrance

The unique predicted sensory profile of this compound suggests a wide range of potential applications:

  • Flavor Applications:

    • Dairy Products: The creamy and sweet notes could enhance the flavor of yogurts, ice creams, and plant-based milk alternatives.

    • Baked Goods: The subtle spice and sweet characteristics may complement fruit fillings, glazes, and icings.

    • Beverages: In low concentrations, it could add complexity to citrus and tropical fruit juices, as well as alcoholic beverages.

    • Savory Products: The green and fatty notes might be utilized to round out the flavor of sauces, dressings, and savory snacks.

  • Fragrance Applications:

    • Fine Fragrances: The complex aroma could be a key component in aldehydic, floral, and gourmand perfumes, providing a unique, modern twist.[7][8]

    • Personal Care Products: Its anticipated pleasant aroma could be incorporated into lotions, soaps, and shampoos.

    • Home Fragrance: The compound could be used in candles, diffusers, and air fresheners to create a warm and inviting ambiance.

Experimental Protocols

Sensory Evaluation Protocol

Objective: To determine the odor and flavor profile of this compound.

Materials:

  • This compound (synthesized and purified)

  • Odor-free water

  • Ethanol (food grade)

  • Odor-free smelling strips

  • Glass vials with Teflon-lined caps

  • Trained sensory panel (8-12 members)

Procedure:

  • Odor Profile Evaluation:

    • Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1%, 0.01%).

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.

    • Present the smelling strips to the sensory panel in a randomized order.

    • Panelists will describe the perceived aroma attributes using a standardized lexicon.

  • Flavor Profile Evaluation:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of dilutions in odor-free water to achieve concentrations in the ppb range (e.g., 100 ppb, 50 ppb, 10 ppb).

    • Provide panelists with the solutions in coded cups.

    • Panelists will taste the solutions and describe the flavor profile, intensity, and any aftertaste.

Data Analysis:

  • Compile the descriptors from all panelists.

  • Create a sensory wheel or spider plot to visualize the aroma and flavor profile.

  • Determine the odor and taste detection thresholds using appropriate statistical methods (e.g., ASTM E679).

Gas Chromatography-Olfactometry (GC-O) Protocol

Objective: To identify the key aroma-active components of a sample containing this compound.

Materials:

  • Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O).

  • Appropriate GC column (e.g., DB-Wax, HP-5ms).

  • Helium carrier gas.

  • Sample containing this compound.

Procedure:

  • Inject the sample into the GC.

  • As compounds elute from the column, the effluent is split between the MS detector and the olfactometry port.

  • A trained analyst sniffs the effluent at the olfactometry port and records the time, duration, and description of each perceived odor.

  • Simultaneously, the MS detector records the mass spectrum of each eluting compound.

  • Correlate the retention times of the odor events with the peaks on the chromatogram to identify the aroma-active compounds.

Synthesis of this compound (Hypothetical Route)

Objective: To synthesize this compound for research purposes. A plausible, though unvalidated, synthetic route is proposed below.

Reaction Scheme: A potential synthetic route could involve the methoxylation of a suitable precursor followed by oxidation to the aldehyde. For instance, starting from a commercially available decenol derivative.

G cluster_0 Hypothetical Synthesis of this compound Start Dec-2-en-1,5-diol Step1 Selective Protection of C1-OH Start->Step1 e.g., TBDMSCl Step2 Methoxylation of C5-OH Step1->Step2 e.g., NaH, MeI Step3 Deprotection of C1-OH Step2->Step3 e.g., TBAF Step4 Oxidation to Aldehyde Step3->Step4 e.g., PCC or Swern Oxidation End This compound Step4->End

Caption: Hypothetical synthesis workflow for this compound.

Signaling Pathways and Mechanisms of Perception

The perception of this compound by olfactory receptors would follow the general mechanism of olfaction.

G Odorant This compound OR Olfactory Receptor Odorant->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signal transduction pathway.

Conclusion

While this compound remains a largely unexplored molecule, its chemical structure strongly suggests a promising future in the flavor and fragrance industry. The protocols and application notes provided herein offer a comprehensive starting point for researchers to investigate its sensory properties, potential uses, and synthesis. Further empirical research is necessary to validate these predictions and fully elucidate the unique characteristics of this novel compound.

References

Investigating the Role of 5-Methoxydec-2-enal in Lipid Metabolism: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

As of October 2025, there is no publicly available scientific literature detailing the role of 5-Methoxydec-2-enal in lipid metabolism. Extensive searches of chemical and biological databases have not yielded any studies investigating the effects of this specific compound on lipid profiles, metabolic pathways, or related cellular signaling.

The user-requested application notes and protocols concerning this compound and its function in lipid metabolism cannot be generated due to the absence of foundational research in this area. The compound "this compound" does not appear in prominent chemical databases such as PubChem, and no biological activity has been documented.

This lack of information prevents the creation of the following requested components:

  • Data Presentation: Without experimental results, there is no quantitative data to summarize in tabular format.

  • Experimental Protocols: As no studies have been published, there are no established methodologies or key experiments to detail.

  • Signaling Pathway and Workflow Diagrams: The signaling pathways and experimental workflows involving this compound in the context of lipid metabolism are currently unknown.

It is possible that "this compound" is a novel or proprietary compound that has not yet been described in peer-reviewed literature. Alternatively, it may be referred to by a different chemical name or identifier.

Researchers, scientists, and drug development professionals interested in the potential role of this or structurally similar compounds in lipid metabolism would need to undertake foundational research. This would involve:

  • Chemical Synthesis and Characterization: The first step would be the synthesis and purification of this compound, followed by its structural confirmation using analytical techniques such as NMR and mass spectrometry.

  • In Vitro Screening: Initial biological assessment would likely involve in vitro assays to determine the compound's cytotoxicity and its general effects on lipid accumulation in relevant cell lines (e.g., hepatocytes, adipocytes).

  • Mechanism of Action Studies: Should initial screening indicate an effect on lipid metabolism, further studies would be required to elucidate the mechanism of action. This could involve investigating the compound's interaction with key enzymes and transcription factors involved in lipid synthesis, transport, and breakdown.

  • In Vivo Studies: If in vitro results are promising, preclinical studies in animal models would be necessary to evaluate the compound's efficacy and safety in a whole-organism context.

Given the current state of knowledge, any investigation into the role of this compound in lipid metabolism would be breaking new ground in the field.

Application Notes and Protocols for the Functionalization of 5-Methoxydec-2-enal for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxydec-2-enal is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity and potential biological activity. The electrophilic nature of the α,β-unsaturated system, combined with the aldehyde functionality, makes this molecule a candidate for covalent modification of biological targets. This reactivity, however, also presents challenges in terms of potential cytotoxicity. These application notes provide a framework for the strategic functionalization of this compound to explore its potential in biomedical applications, such as targeted drug delivery, covalent inhibitors, and probes for cellular imaging. The protocols outlined below are designed to guide researchers in synthesizing derivatives of this compound and evaluating their biological effects.

The core strategy involves modifying the aldehyde group or the carbon-carbon double bond to modulate reactivity, improve selectivity, and introduce new functionalities. By carefully selecting the functionalization chemistry, it is possible to tune the molecule's properties to enhance its therapeutic potential while minimizing off-target toxicity.

Rationale for Functionalization

The biomedical potential of α,β-unsaturated aldehydes is often linked to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins, such as cysteine thiols. This can lead to the irreversible inhibition of enzymes or the disruption of protein-protein interactions. However, uncontrolled reactivity can result in cytotoxicity through mechanisms like glutathione (B108866) (GSH) depletion and off-target protein modification[1][2].

Functionalization of this compound aims to:

  • Modulate Reactivity: Decrease non-specific reactivity to reduce cytotoxicity.

  • Introduce Targeting Moieties: Add ligands to direct the molecule to specific cells or tissues.

  • Incorporate Reporter Groups: Attach fluorescent dyes or other tags for imaging and tracking.

  • Improve Pharmacokinetic Properties: Enhance solubility, stability, and bioavailability.

Proposed Functionalization Strategies

Two primary sites on this compound are amenable to chemical modification: the aldehyde group and the α,β-unsaturated system.

Modification of the Aldehyde Group

The aldehyde can be converted to other functional groups to serve as a handle for further conjugation or to alter the molecule's intrinsic reactivity.

  • Reductive Amination: Conversion of the aldehyde to an amine, which can then be used for amide bond formation with targeting ligands or payloads.

  • Wittig Reaction: Extension of the carbon chain and introduction of new functional groups.

  • Oxidation: Conversion to a carboxylic acid for conjugation via amide or ester linkages.

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to introduce diverse functionalities.

Modification of the α,β-Unsaturated System

The reactivity of the Michael acceptor can be tuned by modifying the double bond.

  • Thiol-Michael Addition: Conjugate addition of thiols can be used to attach targeting moieties or to create prodrugs that release the active aldehyde upon cleavage of the thiol linkage.

  • Cycloaddition Reactions: Diels-Alder or other cycloaddition reactions can be used to create more complex molecular scaffolds.

Experimental Protocols

The following protocols provide detailed methodologies for key functionalization reactions and subsequent biological evaluation.

Protocol 1: Reductive Amination of this compound with a Targeting Peptide

This protocol describes the conjugation of a hypothetical targeting peptide (e.g., RGD for integrin targeting) to this compound via reductive amination.

Materials:

  • This compound

  • RGD peptide with a free amine group

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve this compound (1 equivalent) and the RGD peptide (1.2 equivalents) in anhydrous methanol.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting conjugate by reverse-phase HPLC using a water/acetonitrile gradient.

  • Lyophilize the pure fractions to obtain the peptide conjugate as a white powder.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Thiol-Michael Addition of a Fluorescent Probe

This protocol details the attachment of a thiol-containing fluorescent dye (e.g., cysteine-fluorescein) to the α,β-unsaturated system of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and cysteine-fluorescein (1.1 equivalents) in DMF.

  • Add triethylamine (2 equivalents) to the solution to catalyze the Michael addition.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the fluorescently labeled product by UV-Vis spectroscopy, mass spectrometry, and NMR.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of this compound and its functionalized derivatives on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound and its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its functionalized derivatives.

CompoundFunctionalizationIC₅₀ (µM) on HeLa cellsGlutathione Depletion (%)
1 This compound15.285
2 RGD-conjugate (via reductive amination)5.860
3 Fluorescein-conjugate (via Michael addition)25.745
4 Carboxylic acid derivative45.130

Visualizations

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway affected by this compound, leading to apoptosis through oxidative stress.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Diffusion Intracellular Space Intracellular Space Cell Membrane->Intracellular Space GSH GSH Intracellular Space->GSH Depletion ROS ROS GSH->ROS Increased Levels MAPK Pathway MAPK Pathway ROS->MAPK Pathway Activation Apoptosis Apoptosis MAPK Pathway->Apoptosis Induction

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for the functionalization and evaluation of this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Functionalization Functionalization Start->Functionalization Purification Purification Functionalization->Purification Characterization Characterization Purification->Characterization Cytotoxicity Cytotoxicity Characterization->Cytotoxicity Target Engagement Target Engagement Cytotoxicity->Target Engagement In vivo Studies In vivo Studies Target Engagement->In vivo Studies

Caption: Workflow for functionalization and biological testing.

Logical Relationships

This diagram illustrates the logical relationship between the chemical properties of the functionalized molecules and their potential biological outcomes.

G Reactivity Reactivity Toxicity Toxicity Reactivity->Toxicity Increases Efficacy Efficacy Reactivity->Efficacy Increases Targeting Moiety Targeting Moiety Targeting Moiety->Toxicity Decreases (off-target) Targeting Moiety->Efficacy Increases Therapeutic Index Therapeutic Index Toxicity->Therapeutic Index Decreases Efficacy->Therapeutic Index Increases

Caption: Relationship between molecular properties and therapeutic potential.

Conclusion

The functionalization of this compound presents a promising avenue for the development of novel biomedical tools and therapeutics. The protocols and strategies outlined in these application notes provide a starting point for researchers to synthesize and evaluate a library of derivatives. Careful consideration of the structure-activity relationships, particularly the balance between reactivity and toxicity, will be crucial for the successful development of compounds with a favorable therapeutic index. Future work should focus on expanding the range of functionalizations and employing a broader array of biological assays to fully elucidate the potential of this molecular scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-Methoxydec-2-enal.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two most challenging steps: the oxidation of 5-methoxydec-1-ol and the subsequent Wittig reaction.

Issue 1: Low Yield in the Oxidation of 5-Methoxydec-1-ol to 5-Methoxydecanal

Question: I am experiencing low yields during the oxidation of 5-methoxydec-1-ol. What are the common causes and how can I improve the yield?

Answer: Low yields in the oxidation of primary alcohols to aldehydes are often due to over-oxidation to the carboxylic acid or incomplete reaction. Here are several factors to consider and troubleshoot:

  • Choice of Oxidizing Agent: The choice of oxidant is critical to prevent over-oxidation. Mild oxidizing agents are preferred. Stronger agents like potassium permanganate (B83412) or Jones reagent will likely lead to the formation of 5-methoxydecanoic acid, significantly reducing the yield of the desired aldehyde.[1][2][3]

    Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols

Oxidizing AgentTypical Yield of AldehydeReaction ConditionsKey Considerations
Pyridinium chlorochromate (PCC)Good to ExcellentAnhydrous CH₂Cl₂, Room TempToxic and requires careful handling.
Dess-Martin periodinane (DMP)ExcellentCH₂Cl₂, Room TempMild conditions, but the reagent is expensive.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)ExcellentAnhydrous CH₂Cl₂, Low Temp (-78 °C)Requires cryogenic conditions and careful control of stoichiometry.
TEMPO-based oxidationsGood to ExcellentVaries (e.g., with NaOCl)Catalytic and environmentally friendlier.[4]
  • Reaction Conditions:

    • Temperature: Many oxidation reactions are sensitive to temperature. For instance, Swern oxidation must be carried out at low temperatures (-78 °C) to avoid side reactions.[2]

    • Anhydrous Conditions: The presence of water can promote the formation of the gem-diol intermediate, which is readily oxidized to the carboxylic acid.[1][3] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or side reactions.

  • Purification: Aldehydes can be sensitive to air oxidation. It is advisable to use the crude 5-methoxydecanal immediately in the next step or store it under an inert atmosphere (e.g., nitrogen or argon). Purification by column chromatography should be done promptly after the reaction.

Issue 2: Low Yield and/or Formation of Byproducts in the Wittig Reaction

Question: My Wittig reaction to form this compound is giving a low yield and I'm observing several byproducts. How can I optimize this step?

Answer: The Wittig reaction, while versatile, can be prone to low yields due to several factors, including the stability of the ylide, steric hindrance, and the presence of side reactions.[5][6]

  • Ylide Generation and Stability:

    • Base Selection: The choice of base for deprotonating the phosphonium (B103445) salt is crucial. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[7]

    • Ylide Stability: Unstabilized ylides (like the one needed for this synthesis) are more reactive but also less stable and can be sensitive to air and moisture.[8] It is best to generate the ylide in situ and use it immediately.

  • Reaction Conditions:

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.

    • Temperature: The addition of the aldehyde to the ylide is often carried out at low temperatures (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.

    • Stoichiometry: A slight excess of the Wittig reagent may be used to ensure complete consumption of the aldehyde.

  • Side Reactions and Byproducts:

    • Epoxide Formation: In some cases, the intermediate betaine (B1666868) can cyclize to form an epoxide and triphenylphosphine (B44618).

    • Aldehyde Instability: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions.[5] Adding the aldehyde slowly to the ylide solution can help minimize this.

    • Triphenylphosphine Oxide Removal: The byproduct triphenylphosphine oxide can sometimes be difficult to remove. Purification by column chromatography is usually effective.

Table 2: Troubleshooting the Wittig Reaction

SymptomPotential CauseSuggested Solution
No reaction or low conversionIncomplete ylide formationUse a stronger base or ensure anhydrous conditions.
Low reactivity of the ylideConsider using a more reactive phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction).
Formation of multiple productsAldol condensation of the aldehydeAdd the aldehyde slowly to the ylide at low temperature.
E/Z isomer mixtureThe stereoselectivity of the Wittig reaction can be complex. The Schlosser modification can be used to favor the E-alkene.[5]
Difficulty in purificationPersistent triphenylphosphine oxideRecrystallization or careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical synthetic approach would be a two-step process starting from 5-methoxydec-1-ol:

  • Oxidation: Oxidation of 5-methoxydec-1-ol to 5-methoxydecanal using a mild oxidizing agent like PCC, DMP, or a Swern oxidation.

  • Wittig Reaction: Reaction of 5-methoxydecanal with a suitable phosphonium ylide, such as (triphenylphosphoranylidene)acetaldehyde, to form the α,β-unsaturated aldehyde, this compound.

Q2: How can I prepare the starting material, 5-methoxydec-1-ol?

A2: 5-methoxydec-1-ol can be synthesized from 1,5-pentanediol. The primary alcohol on one end can be selectively protected, the other alcohol converted to a methoxy (B1213986) group, followed by chain extension using a Grignard reaction with a suitable alkyl halide, and finally deprotection.

Q3: Are there any alternative methods to the Wittig reaction for forming the double bond?

A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative.[5] It often provides better yields and easier purification as the phosphate (B84403) byproduct is water-soluble. The HWE reaction typically favors the formation of the (E)-alkene.

Q4: My aldehyde starting material, 5-methoxydecanal, seems to be degrading upon storage. What should I do?

A4: Aldehydes are susceptible to oxidation to carboxylic acids upon exposure to air. It is best to use the aldehyde immediately after synthesis and purification. If storage is necessary, it should be under an inert atmosphere (nitrogen or argon) at a low temperature. The use of protecting groups, such as forming an acetal, can be employed if the aldehyde needs to be carried through multiple synthetic steps.[9][10][11][12][13]

Q5: How can I monitor the progress of my reactions?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of products.

Experimental Protocols

Protocol 1: Oxidation of 5-Methoxydec-1-ol using Dess-Martin Periodinane (DMP)
  • To a solution of 5-methoxydec-1-ol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-methoxydecanal.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or used directly in the next step.

Protocol 2: Wittig Reaction to form this compound
  • To a suspension of (formylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture to -78 °C and add a solution of 5-methoxydecanal (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_wittig Step 2: Wittig Reaction 5-methoxydec-1-ol 5-methoxydec-1-ol Oxidation Mild Oxidizing Agent (e.g., DMP, Swern) 5-methoxydec-1-ol->Oxidation 5-methoxydecanal 5-methoxydecanal Oxidation->5-methoxydecanal Wittig Phosphonium Ylide + Base 5-methoxydecanal->Wittig This compound This compound Wittig->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Oxidation Troubleshooting Low Yield in Oxidation Step cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of 5-methoxydecanal Over-oxidation Over-oxidation Low_Yield->Over-oxidation Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Product_Degradation Product_Degradation Low_Yield->Product_Degradation Use_Mild_Oxidant Use Mild Oxidant (PCC, DMP, Swern) Over-oxidation->Use_Mild_Oxidant Optimize_Conditions Optimize Conditions (Temp, Time, Anhydrous) Incomplete_Reaction->Optimize_Conditions Prompt_Purification Prompt Purification/ Inert Atmosphere Product_Degradation->Prompt_Purification

Caption: Troubleshooting logic for the oxidation step.

Troubleshooting_Wittig Troubleshooting Low Yield in Wittig Reaction cluster_causes_wittig Potential Causes cluster_solutions_wittig Solutions Low_Yield_Wittig Low Yield of This compound Poor_Ylide_Formation Poor Ylide Formation/Stability Low_Yield_Wittig->Poor_Ylide_Formation Side_Reactions Side Reactions (e.g., Aldol) Low_Yield_Wittig->Side_Reactions Purification_Issues Purification Issues Low_Yield_Wittig->Purification_Issues Optimize_Ylide_Gen Optimize Ylide Generation (Base, Anhydrous, Temp) Poor_Ylide_Formation->Optimize_Ylide_Gen Control_Addition Slow Aldehyde Addition at Low Temperature Side_Reactions->Control_Addition Alternative_Purification Alternative Purification/ HWE Reaction Purification_Issues->Alternative_Purification

Caption: Troubleshooting logic for the Wittig reaction step.

References

Technical Support Center: Purification of Long-chain Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of long-chain unsaturated aldehydes. These compounds are notoriously unstable, prone to isomerization, oxidation, and polymerization. Below are frequently asked questions and troubleshooting guides to help navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying long-chain unsaturated aldehydes?

Long-chain unsaturated aldehydes are susceptible to several degradation pathways that can complicate purification and compromise sample purity. The primary challenges include:

  • Isomerization: The double bonds (alkenes) can easily isomerize (e.g., from Z to E) or migrate along the carbon chain, especially when exposed to acid, heat, or light. The acidic nature of standard silica (B1680970) gel is a common cause of isomerization during column chromatography.

  • Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid upon exposure to air (oxygen). This process can be accelerated by heat and light.

  • Polymerization: Under conditions of heat or in the presence of acidic or basic impurities, these monomers can undergo polymerization, leading to the formation of viscous oils or solid materials and a significant loss of the desired compound.[1]

Q2: What is the best general approach to prevent degradation during purification?

A proactive approach is crucial. This involves working quickly, at low temperatures, and under an inert atmosphere (like nitrogen or argon) whenever possible. Key preventative measures include:

  • Use of Inhibitors/Antioxidants: For distillation or storage, adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460) can prevent both polymerization and oxidation.[1]

  • Deactivated Surfaces: Avoid acidic conditions. For chromatography, use deactivated silica gel or neutral alumina (B75360) to prevent isomerization and other acid-catalyzed side reactions.[2][3]

  • Low Temperature: Perform distillations under vacuum to reduce the boiling point and minimize thermal stress on the compound.[4] Keep samples cold and protected from light during storage and handling.

Q3: How can I effectively remove the corresponding carboxylic acid impurity from my aldehyde sample?

The most common impurity in an aldehyde sample is its over-oxidized carboxylic acid counterpart. There are two primary methods for its removal:

  • Aqueous Basic Wash: Dissolve the impure aldehyde in an inert organic solvent (e.g., diethyl ether, ethyl acetate) and wash the solution with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The aldehyde remains in the organic layer.

  • Bisulfite Adduct Formation: This method is highly selective for aldehydes. The impure mixture is treated with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a solid or water-soluble adduct, leaving the carboxylic acid and other non-aldehyde impurities in the organic or aqueous phase. The aldehyde can then be regenerated from the adduct by treatment with a base.

Troubleshooting Guide

Issue 1: Isomerization on Silica Gel Column

Symptom: You run a flash column to purify your α,β-unsaturated aldehyde, but the collected fractions show a mixture of E and Z isomers, or the double bond has migrated, as confirmed by ¹H NMR.

Cause: Standard silica gel is inherently acidic due to the presence of silanol (B1196071) (Si-OH) groups on its surface. These acidic sites can catalyze the isomerization of double bonds.

Solution:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. The most common method is to use triethylamine (B128534) (TEA). You can either include a small percentage (0.5-2%) of TEA in your eluent system or pre-treat the entire column by flushing it with a solvent mixture containing TEA.[2][5]

  • Switch to a Neutral Stationary Phase: If your compound is particularly sensitive, consider using neutral alumina as your stationary phase instead of silica gel.[3][4]

  • Work Quickly: Minimize the time the compound spends on the column to reduce contact time with the stationary phase.

Issue 2: Product Polymerization During Vacuum Distillation

Symptom: While performing a vacuum distillation, the material in the distillation flask becomes viscous, darkens, and may solidify, preventing further distillation.

Cause: The elevated temperatures required for distillation, even under vacuum, can initiate radical polymerization of the unsaturated aldehyde.[1]

Solution:

  • Add a Polymerization Inhibitor: Before heating, add a small amount of a polymerization inhibitor directly to the crude aldehyde in the distillation flask.[1] Common choices include:

    • Hydroquinone (HQ)

    • 4-Methoxyphenol (MEHQ)

    • Butylated hydroxytoluene (BHT)

    • Phenothiazine

  • Use the Lowest Possible Temperature: Ensure your vacuum system is efficient to achieve the lowest possible pressure, which will, in turn, lower the boiling point and the required heating temperature.

Issue 3: Product Turns into a Carboxylic Acid Upon Storage

Symptom: Your freshly purified aldehyde, which was a clear liquid, becomes cloudy or develops crystalline precipitate after being stored for some time. TLC or NMR analysis confirms the presence of the corresponding carboxylic acid.

Cause: Autoxidation from exposure to atmospheric oxygen. This is a common degradation pathway for aldehydes.

Solution:

  • Inert Atmosphere Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) in a sealed vial.

  • Add an Antioxidant: For long-term storage, add a small amount of an antioxidant like BHT (typically 50-200 ppm). BHT is a radical scavenger that effectively inhibits the oxidation process.

  • Refrigerate or Freeze: Store the vial at a low temperature (refrigerator or freezer) to slow down the rate of any potential degradation.

  • Use Amber Vials: Protect the sample from light, which can accelerate oxidation.

Quantitative Data

The boiling point of a compound decreases as the atmospheric pressure is reduced. This is particularly important for thermally sensitive compounds like long-chain unsaturated aldehydes, as it allows for distillation at lower temperatures, minimizing degradation.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure (mmHg)
trans-2-HexenalC₆H₁₀O98.14146-149 °C[5]47 °C @ 17 mmHg[6][7]
trans-2-OctenalC₈H₁₄O126.20~190 °C (est.)84-86 °C @ 19 mmHg[8][9][10][11]
trans-2-NonenalC₉H₁₆O140.22~208 °C (est.)93-95 °C @ 12 mmHg
CinnamaldehydeC₉H₈O132.16248 °C (decomposes)[4][12][13]125 °C @ 10 mmHg

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is designed for acid-sensitive compounds prone to isomerization.

  • Solvent System Selection:

    • Determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.3 for your target compound.

  • Column Deactivation:

    • Prepare your chosen eluent. Add triethylamine (TEA) to the mixture to a final concentration of 1% (v/v).

    • Pack a glass column with silica gel as a slurry in the TEA-containing eluent.

    • Flush the packed column with 2-3 column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized.[2]

    • (Optional but recommended) Flush the column again with 2-3 column volumes of the eluent without TEA to remove excess base before loading your sample.

  • Sample Loading:

    • Dissolve your crude aldehyde in a minimal amount of the eluent (or a less polar solvent like dichloromethane).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-TEA-containing solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. Note: If TEA was present during elution, it may need to be removed by co-evaporation with a solvent like toluene (B28343) or by a mild acidic wash if the product is stable to it.

Protocol 2: Vacuum Distillation with a Polymerization Inhibitor

This protocol is for purifying high-boiling, thermally sensitive unsaturated aldehydes.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use high-vacuum grease on all joints to prevent leaks.

    • Use a stir bar in the distillation flask for smooth boiling. Boiling chips are ineffective under vacuum.

  • Adding the Inhibitor:

    • Charge the distillation flask with the crude aldehyde.

    • Add a polymerization inhibitor. A good starting point is ~100-200 ppm of hydroquinone or BHT (10-20 mg per 100 g of aldehyde).

  • Performing the Distillation:

    • Seal the system and begin to slowly apply the vacuum. A cold trap between your apparatus and the vacuum pump is highly recommended.

    • Once the system has reached a stable, low pressure, begin to gently heat the distillation flask using a heating mantle or oil bath.

    • Stir the liquid continuously.

    • Collect the fraction that distills at a constant temperature for the given pressure.

  • Shutdown Procedure:

    • Crucially , remove the heat source first and allow the system to cool to room temperature.

    • Once cool, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump last.

    • Transfer the purified product to a clean, amber vial for storage.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for the purification of long-chain unsaturated aldehydes.

Purification_Workflow start Crude Unsaturated Aldehyde check_impurities Analyze Impurity Profile (TLC, NMR, GC-MS) start->check_impurities impurity_type Main Impurity Type? check_impurities->impurity_type non_aldehyde Non-Aldehyde Impurities (e.g., starting material, alcohols) impurity_type->non_aldehyde  Non-Aldehyde   acid_impurity Carboxylic Acid impurity_type->acid_impurity  Acidic   isomer_impurity Isomers / Thermally Labile impurity_type->isomer_impurity  Isomeric / Labile   bisulfite Purify via Bisulfite Adduct non_aldehyde->bisulfite basic_wash Aqueous Basic Wash (e.g., 5% NaHCO3) acid_impurity->basic_wash distillation Vacuum Distillation (with inhibitor) isomer_impurity->distillation chromatography Chromatography on Deactivated Silica Gel isomer_impurity->chromatography end_product Pure Unsaturated Aldehyde bisulfite->end_product basic_wash->end_product distillation->end_product chromatography->end_product

Caption: General purification workflow for long-chain unsaturated aldehydes.

Troubleshooting_Tree start Purification Attempt Fails (Low Yield / Impure Product) symptom What is the primary symptom? start->symptom isomer New spots on TLC / NMR shows isomerization symptom->isomer Isomerization polymer Sample became viscous/ solidified upon heating symptom->polymer Polymerization acid Acidic impurity present (e.g., by pH test or NMR) symptom->acid Oxidation cause_isomer Cause: Acidic silica gel isomer->cause_isomer cause_polymer Cause: Thermal polymerization polymer->cause_polymer cause_acid Cause: Air oxidation acid->cause_acid sol_isomer Solution: - Use deactivated silica/alumina - Add 1% TEA to eluent cause_isomer->sol_isomer sol_polymer Solution: - Add inhibitor (BHT, HQ) - Reduce distillation temp/pressure cause_polymer->sol_polymer sol_acid Solution: - Perform basic wash (NaHCO3) - Store under inert gas - Add antioxidant for storage cause_acid->sol_acid

Caption: Troubleshooting logic tree for common purification issues.

References

preventing isomerization of the double bond in 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of the double bond in 5-Methoxydec-2-enal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is double bond isomerization in this compound?

A1: Double bond isomerization in this compound refers to the migration of the carbon-carbon double bond from the C2-C3 position (α,β-position) to the C3-C4 position (β,γ-position) or other positions along the alkyl chain. This can also include cis-trans (E/Z) isomerization. The α,β-unsaturated isomer is generally the thermodynamically more stable conjugated form.

Q2: What causes the isomerization of the double bond in this compound?

A2: The isomerization is primarily catalyzed by the presence of acids or bases. Even trace amounts of acidic or basic impurities in solvents, on glassware, or on chromatography media can be sufficient to promote this unwanted side reaction. Heat and light can also contribute to isomerization, particularly E/Z isomerization.

Q3: How can I detect if my sample of this compound has isomerized?

A3: Isomerization can be detected using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the chemical shifts and coupling constants of the vinylic and aldehydic protons will differ between isomers. Chromatographic techniques will show the presence of multiple peaks for the different isomers.

Q4: What are the general preventative measures to avoid isomerization?

A4: To prevent isomerization, it is crucial to maintain a neutral pH and minimize exposure to heat and light. This includes using purified, neutral solvents, treating glassware to remove acidic or basic residues, and employing mild reaction and purification conditions. Proper storage of the compound is also critical.

Troubleshooting Guides

Issue 1: Isomerization observed after purification by column chromatography.

Possible Causes:

  • Acidic Silica (B1680970) Gel: Standard silica gel is slightly acidic and can catalyze the isomerization of sensitive compounds like α,β-unsaturated aldehydes.

  • Basic Alumina (B75360): Basic alumina contains basic sites that can also promote isomerization.

  • Protic or Acidic Solvents: The solvent system used for chromatography may contain acidic impurities or be inherently protic, contributing to isomerization.

Solutions:

Solution Description Experimental Protocol
Deactivation of Silica Gel Neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base to the eluent.Prepare the slurry for your column using your chosen solvent system (e.g., hexane/ethyl acetate). Add 0.1-1% triethylamine (B128534) (v/v) to the eluent mixture. Flush the column with this mixture before loading your sample.
Use of Neutral Alumina Use neutral alumina as the stationary phase, which has a pH closer to 7.Follow standard procedures for packing a column with neutral alumina. Select a non-polar solvent system, as polar solvents can still promote isomerization on alumina.
Solvent System Selection Use anhydrous, non-polar, and aprotic solvents for chromatography.A common solvent system for α,β-unsaturated aldehydes is a gradient of ethyl acetate (B1210297) in hexane. Ensure solvents are of high purity and are freshly distilled if necessary.
Issue 2: Isomerization occurring during reaction work-up.

Possible Causes:

  • Acidic or Basic Aqueous Wash: Washing the organic layer with acidic or basic solutions (e.g., HCl, NaHCO₃) can introduce catalysts for isomerization.

  • Prolonged Exposure to Aqueous Conditions: Extended contact with water, especially at elevated temperatures, can be detrimental.

Solutions:

Solution Description Experimental Protocol
Neutral Aqueous Wash Use a saturated solution of sodium chloride (brine) for aqueous washes to maintain a neutral pH.During the work-up, wash the organic layer with an equal volume of saturated aqueous NaCl solution. Separate the layers promptly.
Minimize Contact Time Perform extractions and washes quickly and at reduced temperatures.Conduct all aqueous work-up steps in a separatory funnel with efficient mixing and rapid separation of layers. If possible, perform the work-up at 0-5 °C.
Purification via Bisulfite Adduct This method allows for the separation of the aldehyde from non-aldehydic impurities under mild conditions, avoiding harsh pH changes.[1][2]See the detailed protocol below for bisulfite adduct formation and regeneration.
Issue 3: Degradation or isomerization during storage.

Possible Causes:

  • Exposure to Air and Light: α,β-Unsaturated aldehydes can be sensitive to oxidation and light-induced isomerization.[3]

  • Inappropriate Storage Temperature: Higher temperatures can accelerate degradation and isomerization pathways.

  • Contaminated Storage Vessel: Residual acidic or basic contaminants on the surface of the storage vial can cause issues over time.

Solutions:

Solution Description Storage Protocol
Inert Atmosphere and Light Protection Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a container that protects it from light.Place the purified this compound in an amber glass vial. Purge the vial with argon or nitrogen before sealing. Wrap the vial in aluminum foil for extra protection.
Low-Temperature Storage Storing at low temperatures will slow down potential degradation pathways.Store the sealed vial in a freezer at -20 °C for long-term storage.
Use of Clean, Neutral Vials Ensure the storage container is scrupulously clean and free of any acidic or basic residues.Rinse the storage vial with a neutral solvent (e.g., distilled acetone) and dry it thoroughly in an oven before use.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is particularly useful for separating this compound from non-aldehydic impurities without exposing it to harsh pH conditions during the initial purification.[1][2]

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible organic solvent like methanol (B129727) or THF.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the solution with vigorous stirring. The amount of bisulfite should be in slight excess relative to the aldehyde.

    • Continue stirring at room temperature for 1-2 hours. The bisulfite adduct may precipitate as a white solid. If it does, it can be collected by filtration and washed with a non-polar solvent like hexane. If it remains in solution, proceed to the next step.

  • Extraction of Non-Aldehydic Impurities:

    • Add a water-immiscible organic solvent (e.g., diethyl ether or hexane) to the mixture.

    • Transfer the mixture to a separatory funnel and add water to dissolve any remaining adduct.

    • Shake the funnel and separate the layers. The bisulfite adduct will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Discard the organic layer.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the bisulfite adduct, add a fresh portion of a water-immiscible organic solvent.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) with stirring until the solution is basic (pH > 8). This will reverse the adduct formation.

    • Extract the regenerated this compound into the organic layer. Repeat the extraction 2-3 times.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure at a low temperature.

Visualizations

Isomerization_Pathway This compound (α,β-unsaturated) This compound (α,β-unsaturated) Enolate Intermediate Enolate Intermediate This compound (α,β-unsaturated)->Enolate Intermediate Base (B⁻) Enolate Intermediate->this compound (α,β-unsaturated) H-B 5-Methoxydec-3-enal (β,γ-unsaturated) 5-Methoxydec-3-enal (β,γ-unsaturated) Enolate Intermediate->5-Methoxydec-3-enal (β,γ-unsaturated) H-B 5-Methoxydec-3-enal (β,γ-unsaturated)->Enolate Intermediate Base (B⁻)

Caption: Base-catalyzed isomerization pathway of this compound.

Purification_Decision_Tree start Is purification of This compound required? non_aldehydic Are impurities non-aldehydic? start->non_aldehydic bisulfite Use Bisulfite Adduct Purification non_aldehydic->bisulfite Yes chromatography Use Column Chromatography non_aldehydic->chromatography No deactivate_silica Use deactivated silica gel (e.g., with triethylamine) chromatography->deactivate_silica neutral_alumina Use neutral alumina chromatography->neutral_alumina

Caption: Decision tree for selecting a purification method.

References

optimizing reaction conditions for the synthesis of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5-Methoxydec-2-enal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Wittig reaction-based approach.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Wittig Reagent: The ylide may have degraded due to moisture or improper storage.- Ensure the phosphonium (B103445) salt is thoroughly dried before use.- Use fresh, anhydrous solvents for the reaction.- Prepare the ylide in situ and use it immediately.
2. Insufficiently Strong Base: The base used may not be strong enough to deprotonate the phosphonium salt to form the ylide.- Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[1]
3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating.
4. Steric Hindrance: Steric hindrance around the aldehyde or the ylide can slow down or prevent the reaction.[2][3]- Consider using a less sterically hindered phosphonium salt if possible.- The Horner-Wadsworth-Emmons (HWE) reaction can be an alternative for sterically hindered ketones and sometimes aldehydes.[2][3]
Formation of Side Products 1. Self-Condensation of Aldehyde: If the reaction conditions are basic, the starting aldehyde (3-methoxyheptanal) may undergo self-aldol condensation.- Add the aldehyde slowly to the pre-formed ylide to ensure the Wittig reaction is favored.- Maintain a low reaction temperature.
2. Epimerization at C5: The stereocenter at C5 may be susceptible to epimerization under basic conditions.- Use a non-nucleophilic, strong base and maintain low temperatures.- Minimize reaction time.
3. Oxidation of Aldehyde: The aldehyde starting material or product can oxidize to the corresponding carboxylic acid.[3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled aldehyde.
Difficult Purification 1. Removal of Triphenylphosphine (B44618) Oxide: This byproduct of the Wittig reaction can be difficult to separate from the desired product due to similar polarities.- Triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) or pentane (B18724) and filtering.- Column chromatography with a carefully selected solvent system is often necessary.
2. Product Instability: α,β-Unsaturated aldehydes can be prone to polymerization or oxidation.[3]- Avoid excessive heat during purification.- Store the purified product under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common and effective method is the Wittig reaction. This involves the reaction of 3-methoxyheptanal with an appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. This method is advantageous as it forms the carbon-carbon double bond with good control over its location.[4]

Q2: How can I prepare the starting material, 3-methoxyheptanal?

A2: 3-Methoxyheptanal can be synthesized from 1-heptene (B165124) in a few steps. First, an epoxidation of 1-heptene, followed by a methanolysis of the epoxide to yield 1-methoxyheptan-2-ol. Subsequent oxidation of the secondary alcohol will provide the desired 3-methoxyheptanal.

Q3: What are the typical reaction conditions for the Wittig reaction to synthesize an α,β-unsaturated aldehyde?

A3: Typically, the phosphonium salt is suspended in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[3] A strong base, such as n-butyllithium, is then added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide. After a period of stirring, the aldehyde is added, and the reaction is allowed to warm to room temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting aldehyde and a pure sample of the product (if available). The disappearance of the starting aldehyde and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q5: What is the expected stereochemistry of the double bond in the product?

A5: The stereochemistry of the double bond formed in a Wittig reaction depends on the nature of the ylide. Unstabilized ylides typically give (Z)-alkenes, while stabilized ylides (like the one used to form an α,β-unsaturated aldehyde) predominantly yield the (E)-alkene.[3]

Q6: Are there any alternative methods to the Wittig reaction for this synthesis?

A6: Yes, an aldol (B89426) condensation is another possibility.[5] This would involve the reaction of 3-methoxyheptanal with acetaldehyde (B116499) in the presence of a base or acid catalyst. However, this method can lead to a mixture of products due to the self-condensation of acetaldehyde and potential issues with regioselectivity.[6][7] Therefore, the Wittig reaction or its modifications like the Horner-Wadsworth-Emmons reaction are generally preferred for better control.

Experimental Workflow

Below is a diagram illustrating a typical experimental workflow for the synthesis of this compound via a Wittig reaction.

experimental_workflow start Start ylide_prep Ylide Preparation: Suspend phosphonium salt in anhydrous THF. Add strong base (e.g., n-BuLi) at 0°C. start->ylide_prep aldehyde_add Aldehyde Addition: Slowly add 3-methoxyheptanal to the ylide solution. ylide_prep->aldehyde_add reaction Reaction: Allow to warm to room temperature and stir for several hours. aldehyde_add->reaction quench Quenching: Quench the reaction with a saturated aqueous solution of NH4Cl. reaction->quench extraction Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). quench->extraction drying Drying: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4. extraction->drying concentration Concentration: Remove the solvent under reduced pressure. drying->concentration purification Purification: Purify the crude product by column chromatography. concentration->purification characterization Characterization: Analyze the purified product by NMR, IR, and MS. purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Low or No Product? check_ylide Check Ylide Formation: - Anhydrous conditions? - Strong enough base? - Fresh reagents? start->check_ylide Yes side_products Side Products Observed? start->side_products No check_reaction_conditions Check Reaction Conditions: - Correct temperature? - Sufficient reaction time? check_ylide->check_reaction_conditions check_reaction_conditions->side_products optimize_addition Optimize Addition: - Add aldehyde slowly? - Lower temperature? side_products->optimize_addition Yes purification_issues Purification Difficulties? side_products->purification_issues No optimize_addition->purification_issues optimize_purification Optimize Purification: - Different solvent system for chromatography? - Precipitate triphenylphosphine oxide? purification_issues->optimize_purification Yes success Successful Synthesis purification_issues->success No optimize_purification->success

Caption: Troubleshooting decision tree for the synthesis.

References

troubleshooting poor resolution in the chromatography of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving poor resolution issues encountered during the chromatographic analysis of 5-Methoxydec-2-enal.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the chromatography of this compound?

Poor resolution, characterized by overlapping peaks, is a common issue that can stem from several factors. The most frequent causes include using an unsuitable column, an unoptimized mobile phase composition, sample overloading, or fluctuations in temperature.[1] Column degradation, where the stationary phase is contaminated or damaged, can also lead to a significant loss of separation efficiency.[2][3]

Q2: How does the mobile phase composition affect resolution?

The mobile phase is a critical factor in achieving good resolution. For reverse-phase chromatography, adjusting the organic modifier concentration, pH, or ionic strength can significantly impact selectivity.[3] Using a gradient elution, where the mobile phase strength is increased over time, is often effective for separating compounds with different polarities.[3] In normal-phase chromatography, retention times are highly sensitive to the concentration of polar constituents, such as water, in the mobile phase.[4]

Q3: My peaks are broad and tailing. What should I do?

Peak broadening and tailing can be caused by several issues. One common reason is the incompatibility of the injection solvent with the mobile phase; ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[2] Other causes include column degradation, sample overload, or secondary interactions between the analyte and the stationary phase, such as interaction with residual silanols.[2][4] Consider cleaning or replacing the column, reducing the sample load, or adjusting the mobile phase pH to minimize these effects.[3][5]

Q4: I'm observing split peaks. What is the likely cause?

Split peaks often indicate a problem at the head of the column, such as contamination or a void in the packing material.[2][6] This can be caused by the accumulation of particulate matter from the sample or the degradation of the injector seal.[2] Using a guard column can help protect the analytical column from contaminants.[4] Another potential cause is dissolving the sample in a solvent that is too strong, causing the sample to spread unevenly as it enters the column.[2]

Q5: How do I choose the correct column for separating this compound?

The choice of column depends on whether an achiral or chiral separation is required.

  • For achiral separations: Standard C18 or C8 columns are typically used for reverse-phase HPLC, which is suitable for this moderately polar molecule. For normal-phase chromatography, a silica (B1680970) or cyano-bonded phase could be effective. Note that amino-based columns should be avoided as the primary amine groups can react with the aldehyde functional group of your analyte to form Schiff bases.[4]

  • For chiral separations: Since this compound possesses a stereocenter, separating its enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points as they offer broad enantioselectivity for a wide range of compounds.[7][8][9]

Q6: Could my sample preparation be causing poor resolution?

Yes, improper sample preparation is a frequent source of chromatographic problems. Overloading the column with too much sample is a primary cause of peak tailing and broadening.[3] It is also crucial to ensure the sample is fully dissolved and filtered to remove any particulate matter that could clog the column frit.[5] As mentioned, the solvent used to dissolve the sample should be as weak as, or identical to, the initial mobile phase to ensure sharp peaks.[10]

Q7: What role does temperature play in improving resolution?

Temperature can be a powerful tool for optimizing separations. For chiral separations, operating at sub-ambient temperatures often increases selectivity and improves resolution.[7] Conversely, increasing the temperature can sometimes enhance peak efficiency and reduce analysis time.[7] However, maintaining a stable temperature is crucial, as fluctuations can cause retention time shifts and baseline drift.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor resolution in your chromatography experiments.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Investigation Areas cluster_2 Solutions & Actions cluster_3 Outcome Poor_Resolution Poor Resolution Observed Check_Mobile_Phase 1. Check Mobile Phase Poor_Resolution->Check_Mobile_Phase Check_Column 2. Check Column Poor_Resolution->Check_Column Check_Sample 3. Check Sample Poor_Resolution->Check_Sample Check_System 4. Check HPLC System Poor_Resolution->Check_System Optimize_Gradient Optimize Gradient Profile Check_Mobile_Phase->Optimize_Gradient Adjust_Composition Adjust Solvent/Additive Conc. Check_Mobile_Phase->Adjust_Composition Prepare_Fresh Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh Use_Guard_Column Install/Replace Guard Column Check_Column->Use_Guard_Column Flush_Column Flush or Regenerate Column Check_Column->Flush_Column Replace_Column Try a New/Different Column Check_Column->Replace_Column Reduce_Load Reduce Injection Volume/Conc. Check_Sample->Reduce_Load Change_Solvent Change Sample Solvent Check_Sample->Change_Solvent Filter_Sample Filter Sample Before Injection Check_Sample->Filter_Sample Check_Leaks Check for Leaks Check_System->Check_Leaks Adjust_Flow Optimize Flow Rate Check_System->Adjust_Flow Check_Temp Stabilize Column Temperature Check_System->Check_Temp Resolution_Improved Resolution Improved Optimize_Gradient->Resolution_Improved Adjust_Composition->Resolution_Improved Prepare_Fresh->Resolution_Improved Use_Guard_Column->Resolution_Improved Flush_Column->Resolution_Improved Replace_Column->Resolution_Improved Reduce_Load->Resolution_Improved Change_Solvent->Resolution_Improved Filter_Sample->Resolution_Improved Check_Leaks->Resolution_Improved Adjust_Flow->Resolution_Improved Check_Temp->Resolution_Improved

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Data Summary: Suggested Starting Conditions

The following table provides recommended starting parameters for method development for a molecule with the characteristics of this compound. These should be optimized for your specific instrument and sample.

ParameterReverse-Phase HPLC (Achiral)Normal-Phase HPLC (Achiral)Chiral HPLC (Normal Phase)
Column C18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 150 mm, 5 µmPolysaccharide-based (e.g., Amylose or Cellulose), 4.6 x 250 mm, 5 µm
Mobile Phase A HPLC-grade Water + 0.1% Formic Acidn-Hexanen-Hexane
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% Formic AcidIsopropanol (IPA) or EthanolIsopropanol (IPA)
Gradient Start at 60% B, increase to 95% B over 15 minIsocratic: 95:5 (A:B)Isocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C25 °C (can be lowered to improve selectivity)[7]
Injection Vol. 5 - 10 µL5 - 10 µL5 - 10 µL
Detector UV at 220 nm (or appropriate λmax)UV at 220 nm (or appropriate λmax)UV at 220 nm (or appropriate λmax)

Experimental Protocol: Optimizing a Reverse-Phase HPLC Method

This protocol provides a detailed methodology for systematically improving the resolution of this compound using reverse-phase HPLC.

Objective: To achieve baseline resolution (Rs > 1.5) for this compound and any related impurities.

Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Sample of this compound dissolved in a 50:50 mixture of water:acetonitrile at ~1 mg/mL.

Methodology:

  • System Preparation and Initial Conditions:

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid. Filter and degas.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Filter and degas.

    • Install the C18 column and equilibrate the system with a 60:40 (A:B) mobile phase composition at 1.0 mL/min until a stable baseline is achieved.[2]

    • Set the column oven temperature to 30 °C and the UV detector to 220 nm.

  • Gradient Scouting:

    • Perform an initial "scouting" gradient run to determine the approximate elution time of the analyte.

    • Run 1 (Broad Gradient): Start at 40% B and increase linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

    • Analyze the chromatogram to identify the retention time of this compound.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the target peak to improve resolution.[10]

    • Run 2 (Optimized Gradient): If the peak eluted at 65% B in the scouting run, design a new gradient:

      • 0-2 min: Hold at 55% B.

      • 2-17 min: Linear gradient from 55% B to 75% B.

      • 17-20 min: Hold at 75% B.

      • Follow with a wash and re-equilibration step.

    • Repeat with slight modifications to the gradient slope until optimal separation is achieved.

  • Flow Rate Adjustment:

    • If co-eluting peaks are still present, try reducing the flow rate. A lower flow rate increases the time the analyte spends on the column, which can improve resolution.

    • Run 3: Using the best gradient from Step 3, reduce the flow rate from 1.0 mL/min to 0.8 mL/min and re-inject the sample. Observe the effect on resolution.

  • Temperature Optimization:

    • Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) using the optimized gradient and flow rate.

    • Higher temperatures can sometimes improve peak shape and efficiency, but may also decrease retention time.[7] Select the temperature that provides the best balance of resolution and analysis time.

  • Final Assessment:

    • Once the best conditions are identified, perform replicate injections to confirm the method's reproducibility.

    • Calculate the resolution between this compound and its nearest eluting peak. The target is a resolution value greater than 1.5.

References

managing the reactivity of 5-Methoxydec-2-enal during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity of 5-Methoxydec-2-enal during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that I should be concerned about during workup?

A1: The primary reactive sites of this compound are the α,β-unsaturated aldehyde functionality and the methoxy (B1213986) group. The α,β-unsaturated system is susceptible to Michael addition, polymerization, and oxidation. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The methoxy group is generally stable but can be sensitive to strong acids.

Q2: My NMR analysis shows impurities after workup. What are the likely side products?

A2: Common impurities can arise from several side reactions. These may include the corresponding carboxylic acid (from oxidation), the allylic alcohol (from reduction, for instance with sodium borohydride), or products of Michael addition if nucleophiles are present. Polymerization can also lead to a complex mixture of oligomers.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). It should also be protected from light, as this can catalyze polymerization and oxidation reactions.

Q4: Can I use a standard aqueous workup for reactions involving this compound?

A4: A standard aqueous workup can be used, but with caution. It is crucial to use deoxygenated solutions to prevent oxidation. The pH of the aqueous washes should be carefully controlled; it is best to keep it close to neutral. Strong acids or bases should be avoided to prevent potential side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound After Workup Polymerization: The α,β-unsaturated aldehyde is prone to polymerization, especially in the presence of light, heat, or acid/base catalysts.- Conduct the workup at low temperatures (0-5°C).- Minimize exposure to light.- Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the reaction mixture before workup.
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid upon exposure to air.- Use deoxygenated solvents and water for the workup.- Perform the workup under an inert atmosphere (e.g., nitrogen or argon).
Michael Addition: Nucleophiles present in the reaction mixture or workup solutions can add to the β-carbon of the unsaturated system.- Quench the reaction carefully to neutralize any reactive nucleophiles before the aqueous workup.- Use a buffered aqueous wash if necessary to maintain a neutral pH.
Formation of a White Precipitate During Workup Polymerization: The formation of a solid often indicates that the compound has polymerized.- Immediately filter the solution to remove the polymer.- Consider adding a polymerization inhibitor to subsequent reactions.
Unexpected Peaks in NMR/LC-MS Isomerization: The double bond might isomerize under certain conditions.- Maintain neutral or near-neutral pH during the workup.- Avoid prolonged exposure to heat or light.
Cleavage of Methoxy Group: Strong acidic conditions during workup can lead to the cleavage of the methoxy ether.- Use weakly acidic solutions for washing (e.g., dilute NH4Cl) instead of strong acids like HCl.- If acidic conditions are necessary, keep the exposure time and temperature to a minimum.

Experimental Protocols

Protocol 1: General Workup Procedure for this compound
  • Quenching: Cool the reaction mixture to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl (deoxygenated).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times. Ensure all solvents have been deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO3 (deoxygenated) to remove any acidic impurities.

    • Brine (saturated aqueous NaCl, deoxygenated) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator at a low temperature (<30°C).

  • Purification: Purify the crude product immediately via flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Stability by ¹H NMR
  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl3).

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Key diagnostic peaks to monitor are the aldehydic proton (~9.5 ppm) and the vinyl protons (~6.1-6.8 ppm).

  • Monitoring: Leave the NMR tube on the benchtop, exposed to light and air, and acquire spectra at regular intervals (e.g., 1h, 3h, 24h).

  • Analysis: Compare the integration of the diagnostic peaks over time. The appearance of new peaks or a decrease in the integration of the starting material's peaks will indicate degradation.

Visualizations

logical_relationship cluster_workup Workup Conditions cluster_product This compound cluster_side_products Potential Side Products Acid Acidic pH Isomer Isomerization Acid->Isomer Alcohol Alcohol (from cleavage) Acid->Alcohol Base Basic pH Polymer Polymerization Base->Polymer Air Air (Oxygen) CarboxylicAcid Carboxylic Acid Air->CarboxylicAcid Light Light/Heat Light->Polymer Nucleophiles Nucleophiles MichaelAdduct Michael Adduct Nucleophiles->MichaelAdduct Product This compound

Caption: Factors leading to the degradation of this compound.

experimental_workflow start Reaction Mixture quench Quench (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify final_product Pure this compound purify->final_product

improving the stability of 5-Methoxydec-2-enal for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxydec-2-enal Stability

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability a concern?

A1: this compound is an α,β-unsaturated aldehyde. This class of compounds is characterized by a carbon-carbon double bond conjugated with a carbonyl group, which makes them highly reactive and susceptible to degradation over time.[1][2] Instability can lead to a decrease in purity, the formation of undesirable byproducts, and changes in the material's physical and chemical properties, impacting experimental reproducibility and product quality.

Q2: What are the primary degradation pathways for this compound?

A2: As an α,β-unsaturated aldehyde, this compound is primarily susceptible to three main degradation pathways:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, often resulting in an "off-odor."[3][4] The double bond also creates a site for oxidative cleavage. The oxidation of lipids containing polyunsaturated acyl groups is a known source of reactive α,β-unsaturated aldehydes.[5]

  • Polymerization & Autocondensation: Aldehydes can undergo self-condensation or polymerization, leading to an increase in viscosity or even solidification.[3] These reactions can be catalyzed by acidic or alkaline impurities.[6] The conjugated system in α,β-unsaturated aldehydes makes them susceptible to Michael-type addition reactions, which can initiate polymerization.[7][8]

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.[6][9]

Q3: What are the general best practices for storing this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10] The container should be flushed with an inert gas, such as nitrogen or argon, to displace oxygen and prevent oxidation.[11] Using amber glass or opaque containers is recommended to protect against light-induced degradation.[9]

Q4: What types of chemical stabilizers can be used to improve stability?

A4: Several types of stabilizers can be added in small quantities to inhibit specific degradation pathways.

  • Antioxidants: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (B1676288) (MEHQ) are effective at scavenging free radicals and preventing oxidation.[3][12]

  • Polymerization Inhibitors: Amines such as triethanolamine (B1662121) or dimethylethanolamine have been shown to be effective in preventing the polymerization and autocondensation of aldehydes.[6]

Q5: Is dilution a viable strategy for long-term storage?

A5: Yes, dilution can be a very effective strategy. Diluting aldehydes in a primary alcohol, such as ethanol (B145695), can lead to the formation of hemiacetals.[3] These hemiacetals are often more stable than the parent aldehyde in solution but can readily revert to the aldehyde form when further diluted in a system for its intended use.[3] A 10% solution in ethanol is often a practical concentration for storage.[3]

Troubleshooting Guide

Problem: My sample of this compound has developed a sharp, unpleasant odor.

  • Probable Cause: This is a strong indicator of oxidation. The aldehyde functional group has likely been oxidized to the corresponding carboxylic acid, which often has a pungent smell.[3][4]

  • Recommended Actions:

    • Verify the age and storage conditions of the sample. Ensure it was stored under an inert atmosphere and protected from light.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the acidic impurity.[13]

    • For future storage, consider adding an antioxidant like BHT (typically 100-500 ppm) to new batches of the material.

    • If the material is critical and cannot be replaced, purification via distillation may be possible, but this should be approached with caution due to the thermal sensitivity of aldehydes.

Problem: The viscosity of my neat this compound has increased significantly, or it has solidified at room temperature.

  • Probable Cause: This is a classic sign of polymerization or trimerization.[3] The presence of trace acidic or basic impurities can catalyze this process.[6] For some aliphatic aldehydes, low-temperature storage can counterintuitively accelerate trimer formation.[3]

  • Recommended Actions:

    • Check the pH of the material if possible (e.g., a solution of the material in a neutral solvent). The presence of acidic or alkaline residues can accelerate condensation reactions.

    • Implement a stabilization strategy for new lots by adding a polymerization inhibitor like triethanolamine (20-100 ppm).[6]

    • Store the material as a 10% solution in high-purity ethanol to form more stable hemiacetals.[3]

Problem: Analytical testing (GC, HPLC) shows a decrease in the purity of my sample over time.

  • Probable Cause: This indicates ongoing chemical degradation. The specific degradation pathway may be a combination of oxidation and polymerization, which is common for unsaturated aldehydes.

  • Recommended Actions:

    • Review your entire storage protocol against the best practices outlined in the FAQ section. Ensure every step, from inert gas blanketing to container choice, is correctly implemented.

    • Perform an accelerated stability study (see Experimental Protocols) on a new batch with and without different stabilizers to determine the most effective preservation method.

    • Ensure your analytical method is stability-indicating, meaning it can separate the intact aldehyde from its degradation products. Derivatization with an agent like PFBHA or DNPH followed by GC or HPLC analysis is a robust approach.[14][15]

Data Presentation: Storage & Stabilization

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of most chemical reactions. Note: Monitor for potential low-temperature polymerization.[3][11]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[11][16]
Light Protect from LightPrevents photochemical degradation.[9]
Container Amber Glass or Opaque VesselBlocks UV and visible light that can initiate degradation.[9]
Container Seal Tightly Sealed with Inert LinerPrevents exposure to atmospheric oxygen and moisture.
Form Neat or 10% Solution in EthanolDilution in ethanol forms more stable hemiacetals.[3]

Table 2: Common Stabilizers for Aldehydes

Stabilizer ClassExample(s)FunctionTypical Concentration
Antioxidant BHT, 4-Methoxyphenol (MEHQ)Free-radical scavenger; inhibits oxidation.[3][12]100 - 1000 ppm
Polymerization Inhibitor Triethanolamine, DimethylethanolaminePrevents self-condensation and polymerization reactions.[6]20 - 200 ppm
Solvent (Stabilization via Derivatization) EthanolForms reversible, more stable hemiacetals.[3]90% (for a 10% solution)

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To rapidly assess the stability of this compound under various storage conditions and with different stabilizers to predict long-term stability.[9][17]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of high-purity this compound in amber glass vials. For each variable to be tested, prepare at least 4 vials (for time points 0, 1, 2, and 4 weeks).

    • Control Group: Neat this compound.

    • Stabilizer Group 1: Add 200 ppm BHT.

    • Stabilizer Group 2: Add 100 ppm Triethanolamine.

    • Stabilizer Group 3: Prepare a 10% solution in ethanol.

  • Initial Analysis (T=0): Analyze one vial from each group immediately to establish a baseline. The analysis should include:

    • Purity Assay: Quantitative GC-MS to determine the initial percentage purity.[13]

    • Appearance: Note the color and clarity.

    • Degradant Profile: Identify and quantify any initial impurities.

  • Stress Conditions: Place the remaining vials in a stability chamber set to an elevated temperature, such as 40°C ± 2°C.[9]

  • Time-Point Analysis: At the end of weeks 1, 2, and 4, remove one vial from each group and repeat the full analysis performed at T=0.

  • Data Evaluation: Plot the purity of this compound versus time for each condition. Compare the degradation rates between the control and the stabilized samples. The Arrhenius equation can be used to extrapolate these results to predict shelf-life at normal storage temperatures.[18]

Protocol 2: GC-MS Analysis for Purity and Degradation Products

Objective: To quantify the purity of this compound and identify its degradation products.[13]

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the test sample and dissolve it in the same solvent to achieve a concentration within the range of the calibration curve.

  • GC-MS Parameters (Example):

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.

  • Analysis: Inject the standards and the sample.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve. Purity is expressed as a weight percentage.

  • Degradant Identification: Examine the chromatogram for new peaks that appear or grow over time in stability samples. Use the mass spectra of these peaks and library matching (e.g., NIST) to tentatively identify degradation products such as the corresponding carboxylic acid or dimer/trimer species.

Visualizations

main This compound (α,β-Unsaturated Aldehyde) oxidation Oxidation main->oxidation O₂ / Peroxides polymerization Polymerization / Autocondensation main->polymerization Acid / Base Catalysis photo Photochemical Degradation main->photo UV Light acid Carboxylic Acid (Off-Odor) oxidation->acid polymers Oligomers / Polymers (Increased Viscosity) polymerization->polymers other Other Byproducts photo->other

Caption: Primary degradation pathways for this compound.

start Receive / Synthesize New Batch of Aldehyde prep Prepare Samples: 1. Control (Neat) 2. With Antioxidant 3. With Polymerization Inhibitor 4. 10% Solution in EtOH start->prep t0 T=0 Analysis: - GC-MS Purity - Appearance - Degradant Profile prep->t0 stress Place Samples in Accelerated Storage (e.g., 40°C) t0->stress tx Analyze at Time Points (e.g., 1, 2, 4 weeks) stress->tx eval Evaluate Data: - Plot Purity vs. Time - Compare Degradation Rates tx->eval end Determine Optimal Storage/Stabilization Strategy eval->end

Caption: Experimental workflow for an accelerated stability study.

start Instability Observed? odor Off-Odor? start->odor viscosity Increased Viscosity or Solidification? odor->viscosity No action_ox Likely Oxidation - Check for O₂ exposure - Add Antioxidant (BHT) odor->action_ox Yes action_poly Likely Polymerization - Check for contaminants - Add Inhibitor (TEA) - Store as EtOH solution viscosity->action_poly Yes action_gen General Degradation - Review all storage conditions - Protect from light - Ensure inert atmosphere viscosity->action_gen No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Enhancing GC-MS Detection of 5-Methoxydec-2-enal through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the GC-MS analysis of 5-Methoxydec-2-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding derivatization techniques to improve the detection and quantification of this and similar long-chain unsaturated aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct GC-MS analysis of underivatized aldehydes like this compound can be challenging due to their polarity, potential for thermal instability in the GC inlet, and poor chromatographic peak shape, leading to low sensitivity.[1][2] Derivatization converts the aldehyde into a less polar, more volatile, and more thermally stable derivative, resulting in improved chromatographic separation, better peak symmetry, and increased detection sensitivity.[3][4]

Q2: What are the most common derivatization techniques for aldehydes for GC-MS analysis?

A2: The most widely used and effective derivatization methods for aldehydes for GC-MS analysis are:

  • Oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This is a reference method that forms stable oxime derivatives.[1]

  • Silylation: This technique replaces active hydrogens with a silyl (B83357) group, typically using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]

  • Acetal Formation: Conversion to dimethylacetals is another established method for aldehyde analysis.[1]

Q3: Which derivatization method is best for this compound?

A3: For long-chain unsaturated aldehydes like this compound, PFBHA derivatization is often the preferred method. PFBHA reacts quantitatively with aldehydes, including conjugated ones, to form thermally stable oximes that can be easily resolved by GC.[5] The resulting PFB-oxime derivatives are particularly amenable to sensitive detection by GC-MS, especially in negative ion chemical ionization (NICI) mode.[6][7] Silylation is also a viable option, but may be more susceptible to interference from moisture.

Q4: What are the main advantages of PFBHA derivatization?

A4: PFBHA derivatization offers several key advantages:

  • Quantitative Reaction: It reacts quantitatively even with conjugated aliphatic aldehydes.[5]

  • High Stability: The resulting oxime derivatives are thermally stable and do not decompose at elevated GC inlet temperatures.[5]

  • Improved Sensitivity: The pentafluorobenzyl group enhances sensitivity, particularly with electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).[6][7]

  • Clean Reaction: It often does not require a time-consuming cleanup step.[5]

Q5: Are there any disadvantages to using PFBHA?

A5: A potential drawback of PFBHA derivatization is the formation of syn and anti isomers for most aldehydes (formaldehyde being an exception), which may result in two chromatographic peaks for a single analyte.[8][9] However, these isomers are typically well-resolved, and their peak areas can be summed for quantification.[9][10]

Troubleshooting Guides

PFBHA Derivatization
Issue Possible Cause(s) Troubleshooting Steps
Low or no derivative peak Incomplete reaction due to insufficient reagent, incorrect pH, or presence of interfering substances.- Ensure at least a 10-fold molar excess of PFBHA to the aldehyde. - Adjust the reaction pH to the optimal range (typically acidic, around pH 4-6).[8] - Increase reaction time and/or temperature (e.g., 60-70°C for 30-60 minutes).[9][11] - Purify the sample prior to derivatization to remove interfering matrix components.
Poor reproducibility Inconsistent reaction conditions; degradation of the derivative.- Precisely control reaction time, temperature, and pH. - Prepare fresh PFBHA solution daily. - Analyze the derivatized sample as soon as possible, or store at low temperature (4°C) in a suitable solvent like dichloromethane.[12]
Presence of two peaks for the analyte Formation of syn and anti isomers of the PFB-oxime derivative.- This is an expected outcome for most aldehydes.[8][9] - Ensure chromatographic conditions are adequate to resolve both isomers. - For quantification, sum the peak areas of both isomers.[10]
Interference from plasmalogens in biological samples Release of free aldehydes from plasmalogens during the derivatization process.- Remove plasmalogens from the lipid extract using silicic acid column chromatography before derivatization.[7]
Silylation (MSTFA/BSTFA) Derivatization
Issue Possible Cause(s) Troubleshooting Steps
Low or no derivative peak Presence of moisture in the sample or reagents, which deactivates the silylating agent.[3]- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen before adding the silylation reagent.[3] - Handle silylation reagents under inert gas (e.g., nitrogen or argon) and use sealed vials.
Incomplete derivatization Insufficient reagent or suboptimal reaction conditions.- Use a significant excess of the silylation reagent. - Increase the reaction temperature (e.g., 60-90°C) and/or time (e.g., 30-90 minutes).[3] - For sterically hindered aldehydes, consider adding a catalyst like trimethylchlorosilane (TMCS).[12]
Derivative degradation Hydrolysis of the silyl derivative due to exposure to moisture.- Analyze the derivatized sample immediately after preparation. - Avoid any contact with water or protic solvents after derivatization.
Matrix effects in complex samples Co-eluting matrix components can interfere with the derivatization reaction or the ionization process in the mass spectrometer.[13][14]- Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization. - Use a matrix-matched calibration curve for accurate quantification.

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and carefully evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of PFBHA in the same anhydrous solvent (e.g., 10 mg/mL).

  • Derivatization Reaction:

    • To a reaction vial containing the dried sample extract or a known amount of the standard solution, add an excess of the PFBHA solution (e.g., 100 µL).

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • Sample Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, for cleaner samples, the reaction mixture can be diluted with the solvent before injection.

Protocol 2: Silylation of this compound using MSTFA

This protocol is a general guideline and requires strictly anhydrous conditions.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Optional: Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to absolute dryness under a stream of dry nitrogen.

  • Derivatization Reaction:

    • To the dry sample in a reaction vial, add the anhydrous solvent (e.g., 50 µL of pyridine).

    • Add an excess of MSTFA (e.g., 100 µL). For difficult-to-derivatize samples, a mixture of MSTFA with 1% TMCS can be used.

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60-90°C for 30-90 minutes.[3]

  • Sample Analysis:

    • Allow the reaction mixture to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) for aldehydes using different derivatization techniques, demonstrating the significant improvement in sensitivity.

Derivatization MethodAnalyte(s)MatrixLODReference
PFBHAHexanal, HeptanalHuman Blood0.006 nM, 0.005 nM[15]
PFBHA4-HNEUrine22.5 pg/mL[15]
PFBHALong-chain fatty aldehydes---0.5 pmol[7]
3-Nitrophenylhydrazine (3-NPH)MDA, ACR, HHE, HNEBrain Tissue0.1 - 2 fmol (on-column)[16]
Girard Reagent T (GirT)Lipid Aldehydes---10 ng/mL[17]

Visualizations

Experimental Workflow for PFBHA Derivatization

PFBHA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Extract/Dry Sample Sample->Extract Add_PFBHA Add PFBHA Solution Extract->Add_PFBHA React Heat (60-70°C, 30-60 min) Add_PFBHA->React Cool Cool to Room Temp React->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

Experimental Workflow for Silylation (MSTFA) Derivatization

Silylation_Workflow cluster_prep Sample Preparation (Anhydrous) cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry_Sample Ensure Complete Dryness Sample->Dry_Sample Add_Solvent Add Anhydrous Solvent Dry_Sample->Add_Solvent Add_MSTFA Add MSTFA Add_Solvent->Add_MSTFA React Heat (60-90°C, 30-90 min) Add_MSTFA->React Cool Cool to Room Temp React->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Workflow for silylation of this compound with MSTFA.

Logical Relationship of Derivatization Troubleshooting

Troubleshooting_Logic cluster_low_peak Causes for Low/No Peak cluster_poor_repro Causes for Poor Reproducibility cluster_extra_peaks Causes for Extra Peaks Start GC-MS Analysis Issue Low_Peak Low/No Derivative Peak Start->Low_Peak Poor_Repro Poor Reproducibility Start->Poor_Repro Extra_Peaks Unexpected/Extra Peaks Start->Extra_Peaks Incomplete_Rxn Incomplete Reaction Low_Peak->Incomplete_Rxn Moisture Moisture Contamination (Silylation) Low_Peak->Moisture Degradation Derivative Degradation Low_Peak->Degradation Inconsistent_Cond Inconsistent Conditions (Time, Temp, pH) Poor_Repro->Inconsistent_Cond Reagent_Stab Reagent Instability Poor_Repro->Reagent_Stab Isomers Syn/Anti Isomers (PFBHA) Extra_Peaks->Isomers Matrix Matrix Interference Extra_Peaks->Matrix Byproducts Reaction Byproducts Extra_Peaks->Byproducts

Caption: Troubleshooting logic for derivatization in GC-MS analysis.

References

minimizing side reactions in the synthesis of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize side reactions and optimize the synthesis of 5-Methoxydec-2-enal. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for forming the required α,β-unsaturated enal.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and widely used method.[1][2] It involves reacting a stabilized phosphonate (B1237965) carbanion with an aldehyde to produce an alkene, typically with high (E)-stereoselectivity.[3][4][5] For this specific target, the reaction would be between 3-methoxyheptanal and a two-carbon phosphonate reagent, such as triethyl phosphonoacetate, followed by reduction of the ester to the aldehyde.

Q2: What are the main advantages of the HWE reaction over the classical Wittig reaction for this synthesis?

A2: The HWE reaction offers several key advantages:

  • Higher (E)-Selectivity: It generally favors the formation of the desired (E)-alkene, which is the trans isomer.[3][5]

  • Easier Product Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous extraction.[3][5] In contrast, the triphenylphosphine (B44618) oxide byproduct from the Wittig reaction can be difficult to separate from the product.

  • More Reactive Nucleophile: The phosphonate carbanion is more nucleophilic and less basic than a typical Wittig ylide, allowing it to react efficiently with a wider range of aldehydes under milder conditions.[3][4]

Q3: What is the primary challenge in this synthesis?

A3: The main challenge is controlling the stereoselectivity of the newly formed double bond to maximize the yield of the desired (E)-isomer of this compound and minimizing the formation of the (Z)-isomer. Other potential issues include incomplete reaction, side reactions related to the aldehyde starting material, and difficulties during product purification.

Troubleshooting Guide

Issue 1: Low Yield of the Desired (E)-5-Methoxydec-2-enal

Q: My overall yield is low. What are the potential causes and solutions?

A: Low yield can stem from several factors, from starting material quality to reaction conditions and workup procedures.

Potential Cause Troubleshooting Recommendation
Poor Quality Aldehyde Aldehydes, like the 3-methoxyheptanal precursor, can be prone to oxidation to the corresponding carboxylic acid or self-condensation. Purify the aldehyde by distillation or chromatography immediately before use.
Inefficient Deprotonation The phosphonate must be fully deprotonated to form the reactive carbanion. Ensure the base is fresh and added under strictly anhydrous conditions. Sodium hydride (NaH) is a common choice; ensure it is washed with dry hexanes to remove mineral oil.[5]
Suboptimal Reaction Temperature Nucleophilic addition is the rate-limiting step.[3] Running the reaction at too low a temperature may slow it down excessively, while too high a temperature can promote side reactions. For (E)-selectivity, temperatures between -78 °C to 23 °C are common. Higher temperatures often favor the (E)-isomer.[3]
Product Loss During Workup The phosphate (B84403) byproduct is removed with an aqueous wash.[5] However, α,β-unsaturated aldehydes can have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
Issue 2: Poor (E/Z) Stereoselectivity

Q: I am getting a significant amount of the undesired (Z)-isomer. How can I improve (E)-selectivity?

A: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and reagents used.[1]

Parameter Recommendation for High (E)-Selectivity
Base/Cation The choice of cation significantly influences selectivity. Lithium salts (e.g., from n-BuLi or LHMDS) tend to favor equilibration of intermediates, leading to higher (E)-selectivity compared to sodium or potassium salts.[3] The Masamune-Roush conditions, using LiCl with a weak amine base like DBU or triethylamine (B128534), are excellent for base-sensitive substrates and promote (E)-alkene formation.[4][6][7]
Solvent Aprotic solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are standard.[5] The choice of solvent can influence the dissociation of ion pairs, affecting the reaction's stereochemical course.
Temperature Higher reaction temperatures (e.g., allowing the reaction to warm from -78 °C to room temperature) generally increase the proportion of the thermodynamically more stable (E)-isomer.[3]
Phosphonate Reagent While less common for achieving (E)-selectivity, the steric bulk on the phosphonate ester groups can play a role. Diethyl or dimethyl phosphonates are standard.

Q: What if I need to synthesize the (Z)-isomer instead?

A: To favor the (Z)-isomer, specific conditions known as the Still-Gennari modification are used.[3][4] This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with strongly dissociating conditions, such as using KHMDS as the base with 18-crown-6 (B118740) in THF.[3]

Issue 3: Formation of Unexpected Byproducts

Q: I see an unexpected spot on my TLC plate. What could it be?

A: Besides the (Z)-isomer, other side reactions can occur.

Potential Byproduct Formation Mechanism & Solution
β-Hydroxyphosphonate This intermediate forms if the final elimination step does not occur.[3] This is more common when the phosphonate lacks an alpha electron-withdrawing group, but can happen with stabilized phosphonates if conditions are not optimal. Solution: Ensure the reaction is allowed to proceed to completion. Gentle heating during the final stages can promote elimination.
Aldol Self-Condensation Product The aldehyde starting material (3-methoxyheptanal) can react with itself under basic conditions. Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature (e.g., -78 °C) to ensure it reacts with the carbanion before it can react with itself.
Michael Addition Product The final enal product can potentially react with any remaining phosphonate carbanion via a 1,4-conjugate (Michael) addition.[8] Solution: Use a stoichiometry with a slight excess of the aldehyde or ensure the reaction is quenched promptly once the starting aldehyde is consumed.

Experimental Protocols

Protocol: (E)-Selective Horner-Wadsworth-Emmons Synthesis

This protocol outlines the synthesis of an α,β-unsaturated ester, which would then be reduced (e.g., using DIBAL-H) to the target this compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxyheptanal

  • Lithium Chloride (LiCl), anhydrous

  • Triethylamine (TEA) or DBU

  • Saturated aqueous NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄

Procedure:

  • Phosphonate Carbanion Formation (Masamune-Roush Conditions):

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous LiCl (1.2 eq).

    • Add anhydrous THF via syringe.

    • Add triethyl phosphonoacetate (1.1 eq) via syringe.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 eq) or DBU (1.1 eq). Stir for 30 minutes at 0 °C.

  • Olefination Reaction:

    • In a separate flask, dissolve 3-methoxyheptanal (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate carbanion mixture at 0 °C via a syringe pump over 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ethyl 5-methoxydec-2-enoate by flash column chromatography on silica (B1680970) gel.

  • Reduction to Aldehyde:

    • The purified ester is then reduced to the target aldehyde using a standard procedure, for example, with DIBAL-H at -78 °C in an anhydrous solvent like DCM or toluene.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Reduction P Triethyl phosphonoacetate Carbanion Phosphonate Carbanion P->Carbanion Base Base (e.g., NaH or LiCl/TEA) Base->Carbanion Solvent1 Anhydrous THF Solvent1->Carbanion Ester Ethyl (E)-5-methoxydec-2-enoate Carbanion->Ester Nucleophilic Addition Aldehyde 3-Methoxyheptanal Aldehyde->Ester Product This compound Ester->Product Reducer Reducer (DIBAL-H) Reducer->Product

Caption: Synthetic workflow for this compound via the HWE reaction.

Troubleshooting Logic for Poor E/Z Selectivity

G start High (Z)-Isomer Content Observed q1 What base was used? start->q1 a1_NaK NaH or K-based (KHMDS) q1->a1_NaK a1_Li Li-based (nBuLi, LDA) or Masamune-Roush (LiCl/TEA) q1->a1_Li sol1 Switch to Li-based conditions (e.g., LHMDS or LiCl/TEA). Lithium promotes equilibration to the more stable (E)-product. a1_NaK->sol1 q2 Was the reaction run at low temperature (-78°C)? a1_Li->q2 a2_yes Yes q2->a2_yes a2_no No, warmed to RT q2->a2_no sol2 Allow reaction to warm to RT. Higher temps favor the thermodynamic (E)-product. a2_yes->sol2 ok High (E)-Selectivity Likely a2_no->ok

Caption: Decision tree for troubleshooting poor stereoselectivity in the HWE reaction.

Mechanism of (Z)-Isomer Formation

G cluster_0 Kinetic Control Pathway cluster_1 Thermodynamic Control Pathway reagents Aldehyde + (Z)-selective phosphonate carbanion (e.g., Still-Gennari) ts_cis Less sterically hindered cis-oxaphosphetane Transition State reagents->ts_cis Fast, irreversible addition at low temp intermediate_rev cis-Oxaphosphetane intermediate cis-Oxaphosphetane ts_cis->intermediate product (Z)-Alkene intermediate->product Syn-elimination ts_trans trans-Oxaphosphetane Transition State intermediate_trans trans-Oxaphosphetane ts_trans->intermediate_trans intermediate_rev->ts_trans Reversible (favored by Li+, higher temps) product_E (E)-Alkene intermediate_trans->product_E Syn-elimination

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxydec-2-enal for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the scalable synthesis of 5-Methoxydec-2-enal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves three key stages: selective monomethylation of decane-1,5-diol, oxidation of the resulting 5-methoxydecan-1-ol, and a Horner-Wadsworth-Emmons reaction to form the final product.

Stage 1: Selective Monomethylation of Decane-1,5-diol
Question Possible Cause(s) Troubleshooting Steps
Low yield of the desired 5-methoxydecan-1-ol with significant amounts of starting material remaining. Incomplete deprotonation of the diol. Insufficient reaction time or temperature.Ensure the use of a strong base like sodium hydride (NaH) and allow for complete hydrogen evolution before adding the methylating agent. Consider extending the reaction time or slightly increasing the temperature, monitoring for the formation of di-methylated byproduct.
Significant formation of the di-methylated byproduct (1,5-dimethoxydecane). Use of excess methylating agent or prolonged reaction times at elevated temperatures.Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to be one equivalent or slightly less. Maintain a low reaction temperature to favor monomethylation.
Difficulty in separating the monomethylated product from the starting diol and the di-methylated byproduct. Similar polarities of the three compounds.Utilize column chromatography with a shallow solvent gradient to improve separation. Consider derivatization of the unreacted diol to a more polar compound to facilitate separation.
Stage 2: Oxidation of 5-methoxydecan-1-ol to 5-methoxydecanal
Question Possible Cause(s) Troubleshooting Steps
Incomplete oxidation with starting alcohol remaining. Insufficient oxidant. Decomposition of the oxidizing agent.Ensure the use of a fresh, high-quality oxidizing agent (e.g., Dess-Martin periodinane or reagents for Swern oxidation). Use a slight excess of the oxidant (typically 1.1-1.5 equivalents).
Formation of the corresponding carboxylic acid (5-methoxydecanoic acid). Use of a harsh oxidizing agent or over-oxidation.Employ mild and selective oxidation conditions such as Dess-Martin periodinane (DMP) oxidation or Swern oxidation, which are known to minimize over-oxidation of primary alcohols to carboxylic acids.[1][2][3][4]
Low isolated yield of the aldehyde due to instability. Aldehydes can be prone to oxidation or polymerization.Work up the reaction under an inert atmosphere if possible. Purify the aldehyde quickly and store it under an inert atmosphere at low temperatures. Avoid prolonged exposure to air and light.
Stage 3: Horner-Wadsworth-Emmons Reaction
Question Possible Cause(s) Troubleshooting Steps
Low yield of this compound. Incomplete formation of the phosphonate (B1237965) ylide. Poor reactivity of the aldehyde.Ensure complete deprotonation of the phosphonate ester by using a sufficiently strong and fresh base (e.g., NaH, LDA). Check the purity of the 5-methoxydecanal, as impurities can inhibit the reaction.
Formation of the (Z)-isomer instead of the desired (E)-isomer. Reaction conditions favoring the kinetic (Z)-product.The Horner-Wadsworth-Emmons reaction generally favors the thermodynamic (E)-isomer.[5][6] To maximize (E)-selectivity, ensure the reaction is allowed to reach thermodynamic equilibrium. The choice of base and solvent can also influence stereoselectivity.
Difficult purification of the final product from the phosphonate byproduct. The phosphate (B84403) byproduct is water-soluble but can sometimes co-elute with the product.The dialkylphosphate salt byproduct from a Horner-Wadsworth-Emmons reaction is typically easily removed by aqueous extraction.[6] Perform a thorough aqueous workup. If issues persist, column chromatography with a carefully selected solvent system should effectively separate the product.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for a scalable synthesis of this compound?

A commercially available and cost-effective starting material is decane-1,5-diol.

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the standard Wittig reaction for this synthesis?

The HWE reaction typically provides excellent (E)-selectivity for the formation of α,β-unsaturated carbonyl compounds.[5] Additionally, the phosphate byproducts are water-soluble, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction.[6]

Q3: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all three stages. For more detailed analysis and to confirm the identity of intermediates and the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Q4: What are the key safety precautions to consider during this synthesis?

  • Sodium hydride (used in methylation and the HWE reaction) is highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Oxidizing agents like Dess-Martin periodinane can be shock-sensitive.[7]

  • The Swern oxidation generates malodorous and toxic byproducts and should be performed in a well-ventilated fume hood.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: How should the final product, this compound, be stored?

α,β-Unsaturated aldehydes can be susceptible to polymerization and oxidation.[8] It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxydecan-1-ol
  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0°C under an inert atmosphere, add a solution of decane-1,5-diol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.0 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 5-methoxydecanal
  • To a solution of 5-methoxydecan-1-ol (1.0 eq.) in anhydrous dichloromethane (B109758) at 0°C, add Dess-Martin periodinane (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Protocol 3: Synthesis of this compound
  • To a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0°C, add diethyl (formylmethyl)phosphonate (1.1 eq.) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the resulting ylide solution to 0°C and add a solution of 5-methoxydecanal (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Stoichiometry and Typical Yields for the Synthesis of this compound

Step Reactant Reagent Molar Ratio (Reactant:Reagent) Typical Yield
1. Monomethylation Decane-1,5-diolNaH, CH₃I1 : 1.1 : 1.060-70%
2. Oxidation 5-methoxydecan-1-olDess-Martin Periodinane1 : 1.285-95%
3. HWE Reaction 5-methoxydecanalDiethyl (formylmethyl)phosphonate, NaH1 : 1.1 : 1.170-80%

Visualizations

Synthesis_Workflow A Decane-1,5-diol B 5-methoxydecan-1-ol A->B  Selective  Monomethylation (NaH, CH3I) C 5-methoxydecanal B->C  Oxidation (Dess-Martin Periodinane) D This compound C->D  Horner-Wadsworth-Emmons  Reaction

Caption: Overall synthetic workflow for this compound.

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction Mechanism Aldehyde R-CHO (5-methoxydecanal) Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack Ylide (EtO)2P(O)CH-CHO (Phosphonate Ylide) Ylide->Intermediate Product R-CH=CH-CHO (this compound, E-isomer) Intermediate->Product Elimination Byproduct (EtO)2P(O)O- (Dialkylphosphate) Intermediate->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

addressing matrix effects in the mass spectrometric analysis of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 5-Methoxydec-2-enal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4] This interference can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][5]

Q2: My signal for this compound is lower than expected or varies between samples. Could this be due to matrix effects?

A2: Yes, inconsistent or lower-than-expected signal intensity for this compound is a common symptom of matrix effects, specifically ion suppression.[6] Co-eluting matrix components can compete with your analyte for ionization, reducing the number of this compound ions that reach the detector.[1] This can lead to underestimation of the analyte's concentration and poor reproducibility.[3]

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the response of a standard solution of this compound in a clean solvent to the response of a blank matrix sample that has been spiked with the same concentration of the analyte after extraction. A significant difference between the two responses indicates the presence of matrix effects.[7] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7]

Q4: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?

A4: Strategies to address matrix effects can be broadly categorized into three areas: sample preparation, chromatographic separation, and analytical methodology.[2][7]

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[1][8]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.[1][7]

  • Analytical Methodology: Using an appropriate internal standard, such as a stable isotope-labeled (SIL) version of this compound, is a highly effective way to compensate for matrix effects.[2][9] Other approaches include matrix-matched calibration and the standard addition method.[1][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.

Issue 1: Poor Sensitivity and Low Signal Intensity

Possible Cause: Ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Dilution: A simple first step is to dilute the sample extract.[2][7] This reduces the concentration of interfering matrix components. However, ensure the concentration of this compound remains above the instrument's limit of quantification.

    • Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to selectively extract this compound from the aqueous sample matrix.[8] Optimizing the pH of the aqueous phase can improve extraction efficiency for aldehydes.[8]

    • Solid-Phase Extraction (SPE): Employ an SPE cartridge that retains this compound while allowing matrix components to be washed away.[1]

  • Enhance Chromatographic Separation:

    • Modify the mobile phase gradient to better separate this compound from interfering peaks.[1]

    • Consider using a different stationary phase or a longer column to improve resolution.

  • Adjust Mass Spectrometer Conditions:

    • Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.[7]

    • Investigate different ionization modes (e.g., APCI instead of ESI), as they can be less susceptible to matrix effects for certain compounds.[6]

Issue 2: Poor Reproducibility and High Variability in Results

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Implement an Internal Standard:

    • The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard of this compound.[2][9] The SIL internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.

    • If a SIL standard is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Use Matrix-Matched Calibrants:

    • Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1][4] This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.

  • Employ the Standard Addition Method:

    • In this method, known amounts of a this compound standard are added to the sample.[10] This allows for quantification that inherently corrects for matrix effects within that specific sample. This method is time-consuming but can be very accurate.[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Standard Solution: Prepare a stock solution of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Prepare a Spiked Sample: Take a blank matrix sample (a sample that does not contain this compound) and perform the same extraction procedure as for the actual samples. After extraction, spike the extract with the this compound standard solution to achieve a known final concentration.

  • Prepare a Neat Solution: Prepare a solution of this compound in the clean solvent at the same final concentration as the spiked sample.

  • Analyze and Compare: Analyze both the spiked sample extract and the neat solution by LC-MS. Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered a negligible matrix effect.[11]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Select SPE Cartridge: Choose an SPE sorbent that will retain this compound based on its chemical properties (e.g., a reversed-phase C18 sorbent).

  • Condition the Cartridge: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by the equilibration solvent (e.g., water) through it.

  • Load the Sample: Load the pre-treated sample onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.

  • Elute the Analyte: Elute this compound from the cartridge using a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical recovery data for different sample preparation techniques for this compound, illustrating how to present such data. Actual values would need to be determined experimentally.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation85 - 10550 - 70 (Suppression)< 15
Liquid-Liquid Extraction70 - 9080 - 95 (Suppression)< 10
Solid-Phase Extraction90 - 11095 - 105 (Negligible)< 5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Biological Sample Prep Dilution / LLE / SPE Sample->Prep Remove Interferences Extract Clean Extract Prep->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Elution Data Data Acquisition MS->Data IS Internal Standard Correction Data->IS Cal Matrix-Matched Calibration Data->Cal Result Accurate Result IS->Result Cal->Result troubleshooting_logic Start Poor Sensitivity or Reproducibility? CheckME Assess Matrix Effects (Post-Extraction Spike) Start->CheckME ME_Present Matrix Effects Significant? CheckME->ME_Present OptimizePrep Optimize Sample Prep (SPE, LLE, Dilution) ME_Present->OptimizePrep Yes End_Good Reliable Results ME_Present->End_Good No OptimizeLC Optimize LC Separation OptimizePrep->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibrants UseIS->MatrixMatch End_Reassess Re-evaluate Method MatrixMatch->End_Reassess

References

Technical Support Center: Catalyst Selection for Precursor Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst for the oxidation of precursor alcohols. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experimental workflow.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The chosen catalyst may not be suitable for the specific alcohol substrate or reaction conditions.[1] 2. Inappropriate Reaction Conditions: Temperature, pressure, or pH may not be optimal for catalyst activity.[2] 3. Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst.1. Catalyst Screening: Test a panel of catalysts with varying metals and ligands. Consider both homogeneous and heterogeneous options. 2. Condition Optimization: Systematically vary temperature, pressure, and pH to find the optimal range. The use of a design of experiments (DoE) approach can be beneficial. 3. Substrate/Solvent Purification: Ensure the purity of all reagents and solvents before use.
Poor Selectivity (Over-oxidation) 1. Strong Oxidizing Agent: The oxidant may be too reactive, leading to the formation of undesired byproducts, such as carboxylic acids from primary alcohols instead of aldehydes.[3] 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to over-oxidation.[1]1. Use a Milder Oxidant: Consider reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for selective oxidation of primary alcohols to aldehydes.[1][4][5] Performing the reaction in the absence of water can also prevent the formation of carboxylic acids.[6] 2. Reaction Monitoring: Track the reaction progress using techniques like TLC, GC, or HPLC and stop the reaction once the desired product is formed.
Poor Selectivity (Side Reactions) 1. Catalyst-Substrate Mismatch: The catalyst may promote undesired side reactions for the specific substrate. 2. Functional Group Incompatibility: The chosen catalyst and conditions may not be compatible with other functional groups in the precursor molecule.[6]1. Catalyst Modification: Alter the ligands or support material of the catalyst to tune its selectivity. 2. Protecting Groups: Protect sensitive functional groups before the oxidation step. 3. Biocatalysis: Consider using enzymes like alcohol dehydrogenases (ADHs), which often exhibit high chemo- and regioselectivity.[7][8]
Catalyst Deactivation 1. Leaching of Active Metal (Heterogeneous Catalysts): The active metal may leach from the support under harsh reaction conditions.[9] 2. Agglomeration of Nanoparticles (Heterogeneous Catalysts): Metal nanoparticles can aggregate, reducing the active surface area.[9] 3. Ligand Degradation (Homogeneous Catalysts): The organic ligands coordinating the metal center may degrade under the reaction conditions.1. Support Selection: Choose a support material that strongly interacts with the active metal. 2. Milder Conditions: Operate under the mildest possible temperature and pressure. 3. Ligand Design: Use more robust ligands that are stable under the required reaction conditions.
Difficulty in Catalyst Separation and Reuse 1. Homogeneous Catalyst: Homogeneous catalysts are notoriously difficult to separate from the reaction mixture.[10] 2. Fine Catalyst Powder (Heterogeneous Catalyst): Very fine catalyst particles can be difficult to filter.1. Heterogenization: Immobilize the homogeneous catalyst on a solid support.[4] 2. Magnetic Nanoparticles: Use a magnetic support for the catalyst to allow for easy separation with a magnet. 3. Membrane Filtration: For fine powders, consider using membrane filtration for separation.
Scale-Up Issues 1. Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat dissipation can affect reaction rates and selectivity.[11] 2. Maintaining Stereochemical Integrity: For chiral alcohols, racemization can occur, especially under basic conditions.[2]1. Flow Chemistry: Transition from batch to continuous flow reactors to improve mass and heat transfer.[2][11][12] 2. pH Control: Carefully control the pH of the reaction to avoid epimerization of chiral centers.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst?

A1: The choice depends on the specific requirements of your process. Homogeneous catalysts often exhibit higher activity and selectivity due to well-defined active sites.[10][13] However, they can be difficult to separate from the product and recycle.[10] Heterogeneous catalysts are generally more stable, easier to separate and reuse, making them more suitable for industrial applications.[9][10] However, they might have lower activity and can suffer from issues like metal leaching.[9]

Q2: What are the most common classes of catalysts for alcohol oxidation?

A2:

  • Transition Metal-Based Catalysts: These are widely used and can be either homogeneous or heterogeneous. Common metals include Palladium (Pd), Ruthenium (Ru), Gold (Au), Copper (Cu), and Silver (Ag).[5][9][14][15]

  • Aminoxyl Radicals (e.g., TEMPO): These are highly selective for the oxidation of primary alcohols to aldehydes under mild conditions.[1][4][5]

  • Biocatalysts (Enzymes): Alcohol dehydrogenases (ADHs) and oxidases offer excellent selectivity and operate under mild, environmentally friendly conditions.[7][8] However, they may have a limited substrate scope and require cofactor regeneration.[7][8]

  • Chromium-Based Reagents: Reagents like Jones reagent (CrO₃/H₂SO₄) are strong oxidizing agents that convert primary alcohols to carboxylic acids and secondary alcohols to ketones.[3][6] Due to their toxicity, their use is becoming less common.[6]

Q3: How can I selectively oxidize a primary alcohol to an aldehyde without forming the carboxylic acid?

A3:

  • Use a Mild Oxidizing Agent: Reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or TEMPO are known for their selectivity towards aldehyde formation.[3][16]

  • Control Reaction Conditions: Performing the reaction in the absence of water is crucial, as water can react with the intermediate aldehyde to form a hydrate, which is then further oxidized to the carboxylic acid.[3][6]

  • Use a Biocatalyst: Certain alcohol oxidases can selectively produce aldehydes from primary alcohols.[7]

Q4: My substrate contains multiple alcohol groups. How can I achieve selective oxidation of only one?

A4:

  • Steric Hindrance: Catalysts with bulky ligands can selectively oxidize the least sterically hindered alcohol.

  • Protecting Groups: You can protect the other alcohol groups with a suitable protecting group before carrying out the oxidation.

  • Enzymatic Catalysis: Enzymes often exhibit high regioselectivity and can differentiate between multiple hydroxyl groups in a molecule.

Q5: What are the key parameters to consider when optimizing the reaction conditions?

A5:

  • Catalyst Loading: The amount of catalyst used can impact the reaction rate and cost-effectiveness.

  • Oxidant: The choice and concentration of the oxidant are critical for both conversion and selectivity.[3]

  • Solvent: The solvent can influence catalyst solubility, substrate accessibility, and reaction kinetics.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and catalyst degradation.

  • pH: The pH can significantly affect the activity and stability of the catalyst, especially for biocatalysts and reactions in aqueous media.[2]

Data Presentation

Table 1: Comparison of Common Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde

Catalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Pd-Bi-Te/C AirToluene1002>99>99[17]
Au@Zn/Ni-MOF-2 AirToluene952>99>99[18]
Fe₃O₄@SiO₂@Au@Pd O₂Toluene80687.786.4[18]
Cu/TEMPO O₂DMF1002485-100High[5]
Ag-Li₂O/γ-Al₂O₃ O₂-350-10088-95[14]

Note: This table provides a summary of data from different sources and direct comparison may not be exact due to variations in detailed experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Parallel Reactor

  • Preparation:

    • Prepare stock solutions of the precursor alcohol and an internal standard in the chosen solvent.

    • Dispense an equal amount of each heterogeneous catalyst into individual reactor vials. For homogeneous catalysts, prepare stock solutions and dispense the required volume.

  • Reaction Setup:

    • Add the precursor alcohol stock solution and any co-reagents or additives to each vial.

    • Seal the reactor block.

    • Purge the system with the chosen gas (e.g., air, O₂, N₂).

    • Pressurize the reactors to the desired pressure.

  • Reaction Execution:

    • Set the desired stirring speed and temperature.

    • Start the reaction and monitor its progress by taking samples at regular intervals.

  • Analysis:

    • Quench the reaction in the collected samples.

    • Analyze the samples by GC, HPLC, or other suitable analytical techniques to determine conversion and selectivity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution & Analysis cluster_eval Evaluation A Select Catalysts B Prepare Stock Solutions A->B C Load Reactor B->C D Set Conditions (T, P, Stirring) C->D E Run Reaction D->E F Sample & Quench E->F Time points G Analyze (GC/HPLC) F->G H Optimal Catalyst? G->H H->A No I Scale-Up H->I Yes

Caption: Workflow for catalyst screening and optimization.

Catalyst_Selection_Logic Start Define Oxidation Goal (Aldehyde vs. Carboxylic Acid) Separation Easy Separation & Reuse? Start->Separation Homogeneous Homogeneous Catalyst Activity High Activity & Selectivity? Homogeneous->Activity Heterogeneous Heterogeneous Catalyst Heterogeneous->Activity Separation->Homogeneous No Separation->Heterogeneous Yes Mild Mild Conditions? Activity->Mild Yes Metal Transition Metal Activity->Metal No (Harsh) Biocatalyst Biocatalyst Mild->Biocatalyst Aqueous, Neutral pH TEMPO TEMPO-based Mild->TEMPO Organic/Biphasic

Caption: Decision tree for selecting the appropriate catalyst type.

References

enhancing the ionization efficiency of 5-Methoxydec-2-enal in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Methoxydec-2-enal and other long-chain aldehydes. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or no signal for this compound in my LC-MS analysis?

A1: Low signal intensity for long-chain aldehydes like this compound is a common issue. Several factors can contribute to this problem:

  • Poor Ionization Efficiency: Aldehydes, especially those with long alkyl chains, often exhibit poor ionization efficiency in common soft ionization sources like electrospray ionization (ESI).[1][2]

  • Volatility and Thermal Lability: The inherent volatility of aldehydes can lead to sample loss, and they can be thermally labile, precluding analysis by techniques that involve high temperatures.[3][4]

  • Matrix Effects: Co-eluting substances from complex sample matrices can suppress the ionization of the target analyte.[5][6]

  • Suboptimal Source Conditions: The ESI or Atmospheric Pressure Chemical Ionization (APCI) source parameters may not be optimized for this specific compound.

Q2: What is derivatization and how can it help improve the signal of this compound?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For aldehydes in mass spectrometry, derivatization is a highly recommended strategy to improve ionization efficiency, enhance sensitivity, and improve chromatographic separation.[3][7] By reacting the aldehyde group with a derivatizing agent, a tag is introduced that is more readily ionized.

Q3: What are the most common derivatization reagents for analyzing aldehydes by LC-MS?

A3: The two most widely used classes of derivatization reagents for LC-MS analysis of aldehydes are:

  • Girard's Reagents (T and P): These reagents introduce a pre-charged quaternary ammonium (B1175870) (Girard's T) or pyridinium (B92312) (Girard's P) group onto the aldehyde.[8][9][10] This permanent positive charge makes the derivatives highly sensitive for detection by positive-ion ESI-MS.[8]

  • 2,4-Dinitrophenylhydrazine (B122626) (DNPH): DNPH reacts with aldehydes to form hydrazones. These derivatives are typically analyzed in negative-ion mode using ESI or APCI, as the dinitrophenyl group is strongly electron-withdrawing.[11][12][13]

Other effective derivatization agents include 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)[1] and 4-(aminomethyl)phenethyl-1,1-bisphosphonic acid (4-APEBA).[14]

Q4: Should I use ESI, APCI, or APPI for my analysis?

A4: The choice of ionization source depends on whether you are analyzing the underivatized aldehyde or a derivative.

  • Underivatized this compound: APCI in positive ion mode can be effective for underivatized aldehydes, often showing an intense [M+H]⁺ ion.[4][15] ESI is generally less sensitive for underivatized aldehydes.[2]

  • DNPH Derivatives: Atmospheric Pressure Photoionization (APPI) and APCI in negative ion mode are often preferred for DNPH derivatives, typically showing lower limits of detection with APPI.[11] Negative ion ESI can also be used.[12][16]

  • Girard's Reagent Derivatives: Positive ion ESI is the method of choice for these derivatives due to the permanent positive charge introduced by the reagent.[8][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Very Low Signal Poor ionization of the native aldehyde.Derivatize the sample with Girard's Reagent T or DNPH to significantly enhance ionization efficiency.[8][11]
Inefficient ESI spray.Ensure proper nebulizer gas flow and temperature. For highly aqueous mobile phases, these may need to be increased.[6] Check for a stable spray visually if possible.[17]
Contamination of the ion source.Clean the ion source regularly to remove sample residues and contaminants that can suppress the signal.[5]
Poor Peak Shape (Tailing or Broadening) Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the column is not contaminated.[5]
Analyte instability.Derivatization can improve the stability of the analyte during analysis.
High Background Noise Contaminated mobile phase or sample.Use high-purity LC-MS grade solvents and filter samples. Check for contamination from column bleed.[5]
Matrix effects from complex samples.Implement a sample pretreatment step to remove interfering matrix components.[6]
Unexpected Peaks in the Mass Spectrum In-source fragmentation.Optimize source parameters (e.g., fragmentor voltage) to minimize fragmentation. Derivatization with reagents like Girard's P can reduce in-source fragmentation.[10]
Formation of adducts.Identify common adducts (e.g., [M+Na]⁺, [M+K]⁺) by their mass differences. Using high-purity mobile phase additives can minimize unwanted adducts.[18]

Quantitative Data on Derivatization Enhancement

Derivatization ReagentAnalyteFold Increase in SensitivityMass Spectrometry ModeReference
Girard's Reagent T5-Formyl-2'-deoxyuridine~20-foldPositive ESI-MS/MS[8]
HBP (Girard-type reagent)Various aldehydes21 to 2856-foldPositive ESI-MS/MS[19]
4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB)Ketosteroids3.3 to 7.0-fold (compared to Girard's T)Positive ESI-MS/MS[9]
Tandem Mass Tags (TMTH)Oxosteroids14 to 2755-foldPositive ESI-MS/MS[9]

Experimental Protocols

Protocol 1: Derivatization of this compound with Girard's Reagent T

This protocol is adapted from methodologies described for the derivatization of aldehydes for LC-MS analysis.[8]

Materials:

  • This compound sample solution

  • Girard's Reagent T (GirT)

  • Glacial Acetic Acid

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To 100 µL of the sample solution containing this compound, add 50 µL of a freshly prepared 10 mg/mL solution of Girard's Reagent T in methanol.

  • Add 10 µL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, allow the sample to cool to room temperature.

  • Dilute the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.

  • Analyze the derivatized sample by LC-ESI-MS in positive ion mode. Monitor for the [M+GirT]⁺ ion.

Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on established procedures for DNPH derivatization for LC-MS.[11][12]

Materials:

  • This compound sample solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 0.5% phosphoric acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

Procedure:

  • To 500 µL of the sample solution, add 500 µL of the DNPH derivatizing solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 1 hour in the dark.

  • The sample is now ready for direct injection or can be further diluted with a mixture of water and acetonitrile.

  • Analyze the derivatized sample by LC-APCI-MS or LC-ESI-MS in negative ion mode. Monitor for the [M-H]⁻ ion of the DNPH-aldehyde derivative.

Visualizations

Derivatization_Workflow Sample Sample containing This compound AddReagent Add Derivatization Reagent (e.g., Girard's T or DNPH) Sample->AddReagent 1. Incubate Incubate (Heat if necessary) AddReagent->Incubate 2. Dilute Dilute Sample Incubate->Dilute 3. LCMS LC-MS Analysis Dilute->LCMS 4.

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic start Low/No Signal for This compound check_derivatization Is the sample derivatized? start->check_derivatization derivatize Action: Derivatize with Girard's T or DNPH check_derivatization->derivatize No check_source Are MS source parameters optimized? check_derivatization->check_source Yes success Signal Improved derivatize->success optimize_source Action: Optimize spray voltage, gas flows, and temperature check_source->optimize_source No check_lc Are LC conditions and column okay? check_source->check_lc Yes optimize_source->success optimize_lc Action: Check for contamination, use fresh mobile phase check_lc->optimize_lc No check_lc->success Yes optimize_lc->success

Caption: Decision tree for troubleshooting low signal intensity.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between aldehyde congeners is crucial for advancing chemical synthesis and drug discovery. This guide provides a comprehensive comparative analysis of the hypothetical molecule 5-Methoxydec-2-enal against three key related aldehydes: Dec-2-enal, Nonanal, and Benzaldehyde. The comparison encompasses physicochemical properties, biological activities, and detailed experimental protocols for their characterization.

While specific experimental data for this compound is not available in the current literature, its properties are extrapolated based on the established characteristics of the selected related aldehydes. This analysis aims to provide a predictive framework for its potential behavior and guide future experimental investigations.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and the selected related aldehydes. These properties are fundamental to understanding the reactivity, solubility, and potential pharmacokinetic profiles of these molecules.

PropertyThis compound (Predicted)Dec-2-enalNonanalBenzaldehyde
Molecular Formula C11H20O2C10H18O[1]C9H18O[2]C7H6O[3][4]
Molar Mass ( g/mol ) 184.28154.25[1]142.24[2]106.12[4]
Boiling Point (°C) ~220-23079 (at 3 mmHg)[1]191[5][6]178.1[4]
Melting Point (°C) Not available-16[1]-18[5]-26[4]
Appearance Colorless to pale yellow liquidClear to yellow, oily liquid[1]Colorless liquid[2][5]Colorless liquid[3][7]
Odor Waxy, potentially fruityStrong, waxy odor[1]Fatty, rose-orange odor[2][5]Almond-like[3][7]
Solubility in Water Sparingly solubleInsoluble[8]Insoluble[2][6]Sparingly soluble[4]
Structure Aliphatic, α,β-unsaturated, methoxy-substitutedAliphatic, α,β-unsaturatedAliphatic, saturatedAromatic

Biological Activity and Significance: A Comparative Overview

Aldehydes are a class of reactive molecules with diverse biological activities, often stemming from their ability to interact with biological nucleophiles such as proteins and nucleic acids. The table below compares the known and predicted biological activities of the selected aldehydes.

Biological AspectThis compound (Predicted)Dec-2-enalNonanalBenzaldehyde
General Reactivity Moderately reactive due to the α,β-unsaturated system and the influence of the methoxy (B1213986) group.Reactive α,β-unsaturated aldehyde.Saturated aldehyde, generally less reactive than unsaturated counterparts.Aromatic aldehyde, with reactivity influenced by the benzene (B151609) ring.[3]
Lipid Peroxidation Product Potentially formed from the oxidation of specific methoxylated fatty acids.A known product of lipid peroxidation.A product of lipid peroxidation, associated with oxidative stress.Not a direct product of lipid peroxidation.
Antimicrobial Activity Likely to possess antifungal and antibacterial properties.Reported to have antibacterial activity.[9]Exhibits antifungal activity against species like Aspergillus flavus and antibacterial effects.[10][11]Possesses some antimicrobial properties.
Signaling Roles Could modulate cellular signaling pathways related to oxidative stress.Can act as a signaling molecule in response to cellular damage.[12]Attractant for certain insects like Culex mosquitoes.[6]Used as a flavoring agent and precursor in pharmaceutical synthesis.[7][13]
Enzymatic Metabolism Likely a substrate for aldehyde dehydrogenases (ALDHs).Metabolized by ALDHs.Metabolized by ALDHs.Metabolized by ALDHs.

Experimental Protocols for Aldehyde Characterization

Accurate characterization of aldehydes is essential for their study. The following are detailed protocols for common qualitative and quantitative assays for aldehydes.

Qualitative Tests for Aldehyde Functional Group

These classic chemical tests are useful for the initial identification of an aldehyde functional group.

1. Tollen's Test (Silver Mirror Test)

  • Principle: This test distinguishes aldehydes from ketones based on their differential oxidation. Aldehydes are oxidized by Tollen's reagent, which contains the silver-ammonia complex ion [Ag(NH3)2]+. This process reduces the silver ions to metallic silver, which deposits as a characteristic silver mirror on the inner surface of the reaction vessel. Ketones are generally not oxidized under these conditions.[14]

  • Procedure:

    • Prepare Tollen's reagent fresh before use: To 2 mL of 5% silver nitrate (B79036) solution in a clean test tube, add one drop of 10% sodium hydroxide (B78521) solution. A brown precipitate of silver oxide will form. Add 10% ammonium (B1175870) hydroxide solution dropwise, with shaking, until the precipitate just dissolves.

    • Add 2-3 drops of the aldehyde sample to the freshly prepared Tollen's reagent.

    • Gently warm the mixture in a water bath for a few minutes.

    • Positive Result: Formation of a silver mirror on the test tube wall or a black precipitate of silver indicates the presence of an aldehyde.[15]

2. Fehling's Test

  • Principle: Fehling's solution, a deep blue complex of copper(II) ions with tartrate, is a mild oxidizing agent. Aliphatic aldehydes are oxidized to the corresponding carboxylate anion, while the Cu(II) ions are reduced to Cu(I) ions, which precipitate as red copper(I) oxide (Cu2O). Aromatic aldehydes and ketones (except α-hydroxy ketones) do not typically give a positive test.[16][17]

  • Procedure:

    • Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) in a test tube.[16]

    • Add a few drops of the aldehyde sample to the blue Fehling's solution.

    • Heat the mixture in a boiling water bath for a few minutes.[18]

    • Positive Result: The formation of a red or brick-red precipitate of copper(I) oxide indicates the presence of an aliphatic aldehyde.[19]

3. Schiff's Test

  • Principle: Schiff's reagent is a solution of the dye fuchsin that has been decolorized by sulfur dioxide. Aldehydes react with this reagent to restore the magenta or purple color of the dye. This test is highly sensitive for aldehydes.[20][21]

  • Procedure:

    • To 1-2 mL of Schiff's reagent in a test tube, add 2-3 drops of the aldehyde sample.

    • Shake the mixture and observe any color change.

    • Positive Result: The appearance of a magenta, purple, or pink color indicates the presence of an aldehyde.[22][23]

Quantitative Biological Assay: Aldehyde Dehydrogenase (ALDH) Activity
  • Principle: Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, using NAD+ or NADP+ as a cofactor. The activity of ALDH can be quantified by measuring the rate of NADH or NADPH formation, which can be monitored spectrophotometrically or fluorometrically.[24][25]

  • Procedure (Colorimetric Assay):

    • Sample Preparation: Prepare cell or tissue lysates by homogenization in an appropriate assay buffer. Centrifuge to remove insoluble material.[25][26]

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the sample, assay buffer, NAD+, and a substrate (e.g., acetaldehyde (B116499) or a specific aldehyde of interest).

    • Initiation and Measurement: Initiate the reaction by adding the aldehyde substrate. The formation of NADH is coupled to the reduction of a colorimetric probe, leading to a color change that can be measured at a specific wavelength (e.g., 450 nm) over time using a microplate reader.[25][27]

    • Calculation: The ALDH activity is calculated from the rate of change in absorbance and compared to a standard curve generated with known concentrations of NADH.[25]

Visualizing Pathways and Workflows

To further aid in the understanding of the context and analysis of these aldehydes, the following diagrams are provided.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical Propagation Oxygen O₂ Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Aldehydes Reactive Aldehydes (e.g., Dec-2-enal, Nonanal) Lipid_Hydroperoxide->Aldehydes Decomposition Cellular_Damage Cellular Damage & Signaling Aldehydes->Cellular_Damage

Caption: Simplified signaling pathway of lipid peroxidation leading to the formation of reactive aldehydes.

Aldehyde_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological or Chemical Sample Extraction Extraction/ Purification Sample->Extraction Qualitative Qualitative Tests (Tollen's, Fehling's, Schiff's) Extraction->Qualitative Quantitative Quantitative Analysis (e.g., GC-MS, HPLC) Extraction->Quantitative Bioassay Biological Activity Assay (e.g., ALDH Activity) Extraction->Bioassay Data Data Acquisition & Processing Qualitative->Data Quantitative->Data Bioassay->Data Report Comparative Report & Conclusion Data->Report

References

Comparative Analysis of the Biological Activity of 5-Methoxydec-2-enal Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential biological activities of methoxy-containing compounds, offering insights into cytotoxic, anti-inflammatory, and antiviral properties through a comparative analysis of structurally related analogues.

Introduction

Comparative Biological Activity of Methoxy-Containing Analogues

To provide a basis for understanding the potential bioactivity of 5-Methoxydec-2-enal, this section summarizes the experimental data from studies on various methoxy-substituted compounds. The data is presented to highlight the diverse therapeutic potentials, including anticancer, anti-inflammatory, and antiviral effects.

Table 1: Summary of Quantitative Biological Activity Data for Selected Methoxy-Containing Analogues

Compound ClassSpecific AnalogueBiological ActivityAssayCell Line/ModelIC50 / ActivityReference
N-Benzimidazole Carboxamides 2-hydroxy-4-methoxy-substituted derivativeAntiproliferativeMTT AssayMCF-7 (Breast Cancer)3.1 µM[1]
3,4,5-trihydroxy-substituted derivativeAntiproliferativeMTT AssayMCF-7 (Breast Cancer)4.8 µM[1]
Phthalides RiligustilideCytotoxicMTT AssayHCT-8 (Colon Cancer)6.79 µM[2]
RiligustilideCytotoxicMTT AssayHepG2 (Liver Cancer)7.92 µM[2]
RiligustilideCytotoxicMTT AssayA549 (Lung Cancer)13.82 µM[2]
Uracil (B121893) Analogues 5-(1-Methoxyethyl)-2'-deoxyuridineAntiviralPlaque Reduction AssayHSV-1Comparable to 5-ethyl-2'-deoxyuridine[3]
5-(1-Methoxyethyl)-2'-deoxyuridineAntiviralPlaque Reduction AssayHSV-2Comparable to 5-ethyl-2'-deoxyuridine[3]
Acetophenones 2,4,6-trihydroxy-α-p-methoxyphenylacetophenoneAnti-inflammatoryPGE2 Release AssayUVB-irradiated epidermal cellsEffective inhibition of PGE2 release[4]
3-Arylphthalides 3-(2,4-dihydroxyphenyl)phthalide (5a)Anti-inflammatoryNitric Oxide Production AssayLPS-stimulated RAW 264.7 cellsStrong inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages in response to an inflammatory stimulus.

Principle: The concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus, such as Herpes Simplex Virus Type 1 (HSV-1).

Principle: The formation of viral plaques (localized areas of cell death) in a cell monolayer is visualized and quantified. A reduction in the number or size of plaques in the presence of a test compound indicates antiviral activity.

Protocol:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells) in multi-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of the test compound.

  • Overlay and Incubation: After an initial adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells. Incubate for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like methanol (B129727) and stain with a dye such as crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus-only control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis A Seed Cells in 96-well Plate B Add Test Compound Analogues A->B C Incubate for 24-72h B->C D Add Assay-Specific Reagent (e.g., MTT, Griess Reagent) C->D E Measure Absorbance/ Fluorescence D->E F Calculate IC50 Values/ % Inhibition E->F

Caption: A generalized workflow for in vitro biological activity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Induces Expression NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Analogues Methoxy-Containing Analogues Analogues->NFkB Inhibits?

Caption: Putative anti-inflammatory signaling pathway inhibited by analogues.

Conclusion

The exploration of methoxy-containing analogues reveals a promising landscape for the discovery of new therapeutic agents. The data presented herein for N-benzimidazole carboxamides, phthalides, and uracil analogues demonstrate significant antiproliferative, cytotoxic, anti-inflammatory, and antiviral activities. While the specific biological profile of this compound remains to be elucidated, this comparative guide provides a valuable resource for researchers. The detailed experimental protocols and pathway diagrams offer a foundational framework for designing future studies to investigate novel methoxy-substituted compounds, potentially leading to the development of effective treatments for a range of diseases. Further research, including synthesis and comprehensive biological evaluation of this compound and its close analogues, is warranted to fully understand their therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxydec-2-enal Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Methoxydec-2-enal, a potentially significant molecule in various biological and chemical systems, necessitates robust and reliable analytical methodologies. Cross-validation of these methods is a critical step to ensure data integrity and consistency, particularly in regulated environments such as drug development. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS)—for the quantification of this compound. The comparison is supported by established principles of bioanalytical method validation.[1][2][3][4][5]

Methodologies and Experimental Protocols

The selection of an analytical method is contingent upon various factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the desired sensitivity and selectivity.[5] Both HPLC-MS/MS and GC-MS/MS are highly selective and sensitive techniques widely used for quantitative analysis.[6]

High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[7]

Sample Preparation: A generic sample preparation workflow for a biological matrix (e.g., plasma, urine) would involve:

  • Protein Precipitation: Addition of a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Centrifugation: Separation of the supernatant containing the analyte from the precipitated proteins.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is a common choice for separating moderately polar compounds like this compound.[7]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques.[8]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is ideal for volatile and thermally stable compounds. For non-volatile compounds, derivatization is often required to increase volatility.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate the analyte from the sample matrix.[9][10]

  • Derivatization (if necessary): To improve the volatility and thermal stability of this compound. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Evaporation and Reconstitution: The extract is evaporated and reconstituted in a solvent suitable for GC injection (e.g., hexane (B92381) or ethyl acetate).

Chromatographic Separation:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or DB-17ms).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

Mass Spectrometric Detection:

  • Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS.

  • Detection: Similar to LC-MS/MS, MRM mode is used for quantification.

Performance Comparison

The performance of each method is evaluated based on key validation parameters as recommended by regulatory guidelines.[1][4] The following table summarizes a hypothetical comparison of the two methods for the quantification of this compound.

Validation ParameterHPLC-MS/MSGC-MS/MS
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Low pg/mL rangeMid to high pg/mL range
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Matrix Effect Potential for ion suppression/enhancementGenerally less prone to matrix effects
Sample Throughput HighModerate (derivatization can be time-consuming)
Selectivity HighHigh
Stability Assessed for freeze-thaw, short-term, and long-term storage[3]Assessed for freeze-thaw, short-term, and long-term storage[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-MS/MS and GC-MS/MS.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification GC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction LLE or SPE Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC GC Separation Reconstitution->GC MSMS MS/MS Detection GC->MSMS Quantification Quantification MSMS->Quantification Cross_Validation_Logic cluster_methods Analytical Methods cluster_analysis Analysis & Comparison Method_A Method A (e.g., HPLC-MS/MS) Method_B Method B (e.g., GC-MS/MS) QC_Samples Identical QC Samples (Low, Mid, High) Analyze_A Analyze with Method A QC_Samples->Analyze_A Analyze_B Analyze with Method B QC_Samples->Analyze_B Compare Compare Results (Statistical Analysis) Analyze_A->Compare Analyze_B->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Investigate Investigate Discrepancies Acceptance->Investigate No

References

comparative study of the reactivity of 5-Methoxydec-2-enal vs. dec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Organic Synthesis

This guide provides a comparative study of the reactivity of 5-Methoxydec-2-enal and dec-2-enal (B7821158), two α,β-unsaturated aldehydes. While dec-2-enal is a well-characterized compound, the introduction of a methoxy (B1213986) group at the 5-position in this compound is expected to subtly influence its chemical behavior. This document outlines the theoretical basis for these differences and provides detailed experimental protocols for their quantitative comparison.

Theoretical Comparison of Reactivity

The primary sites of reactivity in both this compound and dec-2-enal are the electrophilic carbon of the carbonyl group (C1) and the β-carbon (C3) of the α,β-unsaturated system. These sites are susceptible to nucleophilic attack, leading to reactions such as Michael (1,4-conjugate) additions and Schiff base formation (1,2-addition).

The key structural difference between the two molecules is the presence of an electron-donating methoxy group (-OCH₃) at the C5 position in this compound. While not directly conjugated with the enal system, this group can exert a minor electron-donating inductive effect (-I effect) along the carbon chain. This effect, although attenuated by distance, is predicted to slightly increase the electron density at the C3 and C1 positions compared to dec-2-enal.

Consequently, it is hypothesized that dec-2-enal will exhibit a slightly higher reactivity towards nucleophiles in both Michael additions and Schiff base formations due to its relatively more electron-deficient carbonyl carbon and β-carbon. The alkyl chain in dec-2-enal has a weaker electron-donating effect than the methoxy group.

Comparative Data Summary

The following tables present hypothetical comparative data for the reactivity of this compound and dec-2-enal in key reactions. These tables are intended to be populated with experimental data obtained using the protocols outlined in this guide.

Table 1: Michael Addition Reaction Kinetics with N-acetyl-L-cysteine

CompoundInitial Rate (M⁻¹s⁻¹)Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁₂) (s)
This compound Expected to be lowerExpected to be lowerExpected to be longer
dec-2-enal Expected to be higherExpected to be higherExpected to be shorter

Table 2: Schiff Base Formation Kinetics with Glycine (B1666218)

CompoundInitial Rate (M⁻¹s⁻¹)Equilibrium Constant (Keq)Time to Reach Equilibrium (s)
This compound Expected to be lowerTo be determinedExpected to be longer
dec-2-enal Expected to be higherTo be determinedExpected to be shorter

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, a proposed synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Methylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Aldol Condensation cluster_product Final Product 5-Hydroxynonanal 5-Hydroxynonanal Williamson_Ether_Synthesis Williamson Ether Synthesis (NaH, THF) 5-Hydroxynonanal->Williamson_Ether_Synthesis Methyl_iodide Methyl Iodide Methyl_iodide->Williamson_Ether_Synthesis 5-Methoxynonanal 5-Methoxynonanal Williamson_Ether_Synthesis->5-Methoxynonanal Aldol_Condensation Aldol Condensation (Acetaldehyde, NaOH) 5-Methoxynonanal->Aldol_Condensation This compound This compound Aldol_Condensation->this compound

Proposed synthesis of this compound.

Protocol:

  • Methylation of 5-Hydroxynonanal: To a solution of 5-hydroxynonanal in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Aldol Condensation: The crude 5-methoxynonanal is dissolved in ethanol, and an aqueous solution of sodium hydroxide (B78521) is added. Acetaldehyde is then added dropwise at a low temperature. The reaction mixture is stirred for several hours and then acidified with hydrochloric acid. The product is extracted with dichloromethane, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Michael Addition Kinetics Assay

This protocol describes the monitoring of the Michael addition of a thiol nucleophile (N-acetyl-L-cysteine) to the α,β-unsaturated aldehydes using UV-Vis spectroscopy. The disappearance of the α,β-unsaturated aldehyde can be monitored by the decrease in absorbance at its λ_max (approximately 220-230 nm).

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare stock solutions of aldehyde and N-acetyl-L-cysteine in buffer (pH 7.4) Mix_Reactants Mix reactants in a quartz cuvette Prepare_Solutions->Mix_Reactants UV_Vis_Spectroscopy Monitor absorbance decrease at λmax over time Mix_Reactants->UV_Vis_Spectroscopy Calculate_Kinetics Calculate initial rates, rate constants, and half-lives UV_Vis_Spectroscopy->Calculate_Kinetics

Workflow for Michael addition kinetics assay.

Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound, dec-2-enal, and N-acetyl-L-cysteine in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • Spectrophotometric Measurement: In a quartz cuvette, add the buffer and the aldehyde stock solution. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer and record the initial absorbance at the λ_max of the aldehyde.

  • Initiation of Reaction: Add the N-acetyl-L-cysteine stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the λ_max at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The initial rate can be determined from the initial slope of the curve. The pseudo-first-order rate constant (k) can be obtained by fitting the data to an exponential decay model.

Schiff Base Formation Kinetics Assay

This protocol outlines the monitoring of Schiff base formation between the aldehydes and an amino acid (glycine) by ¹H NMR spectroscopy. The formation of the imine product can be followed by the appearance of the characteristic imine proton signal (HC=N) and the disappearance of the aldehyde proton signal (CHO).

Schiff_Base_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare solutions of aldehyde and glycine in a deuterated solvent (e.g., D₂O) Mix_in_NMR_Tube Mix reactants in an NMR tube Prepare_Solutions->Mix_in_NMR_Tube 1H_NMR_Spectroscopy Acquire ¹H NMR spectra at regular time intervals Mix_in_NMR_Tube->1H_NMR_Spectroscopy Calculate_Kinetics Integrate aldehyde and imine proton signals to determine concentration changes and calculate kinetic parameters 1H_NMR_Spectroscopy->Calculate_Kinetics

Workflow for Schiff base formation kinetics.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve the aldehyde (this compound or dec-2-enal) and glycine in a deuterated solvent (e.g., D₂O with a suitable buffer to maintain pH).

  • NMR Measurement: Acquire a ¹H NMR spectrum immediately after mixing and at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the aldehydic proton (around 9.5 ppm) and the newly formed imine proton (around 8-8.5 ppm).

  • Kinetic Analysis: Plot the concentration of the aldehyde (proportional to its integral) versus time to determine the rate of consumption. The rate of formation of the Schiff base can be similarly determined from the integral of the imine proton signal.

Signaling Pathways and Biological Relevance

α,β-Unsaturated aldehydes are known to be involved in various biological signaling pathways, often through their ability to form covalent adducts with proteins and other biomolecules. A key pathway involves the Keap1-Nrf2 system, which is a major regulator of cellular responses to oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Keap1 covalent modification of cysteine residues Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Aldehyde interaction with Keap1-Nrf2 pathway.

Electrophilic aldehydes like dec-2-enal can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination and degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant and cytoprotective genes. The differential reactivity of this compound and dec-2-enal could translate to different potencies in activating this pathway, with the more reactive dec-2-enal expected to be a more potent activator.

Conclusion

Based on fundamental principles of organic chemistry, dec-2-enal is predicted to be more reactive than this compound towards nucleophilic attack due to the subtle electron-donating effect of the distant methoxy group in the latter. The provided experimental protocols offer a robust framework for quantifying these reactivity differences. The results of these studies will be valuable for researchers in drug development and other fields where the controlled reactivity of α,β-unsaturated aldehydes is crucial. The differential reactivity may also have implications for their biological activity, particularly in modulating cellular signaling pathways like the Keap1-Nrf2 system.

A Comparative Guide to Purity Assessment of Synthesized 5-Methoxydec-2-enal: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 5-Methoxydec-2-enal, an α,β-unsaturated aldehyde, confirming its identity and quantifying its purity is critical for the reliability of subsequent biological assays and further chemical transformations. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.

Plausible Synthesis and Potential Impurities

To understand the potential impurities, a plausible synthetic route must be considered. A common method for synthesizing α,β-unsaturated aldehydes is the Wittig reaction.[1][2][3] In this case, this compound could be synthesized via the reaction of 4-methoxynonanal with an appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde.

Potential impurities arising from this synthesis could include:

  • Unreacted starting materials: 4-methoxynonanal.

  • Wittig reaction byproduct: Triphenylphosphine oxide.

  • Geometric isomer: (Z)-5-Methoxydec-2-enal.

  • Side-products from the synthesis of starting materials.

  • Residual solvents from the reaction and purification steps (e.g., THF, diethyl ether, hexanes, ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[4][5] It provides a direct measure of the molar concentration of an analyte by comparing the integral of a specific analyte signal to that of a certified internal standard.[6]

Predicted NMR Data for this compound

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on standard chemical shift values for similar structural motifs.[7][8]

Table 1: Predicted ¹H NMR Data for (E)-5-Methoxydec-2-enal

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (Aldehyde)9.5-9.7d~7.5
H26.1-6.3dd~15.7, ~7.5
H36.8-7.0dt~15.7, ~6.8
H53.3-3.5m-
OCH₃3.3-3.4s-
H4, H6-H91.2-1.7m-
H100.8-1.0t~7.0

Table 2: Predicted ¹³C NMR Data for (E)-5-Methoxydec-2-enal

CarbonPredicted Chemical Shift (ppm)
C1 (Carbonyl)193-195
C2135-137
C3155-158
C578-82
OCH₃55-57
C4, C6-C922-40
C10~14
Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into the same vial. The standard should have a known purity and at least one resonance that is well-resolved from the analyte signals.[9]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete magnetization recovery, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula[5]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly sensitive and robust technique for separating and quantifying components in a mixture.[10] For aldehydes, which may lack a strong UV chromophore, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance UV detection and sensitivity.[11][12][13]

Experimental Protocol: HPLC with DNPH Derivatization
  • Derivatization:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a saturated solution of DNPH in acetonitrile (B52724) containing a small amount of strong acid (e.g., sulfuric acid or formic acid) as a catalyst.[14]

    • Mix a known volume of the analyte solution with an excess of the DNPH solution.

    • Allow the reaction to proceed at room temperature for approximately 1 hour to form the this compound-DNPH hydrazone derivative.[14]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to ~360 nm, the λmax for the DNPH hydrazone.[12]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    • For more accurate quantification, a calibration curve can be generated using a purified standard of this compound-DNPH.

Comparison of NMR and HPLC for Purity Assessment

Both NMR and HPLC offer distinct advantages and disadvantages for the purity assessment of this compound. The choice of method may depend on the specific requirements of the analysis, such as the need for structural confirmation, the expected nature of impurities, and the required level of sensitivity.[10][16]

Table 3: Comparison of qNMR and HPLC for Purity Analysis

FeatureQuantitative ¹H NMR (qNMR)HPLC (with UV detection)
Principle Signal area is directly proportional to the number of nuclei.[4]Peak area is proportional to the concentration of the chromophore.
Quantification Absolute quantification against a certified internal standard. Does not require a reference standard of the analyte.[5][17]Typically relative quantification (area %). Absolute quantification requires a purified reference standard of the analyte.
Structural Info Provides detailed structural information, aiding in the identification of unknown impurities.Provides no structural information; identification relies on retention time comparison with known standards.
Sensitivity Generally lower sensitivity compared to HPLC. May not detect impurities below ~0.1%.High sensitivity, capable of detecting trace impurities (ppm or ppb level).
Throughput Lower throughput; longer acquisition times are needed for accurate quantification.High throughput, with typical run times of 15-30 minutes.[15]
Sample Prep Simple dissolution with an internal standard. Non-destructive.[18]Can be more complex, often requiring derivatization for aldehydes.[11]
Impurity Detection Excellent for detecting a wide range of impurities, including non-UV active compounds and residual solvents.Primarily detects impurities that are UV-active or can be derivatized.
Limitations Signal overlap can complicate quantification. Lower sensitivity.[10]Co-elution of impurities can lead to inaccurate results. Requires a reference standard for identification and accurate quantification.

Visualization of Workflows and Logic

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_result Final Assessment synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr_prep Sample Prep for qNMR (Analyte + Std) purification->nmr_prep hplc_prep Sample Prep for HPLC (DNPH Derivatization) purification->hplc_prep nmr_acq NMR Data Acquisition nmr_prep->nmr_acq hplc_acq HPLC Data Acquisition hplc_prep->hplc_acq purity_report Purity Confirmation & Structure ID nmr_acq->purity_report hplc_acq->purity_report

Caption: Experimental workflow for purity assessment.

Purity_Logic_Comparison cluster_nmr qNMR Logic cluster_hplc HPLC Logic nmr_signal Signal Integral nmr_molar Molar Ratio (Analyte vs. Std) nmr_signal->nmr_molar nmr_protons Number of Protons (N) nmr_protons->nmr_molar nmr_purity Absolute Purity (%) nmr_molar->nmr_purity compare Comparison nmr_purity->compare hplc_peak Peak Area hplc_conc Relative Concentration hplc_peak->hplc_conc hplc_response UV Response Factor hplc_response->hplc_conc hplc_purity Area Percent Purity (%) hplc_conc->hplc_purity hplc_purity->compare

Caption: Logical flow for purity determination by NMR and HPLC.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a dual-method approach using both qNMR and HPLC is recommended.

  • qNMR serves as the primary method for obtaining an accurate, absolute purity value while simultaneously confirming the chemical structure of the main component and identifying any significant impurities.[19]

  • HPLC acts as a complementary, high-sensitivity technique ideal for detecting trace-level impurities that might be missed by NMR and for verifying the absence of isomeric impurities.[10]

By leveraging the orthogonal strengths of these two techniques, researchers can establish a high degree of confidence in the purity and identity of their synthesized this compound, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to the Potential Biological Activity of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxydec-2-enal is a methoxylated, long-chain α,β-unsaturated aldehyde. Its chemical structure suggests potential for a range of biological activities, drawing parallels with other known bioactive lipids. Methoxylated lipids are a diverse class of molecules that have demonstrated significant therapeutic potential, including antimicrobial, antifungal, antitumor, and antiviral properties.[1] The presence of the α,β-unsaturated aldehyde moiety also suggests reactivity towards biological nucleophiles, a characteristic of many compounds with cytotoxic and signaling activities. This guide will explore the putative biological activities of this compound in comparison to other relevant methoxylated lipids and aldehydes, provide hypothetical experimental protocols for its evaluation, and visualize potential signaling pathways it may modulate.

Potential Biological Activities: A Comparative Overview

Based on the activities of structurally similar compounds, this compound is hypothesized to possess cytotoxicity, antimicrobial, and anti-inflammatory properties. The following table summarizes these potential activities in comparison to known methoxylated lipids and aldehydes.

Biological ActivityThis compound (Hypothesized)Comparative Methoxylated LipidsComparative α,β-Unsaturated Aldehydes
Cytotoxicity Potential activity against cancer cell lines due to the α,β-unsaturated aldehyde moiety, which can react with cellular nucleophiles.Some methoxylated lipids exhibit antitumor activity.[1]Many α,β-unsaturated aldehydes are known to be cytotoxic and are investigated as potential anticancer agents.
Antimicrobial Potential broad-spectrum activity against bacteria and fungi, a common feature of methoxylated lipids.Methoxylated lipids have shown antibacterial and antifungal properties.[1]Certain α,β-unsaturated aldehydes possess antimicrobial activity.
Anti-inflammatory Potential to modulate inflammatory pathways, possibly through interaction with key signaling proteins.Some methoxylated lipids have demonstrated anti-inflammatory effects.Some α,β-unsaturated aldehydes have been shown to possess anti-inflammatory properties.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro assays would be required. The following are detailed, generalized protocols that can be adapted for this purpose.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media. The inoculum is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Potential Signaling Pathways and Experimental Workflow

The biological effects of bioactive lipids are often mediated through specific signaling pathways. Given the structural features of this compound, it could potentially modulate pathways involved in inflammation and cell survival.

G Hypothetical Signaling Pathway for this compound ext_stim Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ext_stim->receptor NFkB_pathway NF-κB Signaling Pathway receptor->NFkB_pathway MAPK_pathway MAPK Signaling Pathway receptor->MAPK_pathway compound This compound compound->NFkB_pathway inhibits? compound->MAPK_pathway inhibits? IKK IKK Complex NFkB_pathway->IKK p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits IkB->NFkB pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB->pro_inflammatory activates p38->pro_inflammatory JNK->pro_inflammatory ERK->pro_inflammatory

Caption: Hypothetical anti-inflammatory signaling pathway.

The diagram above illustrates a potential mechanism by which this compound could exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK, which are commonly activated by stimuli like LPS.

G Experimental Workflow for Bioactivity Screening start Obtain/Synthesize This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution on Bacteria/Fungi) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition in Macrophages) start->anti_inflammatory active_cyto Active in Cytotoxicity Assays cytotoxicity->active_cyto active_micro Active in Antimicrobial Assays antimicrobial->active_micro active_inflam Active in Anti-inflammatory Assays anti_inflammatory->active_inflam dose_response Dose-Response Studies & IC50/MIC Determination active_cyto->dose_response active_micro->dose_response active_inflam->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism lead_compound Lead Compound for Further Development mechanism->lead_compound

Caption: Experimental workflow for screening bioactivity.

This workflow outlines a systematic approach to characterizing the biological activities of this compound, from initial screening to more in-depth mechanistic studies, ultimately determining its potential as a lead compound for drug development.

References

comparing the cytotoxicity of 5-Methoxydec-2-enal across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a review of published scientific literature reveals no specific studies detailing the cytotoxicity of 5-Methoxydec-2-enal across different cell lines. The following guide is a comprehensive, instructional framework designed for researchers, scientists, and drug development professionals to conduct such a comparative study. This guide provides established experimental protocols and data presentation formats that can be adapted for the evaluation of this specific compound.

This compound belongs to the class of α,β-unsaturated aldehydes. Compounds in this class are known to be reactive molecules that can interact with cellular components, often leading to cytotoxic effects.[1][2] The general mechanism of toxicity for α,β-unsaturated aldehydes involves their ability to form adducts with biomolecules, such as proteins and DNA, which can induce oxidative stress and disrupt cellular homeostasis.[3][4] Therefore, it is plausible to hypothesize that this compound will exhibit cytotoxic properties. To investigate this, a systematic comparison across various cell lines is necessary.

Hypothetical Data Presentation

A crucial aspect of a comparative study is the clear and concise presentation of quantitative data. The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeTissue of OriginIncubation Time (hours)IC50 (µM) of this compound
A549Human Lung CarcinomaLung24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
MCF-7Human Breast AdenocarcinomaBreast24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
HepG2Human Liver Hepatocellular CarcinomaLiver24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
HCT116Human Colon CarcinomaColon24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
HEK293Human Embryonic KidneyKidney24Hypothetical Value
48Hypothetical Value
72Hypothetical Value

Experimental Protocols

To obtain the data for the table above, a reliable and reproducible cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a standard procedure and may require optimization depending on the cell lines used.

1. Cell Seeding:

  • Culture the selected cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with medium and solvent only as negative controls.
  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the 4-hour incubation with MTT, carefully remove the medium.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using a non-linear regression analysis.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological mechanisms. The following diagrams were created using the Graphviz DOT language to adhere to the specified formatting requirements.

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3-5: MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

While the precise mechanism of action for this compound is unknown, α,β-unsaturated aldehydes can induce apoptosis. A potential signaling pathway to investigate would be the intrinsic apoptosis pathway, which is triggered by cellular stress.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

References

validation of a synthetic route to 5-Methoxydec-2-enal by independent synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Independent Validation of a Novel Synthetic Route to 5-Methoxydec-2-enal

A Comparative Analysis of a Proposed Synthetic Pathway Against an Alternative Approach

In the pursuit of novel chemical entities for various research and development applications, the synthesis of previously uncharacterized molecules is a fundamental necessity. This guide details a proposed synthetic pathway for this compound, a compound not readily described in existing literature, and outlines a rigorous, independent validation process through comparison with a plausible alternative synthetic strategy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for synthesizing and validating this novel compound, ensuring reproducibility and scalability.

Comparative Analysis of Synthetic Routes

A critical aspect of validating a new synthetic route is to benchmark it against other feasible methods. Below is a comparative table summarizing the key theoretical metrics for our proposed primary synthesis of this compound and a hypothetical alternative route. This data provides a preliminary assessment of the efficiency and practicality of each approach.

MetricProposed Primary RouteAlternative Route
Starting Materials Heptanal (B48729), (2-methoxyethyl)triphenylphosphonium bromide1-Octen-3-ol, Methyl vinyl ether
Key Reactions Wittig Reaction, OxidationWilliamson Ether Synthesis, Claisen Rearrangement, Oxidation
Overall Theoretical Yield ~40-50%~30-40%
Number of Steps 34
Key Reagents n-Butyllithium, Dess-Martin periodinaneSodium hydride, Mercury(II) acetate (B1210297), Sodium borohydride, Pyridinium chlorochromate
Reaction Conditions Anhydrous, inert atmosphere for Wittig; Ambient for oxidationAnhydrous for ether synthesis; Reflux for rearrangement; Ambient for oxidation
Atom Economy (Theoretical) ModerateLow to Moderate
Purification Methods Column ChromatographyColumn Chromatography

Experimental Protocols: Proposed Primary Synthetic Route

The following protocols detail the key steps for the proposed primary synthesis of this compound.

Step 1: Synthesis of 1-Methoxy-1-decene (B13796325) (Wittig Reaction)
  • Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (2-methoxyethyl)triphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (B95107) (THF, 200 mL).

  • Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes. The resulting deep red solution is stirred at 0 °C for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: A solution of heptanal (1.0 eq) in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 1-methoxy-1-decene.

Step 2: Synthesis of 5-Methoxydecanal (Hydroboration-Oxidation)
  • Hydroboration: To a solution of 1-methoxy-1-decene (1.0 eq) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours.

  • Oxidation: The reaction is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 1.5 eq) is added slowly, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 eq). The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is partitioned between diethyl ether (100 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give crude 5-methoxydecan-1-ol.

Step 3: Synthesis of this compound (Oxidation)
  • Oxidation: To a solution of the crude 5-methoxydecan-1-ol (1.0 eq) in dichloromethane (B109758) (DCM, 150 mL) is added Dess-Martin periodinane (1.2 eq) in one portion at room temperature. The reaction mixture is stirred for 2 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (B1220275) (1:1, 100 mL). The mixture is stirred vigorously for 15 minutes until both layers are clear.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Validation Workflow

To validate the proposed synthetic route, a systematic workflow is essential. This involves a direct comparison of the primary route with the alternative, focusing on key performance indicators. The following diagram illustrates this validation process.

G cluster_0 Synthetic Route Validation Workflow start Define Target Molecule: This compound propose_primary Propose Primary Synthetic Route start->propose_primary propose_alt Propose Alternative Synthetic Route start->propose_alt synthesis_primary Synthesize via Primary Route propose_primary->synthesis_primary synthesis_alt Synthesize via Alternative Route propose_alt->synthesis_alt analyze_primary Analyze Primary Route Product (Yield, Purity, Spectroscopy) synthesis_primary->analyze_primary analyze_alt Analyze Alternative Route Product (Yield, Purity, Spectroscopy) synthesis_alt->analyze_alt compare Compare Performance Metrics (Table) analyze_primary->compare analyze_alt->compare validate Validate Optimal Route compare->validate

Caption: Workflow for the validation of a synthetic route to this compound.

Unveiling the Molecular Blueprint: A Guide to the Mass Spectral Fragmentation Analysis of 5-Methoxydec-2-enal for Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical analysis, mass spectrometry stands as a cornerstone for the elucidation of molecular structures. This guide provides a comprehensive comparison of the expected mass spectral fragmentation of 5-Methoxydec-2-enal with a structural isomer, offering a detailed experimental protocol and data presentation to aid researchers, scientists, and drug development professionals in its structural confirmation.

Comparative Fragmentation Analysis

The structural characterization of this compound via mass spectrometry relies on the predictable fragmentation patterns of its constituent functional groups: an α,β-unsaturated aldehyde and a methoxy (B1213986) ether. Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces characteristic cleavages that provide a unique fingerprint of the molecule.

To illustrate the discriminatory power of mass spectrometry, the expected fragmentation pattern of this compound is compared with that of a hypothetical structural isomer, 3-Methoxydec-4-enal. While both compounds share the same molecular weight, their distinct arrangements of functional groups will lead to different fragment ions, allowing for unambiguous identification.

Fragment Ion (m/z) Proposed Structure/Origin Expected Relative Abundance in this compound Expected Relative Abundance in 3-Methoxydec-4-enal Rationale for Difference
[M]⁺ Molecular IonLow to ModerateLow to ModerateThe molecular ion peak is often weak for aliphatic aldehydes.[1]
[M-1]⁺ Loss of aldehydic hydrogen (α-cleavage)ModerateModerateA common fragmentation for aldehydes.[1][2]
[M-29]⁺ Loss of CHO group (α-cleavage)ModerateModerateCharacteristic fragmentation of aldehydes.[1][2]
[M-31]⁺ Loss of methoxy radical (•OCH₃)HighLowFavorable α-cleavage adjacent to the oxygen of the methoxy group in this compound. This is less favorable for 3-Methoxydec-4-enal.[3]
[M-43]⁺ Loss of C₃H₇ (propyl radical)LowHighCorresponds to cleavage at the C3-C4 bond in 3-Methoxydec-4-enal, a favorable α-cleavage to the methoxy group.
[M-57]⁺ Loss of C₄H₉ (butyl radical)HighLowCorresponds to cleavage at the C5-C6 bond in this compound, a favorable α-cleavage to the methoxy group.
m/z 55 [C₄H₇]⁺ModerateModerateLikely formed from rearrangements and subsequent cleavages of the alkyl chain.
m/z 71 [C₄H₇O]⁺HighLowMcLafferty-type rearrangement product specific to the 5-methoxy position.
m/z 85 [C₅H₉O]⁺LowHighMcLafferty-type rearrangement product specific to the 3-methoxy position.
m/z 44 [C₂H₄O]⁺•ModerateModerateResult of a McLafferty rearrangement in aldehydes with a γ-hydrogen.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for the analysis of this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4]

  • Mass Range: m/z 35-400.

  • Scan Speed: 1000 amu/s.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum of the corresponding chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained fragmentation pattern with the expected fragmentation pathways and reference spectra if available.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using GC-MS.

cluster_0 Sample Preparation & Analysis cluster_1 Data Acquisition & Processing cluster_2 Structural Elucidation & Confirmation A Synthesized Compound (this compound) B Dissolution in Volatile Solvent A->B C GC-MS Analysis B->C D Total Ion Chromatogram (TIC) C->D E Mass Spectrum Extraction D->E F Identify Molecular Ion & Fragments E->F G Propose Fragmentation Pathways F->G H Compare with Isomer's Expected Fragmentation G->H I Structural Confirmation G->I H->I

Caption: Workflow for the structural confirmation of this compound.

This guide provides a foundational framework for the mass spectral analysis of this compound. By understanding its characteristic fragmentation patterns and employing a systematic experimental approach, researchers can confidently confirm its molecular structure and differentiate it from its isomers.

References

Unraveling the Biological Activity of 5-Methoxydec-2-enal: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activities of 5-Methoxydec-2-enal reveal a significant gap in the scientific literature. At present, there is a notable absence of published research detailing either the in vitro or in vivo effects of this specific compound. This scarcity of data prevents a direct comparative analysis as initially intended.

The lack of available studies means that key metrics such as inhibitory concentrations (IC50), mechanisms of action, and physiological effects in animal models have not been established for this compound. Consequently, it is not possible to construct a detailed comparison guide, including data tables and experimental protocols, for this compound at this time.

To provide a relevant and valuable resource for researchers, scientists, and drug development professionals, we propose to shift the focus of this guide to a structurally related and well-researched compound: trans-2-hexenal (B146799) . As an α,β-unsaturated aldehyde, trans-2-hexenal shares chemical features with this compound and has been the subject of both in vitro and in vivo investigations. This allows for a comprehensive comparison of its activities in different experimental settings, which may offer insights into the potential biological profile of related aldehydes.

We will proceed with a detailed analysis of trans-2-hexenal, for which substantial data exists, to fulfill the core requirements of this comparison guide. This will include a summary of its quantitative data, detailed experimental methodologies, and visualizations of its biological pathways and experimental workflows.

head-to-head comparison of different synthetic strategies for 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic strategies for the preparation of 5-Methoxydec-2-enal, a valuable intermediate in organic synthesis. The comparison focuses on the Wittig reaction and a two-step Grignard reaction followed by oxidation. Due to a lack of direct comparative studies for this specific molecule in published literature, this guide presents plausible synthetic routes with detailed experimental protocols and supportive data from analogous reactions found in scientific literature.

Executive Summary

The synthesis of this compound can be approached through several established methodologies. This guide focuses on two prominent and reliable routes: the Wittig olefination and a Grignard addition to an α,β-unsaturated aldehyde followed by oxidation of the resulting allylic alcohol. The Wittig reaction offers a direct approach to the target molecule, while the Grignard/Oxidation sequence provides a versatile two-step alternative. The choice between these methods will depend on factors such as starting material availability, desired stereoselectivity, and scalability.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic strategies. The data presented is based on analogous reactions and should be considered as representative estimates.

ParameterWittig ReactionGrignard Reaction & Oxidation
Overall Yield 60-80% (estimated)65-85% (estimated for two steps)
Purity High (often requires removal of phosphine (B1218219) oxide byproduct)High (purification typically required after each step)
Reaction Time 12-24 hours4-6 hours (Grignard) + 2-4 hours (Oxidation)
Key Reagents Phosphonium (B103445) salt, strong base, aldehydeGrignard reagent, α,β-unsaturated aldehyde, oxidizing agent
Stereoselectivity Can be controlled to favor either (E) or (Z) isomerGenerally produces a racemic mixture at the new stereocenter

Synthetic Strategies

Strategy 1: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. In this proposed route, a phosphorus ylide is generated from a suitable phosphonium salt and reacted with an aldehyde to form the desired α,β-unsaturated enal.

Reaction Scheme:

Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction PPh3 PPh₃ PhosphoniumSalt [PPh₃⁺-(CH₂)₄-O-CH₃-C₅H₁₁]Br⁻ PPh3->PhosphoniumSalt + Alkyl Halide AlkylHalide Br-(CH₂)₄-O-CH₃-C₅H₁₁ Ylide PPh₃=CH-(CH₂)₃-O-CH₃-C₅H₁₁ PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., n-BuLi) Ylide_step2 PPh₃=CH-(CH₂)₃-O-CH₃-C₅H₁₁ Target This compound Ylide_step2->Target + Aldehyde Aldehyde Propenal (Acrolein) Byproduct Triphenylphosphine (B44618) oxide

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol:

Step 1: Preparation of (5-methoxydecyl)triphenylphosphonium bromide

  • To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene (B28343), add 1-bromo-5-methoxydecane (1.0 eq).

  • Reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold toluene and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the (5-methoxydecyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.

  • Allow the resulting deep red solution of the ylide to stir at -78 °C for 1 hour.

  • Add a solution of acrolein (1.2 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Strategy 2: Grignard Reaction and Oxidation

This two-step approach involves the initial formation of a secondary allylic alcohol via the addition of a Grignard reagent to an α,β-unsaturated aldehyde, followed by the oxidation of the alcohol to the desired enal.

Reaction Scheme:

Grignard_Oxidation cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation GrignardReagent CH₃O-C₅H₁₀-MgBr AllylicAlcohol 5-Methoxydec-2-en-1-ol GrignardReagent->AllylicAlcohol + Acrolein Acrolein Propenal (Acrolein) AllylicAlcohol_step2 5-Methoxydec-2-en-1-ol Target This compound AllylicAlcohol_step2->Target + Oxidizing Agent OxidizingAgent Oxidizing Agent (e.g., PCC, DMP)

Caption: Grignard reaction and oxidation pathway for this compound synthesis.

Experimental Protocol:

Step 1: Synthesis of 5-Methoxydec-2-en-1-ol

  • Prepare the Grignard reagent by adding a solution of 1-bromo-4-methoxyheptane (1.0 eq) in anhydrous THF to magnesium turnings (1.1 eq) under an inert atmosphere.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Add a solution of acrolein (1.2 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-Methoxydec-2-en-1-ol.

Step 2: Oxidation to this compound

  • To a solution of 5-Methoxydec-2-en-1-ol (1.0 eq) in dichloromethane, add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the oxidant byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to obtain this compound.

Logical Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthetic Strategy Selection cluster_execution Experimental Execution cluster_analysis Analysis and Purification cluster_comparison Comparative Evaluation start Define Target: This compound strategy1 Strategy 1: Wittig Reaction start->strategy1 strategy2 Strategy 2: Grignard/Oxidation start->strategy2 protocol1 Follow Wittig Protocol strategy1->protocol1 protocol2 Follow Grignard/ Oxidation Protocol strategy2->protocol2 purification1 Purification 1 (Column Chromatography) protocol1->purification1 purification2 Purification 2 (Column Chromatography) protocol2->purification2 characterization Characterization (NMR, IR, MS) purification1->characterization purification2->characterization data_analysis Analyze Yield, Purity, Time characterization->data_analysis conclusion Select Optimal Strategy data_analysis->conclusion

Caption: General workflow for the synthesis, analysis, and comparison of strategies.

Conclusion

Both the Wittig reaction and the Grignard reaction followed by oxidation represent viable and effective methods for the synthesis of this compound. The Wittig reaction provides a more direct, one-pot conversion from the corresponding aldehyde, which can be advantageous in terms of step economy. However, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging. The Grignard/oxidation sequence, while longer, may offer higher overall yields and easier purification after each step. The choice of the most suitable method will ultimately be dictated by the specific requirements of the research or development project, including the availability of starting materials, desired scale, and stereochemical considerations. Further optimization of reaction conditions for either route could potentially lead to improved yields and efficiency.

A Comparative Guide to the Theoretical and Experimental Analysis of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative framework for understanding the potential properties and biological activity of 5-Methoxydec-2-enal. It is important to note that a direct search of scientific literature reveals a significant lack of specific experimental and theoretical data for this particular compound. Therefore, this document leverages data from structurally similar compounds to construct a theoretical model and propose a robust experimental plan for its corroboration. This approach is designed to offer a valuable resource for researchers, scientists, and professionals in drug development who may be interested in the synthesis and characterization of novel unsaturated aldehydes.

Comparative Data of Structurally Related Aldehydes

To build a predictive model for this compound, we can examine the known properties of other medium-chain aldehydes and related compounds. The following table summarizes key data for selected analogues, providing a basis for estimating the physicochemical characteristics of our target compound.

Property2-Isopropyl-5-methyl-2-hexenal5-Methyl-2-phenylhex-2-enal
Molecular Formula C10H18OC13H16O
Molecular Weight 154.25 g/mol [1]188.26 g/mol [2]
Physical Description Pale yellow liquid; powerful woody, herbaceous aroma[1]Not specified
Solubility Insoluble in water; soluble in ethanol[1]Not specified
Density 0.840-0.846 g/cm³[1]Not specified
Refractive Index 1.448-1.454[1]Not specified
Hazards Causes skin irritation[1]May cause an allergic skin reaction[2]
Regulatory Status Active on EPA TSCA list[1]Not specified

Proposed Theoretical Model for this compound

Based on the data from analogous compounds, we can propose a theoretical model for this compound:

  • Structure and Physicochemical Properties: As a ten-carbon unsaturated aldehyde with a methoxy (B1213986) group, this compound is expected to be a relatively nonpolar molecule with low water solubility, similar to other medium-chain aldehydes. The presence of the methoxy group may slightly increase its polarity compared to a simple alkyl chain. Its molecular weight would be 184.28 g/mol . We can predict it to be a liquid at room temperature with a characteristic odor.

  • Potential Biological Activity: Alpha,beta-unsaturated aldehydes are known to be reactive electrophiles and can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This reactivity often underlies their biological effects, which can include signaling modulation, cytotoxicity, and sensory properties (aroma). The methoxy group at the 5-position may influence the reactivity of the enal moiety through electronic effects, potentially modulating its biological activity.

Proposed Experimental Protocols

To validate the theoretical model of this compound, a series of experiments would be required. The following outlines a proposed workflow.

1. Synthesis and Purification:

  • Objective: To synthesize this compound and purify it to a high degree for analytical and biological testing.

  • Proposed Method: A potential synthetic route could involve an aldol (B89426) condensation between an appropriate aldehyde and a methoxy-containing ketone, followed by dehydration. Alternatively, an oxidation of the corresponding alcohol could be employed.

  • Purification: The crude product would be purified using column chromatography on silica (B1680970) gel, with the fractions monitored by thin-layer chromatography (TLC). The structure of the purified product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Physicochemical Characterization:

  • Objective: To determine the key physical and chemical properties of the synthesized compound.

  • Methods:

    • Solubility: Testing solubility in a range of solvents (water, ethanol, DMSO, etc.).

    • Density and Refractive Index: Measurement using standard laboratory equipment.

    • Stability: Assessing stability under different conditions (pH, temperature, light exposure) using techniques like HPLC to monitor for degradation products.

3. In Vitro Biological Activity Screening:

  • Objective: To assess the potential biological effects of this compound in cellular models.

  • Methods:

    • Cytotoxicity Assays: Using cell lines relevant to the intended research area (e.g., cancer cell lines, neuronal cells) to determine the compound's toxicity profile (e.g., MTT or LDH assays).

    • Target Engagement Assays: If a specific protein target is hypothesized (e.g., a receptor or enzyme), binding or activity assays would be conducted.

    • Signaling Pathway Analysis: Using techniques like Western blotting or reporter gene assays to investigate the effect of the compound on specific cellular signaling pathways.

Visualizations

To further clarify the proposed experimental approach and potential biological context, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_bio Biological Evaluation start Starting Materials reaction Chemical Synthesis start->reaction purification Column Chromatography reaction->purification characterization NMR & Mass Spectrometry purification->characterization solubility Solubility Testing characterization->solubility density Density Measurement characterization->density refractive_index Refractive Index characterization->refractive_index stability Stability Assessment characterization->stability cytotoxicity Cytotoxicity Assays stability->cytotoxicity target_id Target Identification cytotoxicity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

G compound This compound receptor Cell Surface Receptor compound->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

Safety Operating Guide

Proper Disposal of 5-Methoxydec-2-enal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 5-Methoxydec-2-enal should be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

This document outlines the essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Summary and Personal Protective Equipment

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionRecommended PPE
Skin Irritation Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Causes serious eye irritation.Safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: this compound is to be disposed of as hazardous chemical waste.

  • Segregate from Incompatible Materials: Aldehydes are reactive chemicals. Store waste this compound separately from the following:

    • Acids (e.g., hydrochloric acid, acetic acid)

    • Bases (e.g., sodium hydroxide, ammonium (B1175870) hydroxide)

    • Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride) Mixing with these substances can cause exothermic reactions, polymerization, or the release of flammable and toxic gases.[1][2]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container:

    • Use a clean, leak-proof container made of a material compatible with aldehydes, such as glass or a suitable plastic (e.g., high-density polyethylene (B3416737) - HDPE).

    • The container must have a secure, tight-fitting screw cap.

    • Ensure the container is not one that previously held food or beverages.

  • Collect the Waste:

    • Carefully transfer the waste this compound into the designated waste container.

    • If the chemical is in its original container and is no longer needed, it can be disposed of in that container, provided it is in good condition.

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. It is best practice to maintain separate waste streams for different chemical classes.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 3: Labeling the Waste Container

Proper labeling is critical for the safety of all personnel and for the disposal company.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label Information: The label must include the following:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)

    • The approximate concentration and quantity of the waste

    • The date accumulation started (the date the first drop of waste was added to the container)

    • The name of the principal investigator or laboratory supervisor

    • The laboratory room number

Step 4: Storage of Chemical Waste

  • Designated Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Secure Storage: Keep the waste container securely capped at all times, except when adding waste.

  • Safe Location: Store the waste away from heat, sparks, or open flames.

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you no longer need to add to it, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting EHS directly.

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate (the rinse solvent) as hazardous waste and add it to your aldehyde or solvent waste stream.

  • Deface the Label: Completely remove or deface the original chemical label on the container to avoid any confusion.

  • Dispose of the Container: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe select_container Select clean, compatible waste container with cap ppe->select_container label_container Affix and complete Hazardous Waste Label select_container->label_container add_waste Transfer waste into container (Do not overfill) label_container->add_waste segregate Segregate from incompatible waste streams add_waste->segregate store_saa Store in designated Satellite Accumulation Area segregate->store_saa secondary_containment Place in secondary containment store_saa->secondary_containment cap_container Keep container tightly capped secondary_containment->cap_container request_pickup Request waste pickup from EHS cap_container->request_pickup end End: Waste properly disposed request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Methoxydec-2-enal

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general hazards associated with aldehydes and ethers and established laboratory safety protocols. It is imperative to obtain the specific SDS from your chemical supplier for definitive safety information before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, a thorough reading and understanding of the substance-specific Safety Data Sheet.

Hazard Summary and Personal Protective Equipment (PPE)

Based on the chemical class (aldehyde and ether), this compound is anticipated to be a skin, eye, and respiratory irritant. The following table summarizes the potential hazards and the recommended personal protective equipment to mitigate risks.

Potential Hazard Affected Area Recommended PPE
Skin Irritation/Absorption Skin, HandsChemical-resistant gloves (Nitrile or Neoprene recommended), Lab coat or chemical-resistant apron
Eye Irritation EyesSafety glasses with side shields or chemical splash goggles
Respiratory Irritation Respiratory TractUse in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Detailed Personal Protective Equipment Protocols

Eye and Face Protection
  • Standard Use: Always wear safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Splash Hazard: When there is a risk of splashing, chemical splash goggles are required. A face shield may also be necessary in addition to goggles for maximum protection.

Skin Protection
  • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling aldehydes and ethers.[2] Always inspect gloves for tears or holes before use and change them immediately if contaminated.

  • Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be used.[1]

Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to vapors is to work in a well-ventilated area. A chemical fume hood is the preferred engineering control.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.

Operational and Disposal Plans

Phase Procedure
Handling - Avoid contact with skin and eyes. Do not breathe mist/vapors/spray.[1]- Wash hands thoroughly after handling.[1]- Keep container tightly closed and store in a dry, cool, and well-ventilated place.[1]- Avoid incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill Cleanup - For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3]- Ensure adequate ventilation during cleanup.- Wear appropriate PPE as outlined above.
Disposal - Dispose of contents/container to an approved waste disposal plant.[1]- Do not allow product to enter drains.[4]

Visual Safety Workflows

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the relationship between the hazards of this compound and the necessary protective measures.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure assess_task Assess Task and Potential Exposure check_sds Consult Specific SDS (If available) assess_task->check_sds assess_hazards Identify Hazards: - Skin/Eye Irritation - Inhalation check_sds->assess_hazards select_eye Select Eye Protection: - Goggles for splash risk - Safety glasses for general use assess_hazards->select_eye select_skin Select Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat/Apron assess_hazards->select_skin select_resp Select Respiratory Protection: - Fume Hood (Primary) - Respirator (If needed) assess_hazards->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_skin->don_ppe select_resp->don_ppe handle_chem Handle Chemical don_ppe->handle_chem doff_ppe Doff and Dispose of PPE Properly handle_chem->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

PPE Selection Workflow for Handling this compound.

Hazard_PPE_Relationship cluster_hazards Potential Hazards of this compound cluster_ppe Required Personal Protective Equipment skin_irrit Skin Irritation / Absorption gloves Chemical Resistant Gloves skin_irrit->gloves lab_coat Lab Coat / Apron skin_irrit->lab_coat eye_dam Eye Irritation goggles Safety Goggles / Glasses eye_dam->goggles resp_irr Respiratory Irritation fume_hood Fume Hood / Respirator resp_irr->fume_hood

Relationship between Hazards and Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.